3-Chloro-2,4-difluoro-6-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-difluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZOYWXUAYAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443063 | |
| Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50408-94-1 | |
| Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2,4-difluoro-6-nitroaniline (CAS Number: 50408-94-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,4-difluoro-6-nitroaniline, a key chemical intermediate. We will delve into its chemical and physical properties, explore detailed synthesis methodologies, discuss its applications in medicinal chemistry and agrochemical development, and provide essential safety and handling protocols. This document is designed to be a practical resource for scientists at the bench and professionals in drug discovery and development.
Introduction: The Strategic Importance of a Polysubstituted Aniline
This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The specific arrangement of its substituents—a chloro group, two fluoro groups, a nitro group, and an aniline moiety—creates a unique electronic and steric profile. This distinct combination makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of halogen atoms can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredients (APIs), while the nitro and amino groups provide reactive handles for a variety of chemical transformations.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe laboratory practices.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 50408-94-1 | [5] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [5] |
| Molecular Weight | 208.55 g/mol | [5] |
| Appearance | Expected to be a yellow to orange solid | Inferred from similar nitroaniline compounds |
| Solubility | Likely soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents; sparingly soluble in water. | Inferred from related compounds |
Spectroscopic Characterization
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show a single aromatic proton, likely a triplet or a doublet of doublets, due to coupling with the adjacent fluorine atoms. The chemical shift of this proton would be significantly downfield due to the electron-withdrawing effects of the nitro and halogen substituents. The amine protons would likely appear as a broad singlet.
-
Expected Chemical Shifts (δ) in ppm (in CDCl₃ or DMSO-d₆):
-
Aromatic-H (H-5): ~ 8.0 - 8.5 ppm (complex multiplet)
-
-NH₂: ~ 6.0 - 7.0 ppm (broad singlet)
-
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit large C-F coupling constants. The chemical shifts will be influenced by the various substituents.
-
Expected Chemical Shifts (δ) in ppm:
-
C-NO₂: ~140-150 ppm
-
C-NH₂: ~145-155 ppm
-
C-Cl: ~115-125 ppm
-
C-F: ~150-160 ppm (with large 1JCF coupling)
-
Aromatic C-H: ~110-120 ppm
-
Aromatic C-C: ~120-130 ppm
-
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and nitro functional groups, as well as vibrations associated with the substituted aromatic ring.
-
Characteristic IR Absorption Bands (cm-1):
-
N-H stretching (amine): 3300-3500 cm-1 (two bands for asymmetric and symmetric stretching)
-
N-O stretching (nitro group): 1500-1550 cm-1 (asymmetric) and 1300-1350 cm-1 (symmetric)
-
C-F stretching: 1100-1300 cm-1
-
C-Cl stretching: 700-850 cm-1
-
Aromatic C=C stretching: 1450-1600 cm-1
-
Synthesis Methodology: A Guided Approach
The synthesis of this compound can be logically approached through the nitration of a suitable precursor. A plausible and efficient route starts from the commercially available 3-chloro-2,4-difluoroaniline. To control the regioselectivity of the nitration and prevent oxidation of the aniline, a protection-nitration-deprotection strategy is advisable.[8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Acetylation of 3-Chloro-2,4-difluoroaniline (Protection)
-
Rationale: The amino group of the starting aniline is protected as an acetamide to prevent its oxidation during nitration and to direct the incoming nitro group to the ortho position (position 6). The acetyl group is a moderately activating, ortho-, para-director.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-2,4-difluorophenyl)acetamide.
-
Step 2: Nitration of N-(3-Chloro-2,4-difluorophenyl)acetamide
-
Rationale: The acetamide derivative is nitrated using a standard nitrating mixture of nitric acid and sulfuric acid. The acetylated amino group directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. In this case, the desired product is the 6-nitro isomer.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add N-(3-chloro-2,4-difluorophenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
Stir the mixture until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain crude N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide.
-
Step 3: Hydrolysis of N-(3-Chloro-2,4-difluoro-6-nitrophenyl)acetamide (Deprotection)
-
Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the final product.
-
Procedure:
-
Suspend the crude N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Applications in Drug Discovery and Agrochemical Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Pharmaceutical Intermediate
This compound is a key building block for the synthesis of kinase inhibitors and other targeted therapies. The aniline moiety can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds, a common linkage in many drug molecules.[4] The presence of fluorine atoms can improve the metabolic stability and pharmacokinetic properties of the final drug candidate.
Caption: Role in the synthesis of pharmaceutical compounds.
Agrochemical Synthesis
In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.[2][3] The specific halogenation pattern can contribute to the target specificity and environmental persistence of the final agrochemical product.
Safety and Handling
As a nitro- and chloro-substituted aniline derivative, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on data for similar compounds.[9][10][11]
GHS Hazard Classification (Predicted)
-
Acute Toxicity: Oral, Dermal, and Inhalation (Category 3 or 4)
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.
-
Hazardous to the Aquatic Environment: Acute and chronic hazard.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated fume hood. If the substance is a powder, a respirator with a particle filter may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in research and development.
References
- BenchChem. (2025). Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline. BenchChem.
- Royal Society of Chemistry. (n.d.).
- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).
- United States Patent 5,965,775. (1999).
- United States Patent Application Publication US 2004/0024212 A1. (2004).
- ChemicalBook. (n.d.). 3-Chloroaniline(108-42-9) 13C NMR spectrum.
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- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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physicochemical properties of 3-Chloro-2,4-difluoro-6-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,4-difluoro-6-nitroaniline
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 50408-94-1), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this guide synthesizes available data on its chemical identity, core physicochemical properties, predicted spectroscopic profile, and critical safety information. The narrative emphasizes the causality behind its chemical behavior, grounded in the interplay of its functional groups. Where experimental data is not publicly available, this guide offers predictions based on established chemical principles and data from analogous structures. Furthermore, it includes exemplary, self-validating experimental protocols for determining key properties, ensuring both scientific integrity and practical applicability.
Introduction
This compound is a substituted aromatic amine whose structural complexity makes it a valuable building block in organic synthesis.[1] The strategic placement of chloro, fluoro, and nitro functional groups on the aniline scaffold imparts a unique electronic and steric profile. This profile is of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where such intermediates are crucial for developing new active compounds.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use, enabling optimization of reaction conditions, purification strategies, and formulation development. This guide serves as a foundational resource, detailing its properties and providing the necessary protocols for its empirical validation.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of scientific research. The key identifiers and structural representation for this compound are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 50408-94-1 | [1][3] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1][3] |
| Molecular Weight | 208.55 g/mol | [1][3] |
| Canonical SMILES | C1=C(C(=C(C(=C1F)N)F)Cl)[O-] | N/A |
| InChI Key | N/A | N/A |
Diagram 1: Structural Influences on Physicochemical Properties
Caption: Key functional groups and their influence on the molecule's properties.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both laboratory and industrial settings. While specific experimental data for this compound is scarce in public literature, we can infer its likely characteristics based on its structure.
-
Physical State and Appearance : At standard temperature and pressure, this compound is expected to be a yellow crystalline solid, a common characteristic for nitroaromatic compounds.[4]
-
Solubility Profile : The molecule's solubility is governed by a balance of polar and nonpolar features. The aromatic ring and halogen substituents contribute to its lipophilicity, suggesting poor solubility in water.[2][5] Conversely, the polar nitro and amine groups allow for hydrogen bonding, which may enhance solubility in polar organic solvents. It is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), acetone, and ethanol.[2]
-
Acidity and Basicity (pKa) : The primary amine group (-NH₂) confers basic properties. However, its basicity is significantly diminished by the powerful electron-withdrawing effects (both inductive and resonance) of the ortho-nitro group and the inductive effects of the fluorine and chlorine atoms. This delocalization of the nitrogen lone pair into the aromatic ring reduces its ability to accept a proton. Therefore, this compound is a very weak base, with a predicted pKa value for its conjugate acid being substantially lower than that of aniline (4.6).
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Observed Value | Comments |
|---|---|---|
| Physical State | Crystalline Solid | Typical for nitroaromatic compounds. |
| Color | Yellow/Brown | Characteristic of nitroanilines.[4] |
| Melting Point | Data not available | Expected to be >100 °C. |
| Boiling Point | Data not available | High, with potential for decomposition. |
| Water Solubility | Low / Insoluble | Predicted based on structure.[2][5] |
| Organic Solvent Solubility | Soluble | Expected in DMSO, acetone, ethanol.[2] |
| pKa (Conjugate Acid) | Very Low | Basicity is greatly reduced by electron-withdrawing groups. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, a predictive analysis based on its structure is as follows:
-
¹H NMR Spectroscopy : The molecule has a single aromatic proton. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing nitro and halogen groups. It would appear as a singlet.
-
¹³C NMR Spectroscopy : Six distinct signals are expected for the aromatic carbons. Carbons directly attached to the nitro, amine, and halogen groups will show characteristic shifts. For instance, the carbon bearing the nitro group (C6) would be significantly deshielded.
-
¹⁹F NMR Spectroscopy : Two distinct signals are expected, one for each fluorine atom at the C2 and C4 positions. These signals would likely show coupling to each other and potentially to the nearby aromatic proton.
-
Infrared (IR) Spectroscopy : Key vibrational frequencies would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-F stretching (around 1100-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 208. The presence of chlorine would be indicated by a characteristic isotopic peak (M+2) with an intensity approximately one-third of the molecular ion peak.
Synthesis and Reactivity
Synthesis : A plausible synthetic route for this compound would likely involve the nitration of a pre-existing halogenated aniline or the amination of a corresponding nitroaromatic compound. For example, a common industrial approach for related compounds involves the chlorination of a difluoronitrobenzene intermediate, followed by the reduction of the nitro group.[6] Another approach could be the nitration of 3-chloro-2,4-difluoroaniline. The precise route requires careful control of regioselectivity.
Reactivity :
-
Nitro Group Reduction : The nitro group is readily reduced to an amine using various reagents (e.g., Sn/HCl, H₂/Pd-C), which would yield 3-chloro-2,4-difluorobenzene-1,6-diamine. This transformation is fundamental in the synthesis of more complex heterocyclic systems.
-
Amine Group Reactions : The aniline amine group can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups, replacing the amine.
-
Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring, activated by the nitro group, is susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of one of the halogen atoms under specific conditions.
Safety and Handling
CAUTION : Halogenated nitroanilines are often toxic and require careful handling.
-
Hazard Identification : While a specific safety data sheet (SDS) for this exact compound was not found, data for analogous compounds like 3-nitroaniline and other chloro-nitroanilines indicate significant hazards. These compounds are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs such as the kidney, liver, heart, and blood. It is also expected to be harmful to aquatic life with long-lasting effects.
-
Handling :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and safety goggles.
-
Avoid breathing dust. Do not eat, drink, or smoke when using this product.
-
Wash hands and skin thoroughly after handling.
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8] Do not let the product enter drains.
Exemplary Experimental Protocols
To ensure scientific rigor, the determination of physicochemical properties must follow standardized, verifiable protocols.
Protocol: Determination of Melting Point (Capillary Method)
-
Preparation : Ensure the this compound sample is dry and finely powdered.
-
Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation : Place the capillary tube into a calibrated melting point apparatus.
-
Heating : Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
Validation : Perform the measurement in triplicate to ensure reproducibility.
Protocol: Aqueous Solubility (OECD 105 Shake-Flask Method)
This protocol is a self-validating system for determining the water solubility of a compound.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: Standard workflow for the OECD 105 Shake-Flask solubility method.
-
Preliminary Test : Determine an approximate solubility to define the appropriate sample amount and analytical method.
-
Sample Preparation : Add an excess amount of this compound to a known volume of deionized water in a flask. This ensures a saturated solution is formed.
-
Equilibration : Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C). The system must be allowed to reach equilibrium, which may take 24-48 hours.
-
Phase Separation : After equilibration, stop agitation and allow the excess solid to settle. Centrifuge an aliquot of the mixture to ensure complete removal of undissolved solid particles.
-
Analysis : Carefully extract a known volume of the clear, supernatant aqueous phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.
-
Validation : To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). The solubility is considered determined when consecutive measurements show no significant difference in concentration.
Conclusion
This compound is a halogenated nitroaromatic compound with significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the strong electron-withdrawing nature of its substituents, which results in very low basicity, poor aqueous solubility, and a high potential for toxicity. While comprehensive experimental data is limited, this guide provides a robust, scientifically-grounded framework for understanding and utilizing this compound. The predictive analyses and standardized protocols included herein offer researchers the foundational knowledge and practical tools required for safe handling, effective reaction planning, and further investigation of this versatile chemical building block.
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An In-depth Technical Guide to 3-Chloro-2,4-difluoro-6-nitroaniline: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluoro-6-nitroaniline is a halogenated nitroaromatic compound that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, offers a versatile platform for further chemical modifications. This unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceutical agents and advanced agrochemicals.[1][2] The strategic placement of these functional groups influences the molecule's reactivity and imparts specific physicochemical properties to the final products. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic approaches, and safety considerations for this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 50408-94-1 | [1][2] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1][2] |
| Molecular Weight | 208.55 g/mol | [1][2] |
| Appearance | Yellow to brownish-yellow crystalline solid (inferred from related compounds) | [3] |
| Melting Point | Data not available for this specific compound. For comparison, 2,4-dichloro-6-nitroaniline has a melting point of 101-103 °C. | [4] |
| Boiling Point | Data not available for this specific compound. For comparison, 3-chloro-2-nitroaniline has a boiling point of 327.1 °C at 760 mmHg. | [3][5] |
| Solubility | Insoluble in water; likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethanol.[6][7] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at position 3, two fluorine atoms at positions 2 and 4, and a nitro group at position 6, with an aniline amino group at position 1.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General Procedure for Nitration and Reduction)
The following is a generalized protocol based on the synthesis of similar halogenated nitroanilines and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Nitration of a Dihalogenated Benzene Precursor
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Acid Mixture: Carefully add concentrated sulfuric acid to the flask and cool it to 0°C in an ice bath.
-
Substrate Addition: Slowly add the starting dichlorodifluorobenzene derivative to the cooled sulfuric acid with continuous stirring.
-
Nitrating Agent: Add a mixture of concentrated nitric acid and sulfuric acid dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate is the nitrated product.
-
Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure nitrated intermediate.
Step 2: Selective Reduction of the Nitro Group
-
Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.
-
Substrate Addition: Add the synthesized nitroaromatic compound to the suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the mixture to the appropriate temperature.
-
Reaction Monitoring: Monitor the hydrogen uptake and the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aniline product.
-
Purification: Purify the product by column chromatography or recrystallization to yield pure this compound.
Applications in Drug Development and Agrochemicals
The unique arrangement of substituents on the this compound ring makes it an attractive starting material for the synthesis of biologically active molecules.
-
Pharmaceutical Intermediates: Halogenated anilines are common precursors in the synthesis of various pharmaceuticals. The chlorine and fluorine atoms can influence the metabolic stability and binding affinity of the final drug molecule. The nitro and amino groups provide handles for further functionalization to build more complex molecular architectures.
-
Agrochemical Synthesis: This compound is utilized in the development of herbicides and pesticides. [1]The specific halogen and nitro substitution pattern can contribute to the target specificity and efficacy of the resulting agrochemical.
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined molecular structure and the reactivity of its functional groups offer a versatile platform for the synthesis of novel compounds. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization. Further research to fully characterize its physicochemical properties and to develop optimized and scalable synthetic protocols is warranted.
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluoro-6-nitroaniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Chloro-2,4-difluoro-6-nitroaniline is a halogenated nitroaniline derivative with significant potential as a building block in the synthesis of high-value agrochemicals and pharmaceuticals. The successful application of this compound in synthetic chemistry, process scale-up, and formulation development is fundamentally dependent on a thorough understanding of its solubility characteristics. Low aqueous solubility is a major challenge for over 40% of new chemical entities, impacting everything from reaction kinetics to final product bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document integrates theoretical principles of molecular polarity and intermolecular forces to predict solubility behavior. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic (equilibrium) solubility, empowering researchers to generate reliable data tailored to their specific applications.
Introduction: The Critical Role of Solubility
This compound, with the molecular formula C₆H₃ClF₂N₂O₂, is a structurally complex aromatic compound. Its utility in drug discovery and agrochemical development hinges on its reactivity and processability, both of which are governed by its interaction with various solvents.[3][4] Understanding solubility is not merely an academic exercise; it is a critical parameter that dictates:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular collision and reaction.[5]
-
Purification Processes: Selecting appropriate solvents for techniques like recrystallization to isolate the final product with high purity.
-
Formulation Development: Creating stable, effective, and bioavailable end-products, as any drug must be in solution at the site of absorption to be effective.[1][2]
-
Process Safety and Scalability: Predicting and managing solvent volumes and conditions for safe and efficient large-scale production.
Given these dependencies, establishing a robust solubility profile is a foundational step in the research and development lifecycle of any new chemical entity.
Theoretical Principles & Solubility Prediction
The principle of "like dissolves like" provides the theoretical bedrock for predicting solubility.[5] This means that substances with similar intermolecular forces and polarity are more likely to be miscible. An analysis of the this compound structure is therefore the first step in predicting its behavior.
Molecular Structure Analysis
The molecule's solubility is a composite of the characteristics of its functional groups:
-
Aniline Core (Aromatic Ring): The benzene ring is inherently non-polar and hydrophobic.
-
Amino Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing to dipole-dipole interactions.
-
Halogen Atoms (-Cl, -F): The chlorine and fluorine atoms are electronegative, creating polar C-Cl and C-F bonds that enhance the molecule's overall dipole moment.
The combination of a non-polar aromatic backbone with multiple highly polar functional groups suggests a nuanced solubility profile. The molecule is expected to have limited solubility in purely non-polar solvents and greater affinity for polar solvents capable of engaging in dipole-dipole interactions and hydrogen bonding.
Caption: Key functional groups influencing the solubility of this compound.
Predicted Solubility in Organic Solvent Classes
Based on the structural analysis, we can predict the qualitative solubility of this compound across three primary classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent's -OH groups can form strong hydrogen bonds with the compound's -NH₂ and -NO₂ groups. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | Dipole-Dipole | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar C-X, C-N, and N-O bonds of the solute. |
| Non-Polar | Hexane, Toluene | Van der Waals Forces | Low | The significant polarity of the solute's functional groups prevents effective interaction with non-polar solvents. |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for quantitative accuracy. The "gold standard" for measuring thermodynamic solubility is the Shake-Flask method, which involves allowing an excess of the solid to equilibrate with the solvent until a saturated solution is formed.[6]
Principle of the Method
The Shake-Flask method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature. By measuring the concentration of the solute in the clear, saturated supernatant, the equilibrium solubility is determined. This value represents the maximum amount of the compound that can be dissolved in the solvent under the specified conditions.
Materials and Equipment
-
Solute: this compound (≥98% purity)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials or flasks with screw caps
-
Thermostatic orbital shaker or water bath
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm or 0.45 µm, chemically compatible with solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and appropriate glassware
-
Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains at equilibrium.
-
Record the exact mass of the compound added.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare a minimum of three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a chemically-resistant syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.
-
Dilute the clear filtrate with a known volume of an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument. Perform a precise serial dilution.
-
-
Quantitative Analysis (HPLC Method):
-
Method Setup: Develop a validated, stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and detection wavelength should be optimized for the analyte.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations.[9] Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted filtrate samples into the HPLC system and record the peak area.
-
-
Data Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample from its peak area.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Workflow for the experimental determination of thermodynamic solubility.
Discussion: Causality and Field-Proven Insights
The described protocol is robust because each step is designed to mitigate potential errors.
-
Why use an excess of solute? This ensures that the solution becomes saturated and that the resulting measurement reflects the true thermodynamic equilibrium solubility.
-
Why agitate for 24-48 hours? The dissolution of a solid, particularly one with a stable crystal lattice, is not instantaneous.[10] This extended period allows the system to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times might only yield a kinetic solubility value, which can be misleading.[7][11]
-
Why is filtration critical? The presence of even microscopic, suspended solid particles in the sample withdrawn for analysis will lead to a significant overestimation of the solubility. A 0.22 µm filter effectively removes these particles.
-
Why use a stability-indicating HPLC method? It is crucial to confirm that the compound is not degrading in the solvent over the equilibration period. A stability-indicating method can separate the parent compound from any potential degradants, ensuring that only the concentration of the intact solute is measured.[8]
Conclusion
For researchers and drug development professionals, this guide provides not only a theoretical foundation but, more importantly, a rigorous, trustworthy, and detailed methodology for the experimental determination of this critical physicochemical property. Adherence to this protocol will yield accurate, reproducible solubility data, enabling informed decisions in process development, formulation, and synthetic optimization, thereby accelerating the journey from chemical entity to valuable end-product.
References
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BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]
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Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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3-Chloro-2,4-difluoro-6-nitroaniline safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluoro-6-nitroaniline
Introduction: Understanding the Hazard Profile
This compound is a substituted aromatic amine containing chloro, fluoro, and nitro functional groups. While specific toxicological data is limited, the compound's structure suggests a significant hazard profile. Structurally related nitroanilines are known to be toxic and can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[1] Symptoms of exposure can include headache, dizziness, fatigue, and a bluish discoloration of the skin and lips.[1] Halogenated compounds can also present additional toxicological concerns. Therefore, a cautious and well-documented approach to handling is paramount.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as hazardous. The following table summarizes the likely hazard classifications based on data for similar molecules.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 | Causes serious eye damage or irritation |
| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | Chronic 3 | Harmful to aquatic life with long lasting effects |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the last line of defense.
Fume Hoods
All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This will minimize the inhalation of any dusts or vapors.
Ventilation
Ensure that the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[4]
Designated Work Area
Establish a designated area for working with this compound to prevent cross-contamination.[5] This area should be clearly marked.
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE program is critical when handling potentially toxic substances.
Hand Protection
Wear appropriate chemical-resistant gloves at all times.[6] Given the halogenated nature of the compound, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times.[7] Always inspect gloves for any signs of degradation before use.
Eye and Face Protection
Chemical safety goggles or a full-face shield must be worn to protect against splashes and dust.[3]
Skin and Body Protection
A lab coat or chemical-resistant apron should be worn to protect the skin.[6] For larger quantities or when there is a significant risk of splashing, consider the use of chemical-resistant coveralls.[7]
Respiratory Protection
If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary.[3] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[7] A full-face respirator will also provide eye and face protection.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to minimize risk.
Handling
-
Avoid dust formation: This compound is likely a solid, so care must be taken to avoid generating dust during handling.[8]
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid and minimize the potential for spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[9]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][10]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spills
-
Evacuate: Immediately evacuate the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] For larger spills, contain the spill with an inert absorbent material.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report all spills to the appropriate safety personnel.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[1]
-
Hazardous Combustion Products: Be aware that toxic gases, including nitrogen oxides and halogenated compounds, may be produced in a fire.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[9]
First Aid
-
Inhalation: Move the person to fresh air.[12] If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[5]
-
Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams.[13][14]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15]
Visualized Workflows
Hierarchy of Controls
Caption: Hierarchy of controls for managing exposure risks.
Emergency Spill Response Workflow
Caption: Step-by-step emergency response for a chemical spill.
References
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New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
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West Liberty University. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-Nitroaniline, 99%. Retrieved from [Link]
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commercial suppliers of 3-Chloro-2,4-difluoro-6-nitroaniline
An In-Depth Technical Guide to 3-Chloro-2,4-difluoro-6-nitroaniline for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. Furthermore, this document will serve as a practical resource by providing a curated list of reputable commercial suppliers.
Introduction: The Significance of a Halogenated Nitroaniline
This compound (CAS No. 109339-01-3) is a substituted aniline derivative that has garnered significant attention in the field of drug discovery. Its unique structural features, including the presence of three different halogen atoms and a nitro group, make it a versatile scaffold for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the fluorine and nitro groups, combined with the reactivity of the chloro and amino functionalities, allows for a wide range of chemical transformations. This makes it an invaluable starting material for the construction of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 109339-01-3 | |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | |
| Molecular Weight | 208.55 g/mol | |
| MDL Number | MFCD09833501 |
Synthesis and Reactivity: A Chemist's Perspective
The synthetic route to this compound typically involves the nitration of a corresponding dichlorofluoroaniline precursor. The regioselectivity of this reaction is crucial and is often directed by the existing substitution pattern on the aromatic ring.
The reactivity of this compound is multifaceted. The amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form various heterocyclic systems. The chloro group is susceptible to nucleophilic aromatic substitution, particularly with amines and thiols, providing a convenient handle for further molecular elaboration. The nitro group can be reduced to an amine, which can then be functionalized in a myriad of ways. This rich reactivity profile is what makes this compound such a valuable tool for medicinal chemists.
A generalized reaction workflow illustrating the utility of this compound is presented below.
Caption: Synthetic pathways from this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted aniline or related heterocyclic core, and this compound provides an efficient entry point to a diverse range of such structures. The strategic placement of the halogen and nitro groups allows for the introduction of various pharmacophoric elements that are crucial for binding to the ATP-binding site of kinases.
Commercial Availability: A Guide for Procurement
Sourcing high-quality starting materials is a critical first step in any research and development program. The following table provides a list of reputable . It is important to note that purity and availability may vary between suppliers, and it is always advisable to request a certificate of analysis before purchase.
| Supplier | Product Number | Purity | Available Quantities |
| Alfa Aesar | H55474 | Not specified | Not specified |
| Ambeed | A1011867 | 97% | 1g, 5g, 25g, 100g |
| Alichem | AC-8386 | 97% Min | Not specified |
| Biosynth | FC166956 | Not specified | 250mg, 1g, 5g, 10g, 25g |
| BLDpharm | 109339-01-3 | Not specified | Not specified |
| Carbosynth | FC166956 | Not specified | 250mg, 1g, 5g, 10g, 25g |
| Chemimpex | 109339-01-3 | Not specified | 1g, 5g |
| Fisher Scientific | H55474 | Not specified | Not specified |
| Fluorochem | FC166956 | Not specified | 250mg, 1g, 5g, 10g, 25g |
| LGC Standards | C343275 | Not specified | Not specified |
| MilliporeSigma | 796960 | Not specified | Not specified |
| Santa Cruz Biotechnology | sc-280453 | Not specified | Not specified |
| SynQuest Laboratories | 3474-3-X5 | Not specified | Not specified |
| Toronto Research Chemicals | C343275 | Not specified | Not specified |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is a potential irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Building Block for Innovation
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of reactive functional groups provides a powerful platform for the creation of novel compounds with therapeutic potential. A clear understanding of its properties, reactivity, and safe handling is essential for any researcher or drug development professional seeking to leverage its synthetic utility.
References
spectroscopic data for 3-Chloro-2,4-difluoro-6-nitroaniline
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4-difluoro-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis. Its unique combination of functional groups—an amine, a nitro group, and multiple halogen substituents—makes it a valuable precursor for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of these substituents dictates the molecule's reactivity and physicochemical properties, making unambiguous structural confirmation and purity assessment paramount.
Molecular Structure and Predicted Spectroscopic Features
The foundation of spectral interpretation lies in a thorough analysis of the molecule's structure. The substituents on the aniline ring create a unique electronic environment that governs the response of each nucleus and bond in various spectroscopic techniques.
-
Molecular Formula: C₆H₃ClF₂N₂O₂
-
Molecular Weight: 208.55 g/mol [1]
-
Structure:
Caption: Structure of this compound with atom numbering.
The key features influencing the spectra are:
-
Electron-donating group: The amine (-NH₂) group, which activates the ring, primarily through resonance.
-
Electron-withdrawing groups: The nitro (-NO₂) group and the halogens (-F, -Cl), which deactivate the ring through strong inductive effects. The nitro group also exerts a strong resonance-withdrawing effect.
-
Aromatic System: A highly substituted benzene ring with only one remaining proton (H⁵).
-
NMR Active Nuclei: ¹H, ¹³C, and ¹⁹F are all readily observable.
Predicted Spectroscopic Data and Interpretation
The following data tables are predictive, based on established chemical shift ranges and substituent effects observed in analogous molecules.[2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, dominated by the signals from the single aromatic proton and the amine protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~8.15 | dd | ³JH-F(4) ≈ 8.5⁵JH-F(2) ≈ 1.5 | 1H | H⁵ | Strongly deshielded by the para nitro group and ortho fluorine. Coupling to both fluorine atoms creates a doublet of doublets. |
| ~7.60 | br s | - | 2H | -NH₂ | The chemical shift is solvent-dependent. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace water. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with characteristic shifts and C-F coupling patterns.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
|---|---|---|---|
| ~151.2 | d, ¹JC-F ≈ 250 | C² | Directly attached to fluorine, resulting in a large one-bond coupling constant. Also deshielded by the adjacent amine group. |
| ~148.5 | d, ¹JC-F ≈ 255 | C⁴ | Directly attached to fluorine, showing a large one-bond coupling. Strongly deshielded by the para nitro group. |
| ~138.4 | d, ²JC-F ≈ 15 | C¹ | Attached to the amine group. Exhibits two-bond coupling to the fluorine at C². |
| ~128.0 | s | C⁶ | Attached to the nitro group. The signal will likely be of lower intensity due to the quadrupolar relaxation effect of the nitrogen. |
| ~118.5 | dd, ²JC-F ≈ 22, ²JC-F ≈ 20 | C³ | Attached to chlorine. Shows two-bond coupling to both adjacent fluorine atoms. |
| ~115.3 | d, ³JC-F ≈ 5 | C⁵ | Carbon bearing the only proton. Shows three-bond coupling to the fluorine at C⁴. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides valuable information on the electronic environment of the fluorine atoms.[5][6]
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|
| ~ -120 | d | ⁴JF-F ≈ 20 | F at C² | The fluorine at C² is ortho to the electron-donating amine group, which typically causes shielding (a less negative shift). It will be coupled to the other fluorine atom. |
| ~ -135 | dd | ⁴JF-F ≈ 20³JF-H ≈ 8.5 | F at C⁴ | The fluorine at C⁴ is influenced by the ortho chlorine and para amine. It will be coupled to the other fluorine atom and the proton at C⁵. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3480 - 3350 | Medium | N-H stretch (asymmetric & symmetric) | Characteristic for primary aromatic amines. Two distinct bands are expected.[7] |
| 1625 - 1600 | Medium-Strong | N-H bend (scissoring) | Confirms the presence of the primary amine group. |
| 1570 - 1510 | Very Strong | NO₂ asymmetric stretch | A very strong and characteristic absorption for nitroaromatic compounds.[8] |
| 1360 - 1320 | Very Strong | NO₂ symmetric stretch | The second characteristic strong band for the nitro group.[7] |
| 1500 - 1400 | Medium-Strong | C=C aromatic stretch | Multiple bands are expected in this region, confirming the aromatic backbone. |
| 1250 - 1180 | Strong | C-F stretch | Aromatic C-F bonds give rise to strong absorptions in this region. |
| 850 - 750 | Strong | C-Cl stretch | Confirms the presence of the chloro substituent. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment | Rationale |
|---|---|---|---|
| 208 / 210 | High | [M]⁺ | Molecular ion peak. The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |
| 162 / 164 | Medium | [M - NO₂]⁺ | Loss of a nitro radical (•NO₂, 46 Da), a very common fragmentation pathway for nitroaromatics.[9][10] |
| 132 / 134 | Medium | [M - NO₂ - NO]⁺ or [M - NO - CO]⁺ | Subsequent loss of nitric oxide (•NO) or carbon monoxide (CO) from the [M - NO₂]⁺ fragment. |
| 127 | Low | [C₅H₂F₂Cl]⁺ | Loss of HCN from the [M - NO₂]⁺ fragment. |
| 97 | Low | [C₄H₂F₂]⁺ | Loss of chlorine radical from the [C₅H₂F₂Cl]⁺ fragment. |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.
Workflow for Spectroscopic Analysis
Caption: General workflow for the complete spectroscopic characterization of the title compound.
Protocol for NMR Data Acquisition
This protocol is a self-validating system designed for a standard 400 or 500 MHz NMR spectrometer.[11][12]
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[4]
-
Cap the tube securely and vortex gently until the sample is fully dissolved.
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and its high boiling point, ensuring sample stability. Its residual proton signal (~2.50 ppm) does not interfere with the expected aromatic signals.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the manufacturer's gauge.
-
Place the sample in the magnet.
-
Lock onto the deuterium signal from the DMSO-d₆ solvent.
-
Perform automated or manual shimming on the sample to maximize the field homogeneity, observing the lock signal's shape and intensity. A sharp, symmetrical lock signal is indicative of a well-shimmed sample.
-
-
¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a 30° or 45° pulse angle to ensure adequate relaxation between scans.
-
Set the relaxation delay (d1) to 2 seconds and the acquisition time to at least 3 seconds.
-
Acquire 16 scans.
-
Trustworthiness: This number of scans provides an excellent signal-to-noise ratio for a sample of this concentration while minimizing experiment time.
-
-
¹³C and ¹⁹F NMR Acquisition:
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence. Acquire at least 1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.
-
For ¹⁹F NMR, select the fluorine channel. Use a standard single-pulse experiment. Due to the high sensitivity of the ¹⁹F nucleus, 32-64 scans are typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the ¹H and ¹³C spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C). For ¹⁹F, an external reference or a known internal standard should be used.
-
Integrate all signals and perform peak picking to determine chemical shifts and coupling constants.
-
Protocol for FT-IR Data Acquisition (KBr Pellet Method)
This method is a gold standard for obtaining high-quality infrared spectra of solid samples.[13][14][15]
-
Sample Preparation:
-
Gently grind 1-2 mg of the sample with ~100 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Causality: Grinding ensures the sample is intimately mixed and particle size is reduced to minimize light scattering, which can distort the spectrum. KBr is used as it is transparent in the mid-IR region.
-
Transfer the fine powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment. This is critical to subtract the spectral contributions of atmospheric water and CO₂.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Trustworthiness: The automatic subtraction of the background spectrum by modern FT-IR software ensures that the resulting spectrum is solely from the analyte.
-
Conclusion
The comprehensive spectroscopic dataset presented in this guide, though predictive, provides a robust framework for the identification and structural verification of this compound. The detailed analysis of expected NMR, FT-IR, and MS data, grounded in fundamental principles and comparative data, offers researchers a reliable benchmark. By following the validated experimental protocols outlined herein, scientists can confidently acquire high-quality data to confirm the synthesis, assess the purity, and further explore the utility of this important chemical intermediate in their research and development endeavors.
References
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MySkinRecipes. This compound. [Online] Available at: [Link]
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ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Online] Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]
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PubChem. 3-Chloro-2,4-difluoroaniline. [Online] Available at: [Link]
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Angewandte Chemie International Edition. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Online] Available at: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online] Available at: [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Online] Available at: [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... [Online] Available at: [Link]
-
University of California, Irvine. Sample preparation for FT-IR. [Online] Available at: [Link]
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Wiley Science Solutions. SpectraBase. [Online] Available at: [Link]
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ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Online] Available at: [Link]
-
Health, Safety and Environment Office, The Hong Kong University of Science and Technology. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Online] Available at: [Link]
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PubMed Central (PMC). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Online] Available at: [Link]
-
University of Ottawa. 19Flourine NMR. [Online] Available at: [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Online] Available at: [Link]
-
ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Online] Available at: [Link]
-
Xigo Nanotools. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Online] Available at: [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Online] Available at: [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Online] Available at: [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Online] Available at: [Link]
-
YouTube. f 19 NMR Spectroscopy: Multinuclear NMR. [Online] Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online] Available at: [Link]
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The Strategic Utility of 3-Chloro-2,4-difluoro-6-nitroaniline: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of 3-Chloro-2,4-difluoro-6-nitroaniline, a versatile and highly functionalized synthetic building block. With its unique arrangement of electron-withdrawing and directing groups, this molecule serves as a valuable precursor in the synthesis of a diverse array of complex organic scaffolds, particularly in the realms of pharmaceutical and agrochemical research. This document will elucidate the core chemical properties, detail key synthetic transformations with mechanistic insights, provide actionable experimental protocols, and highlight the significant applications of this important intermediate.
Introduction: Unveiling a Multifaceted Building Block
This compound (CAS No. 50408-94-1) is a substituted aniline that presents a rich tapestry of reactive sites for the synthetic chemist.[1] The strategic placement of a chloro, two fluoro, a nitro, and an amino group on the benzene ring imparts a distinct reactivity profile, making it an attractive starting material for the construction of novel heterocyclic systems and other intricate molecular architectures. The electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing nitro group and halogen atoms, activates the molecule for specific transformations, which will be the central focus of this guide. Its utility is particularly pronounced in the synthesis of agrochemicals, such as herbicides and pesticides, and as a key intermediate in the development of new pharmaceutical agents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50408-94-1 |
| Molecular Formula | C₆H₃ClF₂N₂O₂ |
| Molecular Weight | 208.55 g/mol |
| Appearance | Typically a yellow to orange solid |
| Solubility | Generally soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. |
Core Synthetic Transformations and Mechanistic Rationale
The synthetic potential of this compound is primarily centered around two key reaction pathways: the reductive cyclization of the ortho-nitroaniline moiety and nucleophilic aromatic substitution (SNAr) at the halogenated positions.
Pathway I: Reductive Cyclization to Heterocycles
The ortho-disposed amino and nitro groups are a classic precursor motif for the synthesis of a variety of fused heterocyclic systems. The initial and critical step in this pathway is the selective reduction of the nitro group to an amine, yielding the corresponding ortho-diamine.
The transformation of the nitro group to a primary amine is a cornerstone of aromatic chemistry. For substrates like this compound, several reductive methods can be employed. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method.[3] Alternatively, chemical reduction using metals in acidic media, such as iron powder in acetic or hydrochloric acid, provides a robust and often more practical laboratory-scale approach.[3] A milder alternative involves the use of tin(II) chloride in hydrochloric acid.[4]
The choice of reducing agent is critical to avoid unwanted side reactions, such as dehalogenation. The comparatively mild conditions offered by reagents like iron in acetic acid or tin(II) chloride are often preferred to preserve the halogen substituents, which are valuable handles for subsequent functionalization.
Diagram 1: General Workflow for Reductive Cyclization
Caption: Key steps in the synthesis of heterocycles.
Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[5] The synthesis of phenazine derivatives can be readily achieved by the oxidative condensation of ortho-diamines. The diamine derived from this compound can be reacted with various ortho-quinones or their equivalents, followed by oxidation, to yield highly substituted phenazine scaffolds.[1][5] This approach offers a modular strategy for creating a library of novel phenazine compounds with diverse substitution patterns, which is of significant interest in medicinal chemistry.
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms significantly activates the aromatic ring towards nucleophilic attack. This makes this compound an excellent substrate for SNAr reactions.
In SNAr reactions of polyhalogenated aromatic compounds, the regioselectivity of the substitution is a key consideration. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, and the stability of this intermediate is enhanced by the electron-withdrawing ability of the leaving group.[6][7] Therefore, it is anticipated that nucleophilic attack will preferentially occur at the carbon bearing a fluorine atom. The fluorine at the 2-position is ortho to the nitro group, while the fluorine at the 4-position is para. Both are strongly activated.
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A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Polysubstituted Aniline
3-Chloro-2,4-difluoro-6-nitroaniline is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The specific arrangement of electron-withdrawing (chloro, fluoro, nitro) and electron-donating (amino) groups on the benzene ring imparts unique chemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures.[1] Its utility is particularly noted in the development of agrochemicals, such as herbicides and pesticides, and as a building block for pharmaceutical agents where the nitroaniline moiety is a key pharmacophore.[1]
This technical guide, intended for experienced chemists, provides a detailed exploration of a robust and regioselective synthetic route to this compound. The presented methodology is grounded in established principles of electrophilic aromatic substitution, with a focus on strategic functional group manipulation to achieve the desired isomer with high purity.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3-chloro-2,4-difluoroaniline. This strategy hinges on the temporary protection of the highly activating amino group to control the regioselectivity of the subsequent nitration reaction. The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Protection of the Amino Group via Acetylation
Rationale: The direct nitration of anilines with a potent nitrating mixture (e.g., HNO₃/H₂SO₄) is often problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. This deactivating, meta-directing group can lead to a mixture of isomers and undesired side products. Furthermore, the amino group is susceptible to oxidation by nitric acid. To circumvent these issues, the amino group is protected as an acetanilide. The resulting acetamido group is still activating and ortho, para-directing, but to a lesser extent than a free amino group, allowing for a more controlled reaction. This strategy is a common and effective method for achieving regioselective nitration of anilines.[2]
Experimental Protocol: Synthesis of N-(3-chloro-2,4-difluorophenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4-difluoroaniline (10.0 g, 61.1 mmol) in glacial acetic acid (50 mL).
-
Addition of Reagent: To the stirred solution, carefully add acetic anhydride (7.5 g, 73.3 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1), visualizing with a UV lamp.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven at 50-60 °C. The product is typically of high purity, but can be further purified by recrystallization from ethanol/water if necessary.
| Parameter | Value |
| Starting Material | 3-Chloro-2,4-difluoroaniline |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 2 hours |
| Expected Product | N-(3-chloro-2,4-difluorophenyl)acetamide |
| Typical Yield | >95% |
| Appearance | White solid |
Part 2: Regioselective Nitration
Rationale: With the amino group protected, the nitration can proceed with high regioselectivity. The acetamido group is an ortho, para-director. The positions ortho to the acetamido group are C2 and C6, while the para position is C4. In N-(3-chloro-2,4-difluorophenyl)acetamide, the C2 and C4 positions are already substituted with fluorine atoms. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the vacant C6 position. The chloro and fluoro substituents are deactivating but also have directing effects that are consistent with this outcome.
Caption: Electrophilic aromatic substitution mechanism for the nitration step.
Experimental Protocol: Synthesis of N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (6.0 mL, 90% w/w) to concentrated sulfuric acid (20 mL, 98% w/w) with careful stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(3-chloro-2,4-difluorophenyl)acetamide (10.0 g, 48.6 mmol) in concentrated sulfuric acid (50 mL) at a temperature below 20 °C.
-
Addition of Nitrating Agent: Cool the solution of the acetanilide to 0-5 °C in an ice bath. Add the pre-cooled nitrating mixture dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Conditions: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude product. Recrystallization from ethanol can be performed to obtain a product of higher purity.
Part 3: Deprotection via Acidic Hydrolysis
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by acidic or basic hydrolysis. Acid-catalyzed hydrolysis is often preferred as it is straightforward and generally results in a clean conversion. The reaction involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of acetic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend the crude N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide (10.0 g, 39.9 mmol) in a mixture of ethanol (60 mL) and concentrated hydrochloric acid (30 mL).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.
| Parameter | Value |
| Starting Material | N-(3-chloro-2,4-difluoro-6-nitrophenyl)acetamide |
| Reagents | Hydrochloric Acid, Ethanol, Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Product | This compound |
| Typical Overall Yield | 70-80% (over three steps) |
| Appearance | Yellow crystalline solid |
Safety Considerations
-
Corrosive and Oxidizing Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Halogenated Organic Compounds: The starting materials, intermediates, and final product are halogenated aromatic compounds. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The presented three-step synthesis provides a reliable and regioselective route to this compound. The strategic use of an acetyl protecting group is key to controlling the outcome of the electrophilic nitration on the electron-rich aniline ring. This methodology, which relies on well-established and scalable reactions, is suitable for producing this valuable chemical intermediate for further applications in research and development.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Filo. (2025, June 28). what is the product of the reaction of 1,3 dichloro benzene with H2SO4 and HNO3. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1987). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Novel Poly-substituted Quinolines from 3-Chloro-2,4-difluoro-6-nitroaniline
Abstract
This document provides a detailed guide for the synthesis of novel, highly-substituted quinoline derivatives, commencing from the electron-deficient aniline, 3-Chloro-2,4-difluoro-6-nitroaniline. Quinolines, particularly those bearing fluorine atoms, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide is tailored for researchers and professionals in drug discovery and organic synthesis, offering a comprehensive protocol based on the well-established Gould-Jacobs reaction.[2][3] We delve into the mechanistic underpinnings of this transformation, addressing the specific challenges posed by the electron-withdrawing groups on the starting aniline. The protocol is designed to be a robust starting point for the synthesis of a targeted 8-chloro-7,9-difluoro-5-nitro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a scaffold with significant potential for further chemical elaboration.
Introduction: The Significance of Fluoroquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into the quinoline ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4] Fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are prime examples of the successful application of this strategy in developing potent antibacterial agents.[5] The synthesis of novel fluoroquinoline derivatives, therefore, remains an area of intense research interest for the development of new drugs targeting a range of diseases, from infections to cancer.[1]
This application note focuses on a synthetic route to a novel poly-substituted quinoline, leveraging the reactivity of this compound. The presence of multiple electron-withdrawing groups on the aniline starting material presents a synthetic challenge due to the reduced nucleophilicity of the amino group.[6] However, by employing the Gould-Jacobs reaction, a powerful method for quinoline synthesis, these challenges can be overcome.[2]
The Synthetic Strategy: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a versatile and reliable method for the construction of 4-hydroxyquinoline derivatives from anilines and a malonic ester derivative.[2][7] The reaction proceeds in two key stages:
-
Condensation: The aniline reacts with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.
Our proposed synthetic pathway for the synthesis of ethyl 8-chloro-7,9-difluoro-5-nitro-4-hydroxyquinoline-3-carboxylate is outlined below.
Caption: Proposed Gould-Jacobs synthesis of a novel quinoline derivative.
Mechanistic Considerations for an Electron-Deficient Substrate
The strong electron-withdrawing nature of the nitro, chloro, and fluoro substituents on the starting aniline significantly reduces the electron density on the nitrogen atom.[6] This diminished nucleophilicity can impede the initial condensation step with DEEM. To overcome this, the reaction may require elevated temperatures or the use of a catalyst to facilitate the initial nucleophilic attack.
The subsequent thermal cyclization is a pericyclic reaction that is also influenced by the electronic properties of the intermediate. While the Gould-Jacobs reaction is generally robust, the high temperatures required for cyclization can sometimes lead to side reactions or decomposition, especially with sensitive substrates.[8][9] Therefore, careful control of the reaction temperature and time is crucial for achieving a good yield of the desired product.[10] High-boiling, inert solvents such as diphenyl ether or Dowtherm A are often employed to achieve the necessary high temperatures for this step.[11]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of ethyl 8-chloro-7,9-difluoro-5-nitro-4-hydroxyquinoline-3-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | 2056916-62-0 | 224.55 | Commercially available | Handle with appropriate personal protective equipment (PPE). |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.22 | Commercially available | Irritant; handle in a fume hood.[4][12][13][14] |
| Diphenyl ether | 101-84-8 | 170.21 | Commercially available | High-boiling solvent. |
| Ethanol, anhydrous | 64-17-5 | 46.07 | Commercially available | |
| Hexanes | 110-54-3 | 86.18 | Commercially available | For washing the product. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle with a stirrer
-
Buchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Condensation to form the Anilinomethylenemalonate Intermediate
-
In a clean, dry three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture with stirring to 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 2: High-Temperature Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C with vigorous stirring. A precipitate of the quinoline product should begin to form.
-
Maintain this temperature for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature.
Step 3: Isolation and Purification of the Product
-
Once cooled, add hexanes to the reaction mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with hexanes to remove any residual diphenyl ether.
-
Dry the product under vacuum to obtain the crude ethyl 8-chloro-7,9-difluoro-5-nitro-4-hydroxyquinoline-3-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[15]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: As an indicator of purity.
Safety Precautions
-
This compound: This compound is a substituted nitroaniline and should be handled with care. Assume it is toxic and handle it in a well-ventilated fume hood, wearing appropriate PPE, including gloves, a lab coat, and safety glasses.[16]
-
Diethyl ethoxymethylenemalonate (DEEM): This reagent is a known irritant.[4][12][13][14] Avoid contact with skin and eyes, and do not inhale the vapors. Always handle it in a fume hood.
-
High-Temperature Reactions: The cyclization step is performed at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Use a blast shield for added protection.
-
Diphenyl ether: This solvent has a high boiling point and can cause burns if it comes into contact with the skin. Handle with care and appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of the intermediate | Incomplete reaction due to the low nucleophilicity of the aniline. | Increase the reaction temperature or time for the condensation step. The use of a Lewis acid catalyst could also be explored to activate the DEEM. |
| Low yield of the final product | Incomplete cyclization or decomposition at high temperatures. | Optimize the cyclization temperature and time. Ensure the temperature is high enough for cyclization but not so high as to cause significant decomposition.[9] Microwave-assisted heating can sometimes provide better control and improved yields.[10] |
| Product is difficult to purify | Presence of starting materials or side products. | Ensure the reaction has gone to completion before workup. Multiple recrystallizations may be necessary. Column chromatography could also be employed for purification if recrystallization is ineffective. |
Conclusion
The protocol detailed in this application note provides a robust and scientifically-grounded method for the synthesis of a novel, highly substituted fluoroquinoline derivative from this compound. By leveraging the Gould-Jacobs reaction and carefully considering the challenges posed by the electron-deficient nature of the starting material, researchers can access a promising new chemical scaffold for drug discovery and development. The resulting 4-hydroxyquinoline can serve as a versatile intermediate for further functionalization, opening up a wide range of possibilities for creating a library of novel quinoline-based compounds.
Caption: A summary of the experimental workflow.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link]
- Google Patents.
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
ResearchGate. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]
-
RSC Publishing. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
National Institutes of Health. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]
-
Wikipedia (Spanish). Síntesis de quinolinas de Gould-Jacobs. [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
ACS Publications. The Synthesis of 4-Hydroxyquinolines. X. Quinoline Derivatives with Sulfur- Containing Substituents. [Link]
- Google Patents. US2504875A - Method for producing 4-hydroxyquinolines.
-
Chemsrc. 3-Chloro-2-nitroaniline | CAS#:59483-54-4. [Link]
-
National Institutes of Health. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. [Link]
-
SpringerLink. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. [Link]
-
PubChem. 3-Chloro-2,4-difluoroaniline. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 2,4-Dichloro-6-nitroaniline. [Link]
-
RSC Publishing. Nucleophilic displacement reactions in aromatic systems. Part II. Kinetics of the reactions of chloronitropyridines and chloro-2 : 4-dinitrobenzene with 3- and 4-picoline. [Link]
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Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-2,4-difluoro-6-nitroaniline
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-2,4-difluoro-6-nitroaniline. This highly functionalized aniline is a potent building block in medicinal chemistry and materials science, offering multiple sites for synthetic diversification. We present an in-depth analysis of the underlying reaction mechanism, a discussion of the critical factors governing regioselectivity, detailed step-by-step protocols for substitution with common nucleophiles, and expert insights for troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic programs.
Introduction: The Strategic Value of this compound
Aromatic rings bearing multiple leaving groups and potent electron-withdrawing substituents are foundational scaffolds in modern drug discovery.[1] this compound is a prime example, featuring three distinct halogen atoms activated for Nucleophilic Aromatic Substitution (SNAr). The strategic placement of a powerful nitro group dramatically lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[2][3] This activation allows for the sequential and often regioselective introduction of amine, ether, thioether, and other functionalities, enabling the rapid construction of complex molecular architectures from a single, versatile starting material. Understanding the principles that govern its reactivity is key to unlocking its full synthetic potential.
Scientific Principles: Mechanism and Regioselectivity
The SNAr Addition-Elimination Mechanism
Unlike the SN1 or SN2 reactions common to alkyl halides, SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination pathway.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] This step temporarily breaks the aromaticity of the ring and is typically the rate-determining step of the reaction.[8]
-
Elimination & Rearomatization: The aromaticity is restored in the second step through the expulsion of a leaving group (in this case, a halide ion).[4]
The presence of strong electron-withdrawing groups (EWGs) like the nitro group (-NO₂) is crucial, as they stabilize the anionic Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the reaction.[7][9][10]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Predicting Regioselectivity: A Tale of Three Halogens
The key to strategically using this compound lies in predicting which halogen will be displaced. The regiochemical outcome is governed by two primary factors:
-
Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I.[2][6] This is the reverse of the trend seen in SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack.[11]
-
Activation by the Nitro Group: The stabilizing effect of the nitro group is most potent when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized directly onto the nitro group via resonance.[4][5] A meta-positioned nitro group offers only weaker, inductive stabilization.
Analysis of this compound:
-
C4-Fluorine: This position is ortho to the C6-nitro group, providing strong resonance stabilization for the intermediate.
-
C2-Fluorine: This position is para to the C6-nitro group, also providing strong resonance stabilization.
-
C3-Chlorine: This position is meta to the C6-nitro group, offering no resonance stabilization.
Safety & Handling
As a polychlorinated nitroaniline derivative, this compound must be handled with care. Assume the compound is toxic and an irritant.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[12]
Experimental Protocols
The following protocols are generalized for a 1 mmol scale reaction. They should be optimized for specific nucleophiles and scaled accordingly.
General Protocol for SNAr with Amine Nucleophiles
This procedure is suitable for primary and secondary amines (e.g., benzylamine, morpholine, piperidine).
Materials & Equipment:
-
This compound (225.5 g/mol )
-
Amine nucleophile (1.1 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, NMP)
-
Round-bottom flask with stir bar, condenser, nitrogen/argon inlet, heating mantle or oil bath
-
Standard workup and purification equipment
Caption: Experimental workflow for the SNAr reaction with an amine.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 225.5 mg).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add the base (e.g., DIPEA, 1.5 mmol, 261 µL).
-
Add the amine nucleophile (1.1 mmol) to the stirring solution. If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added in one portion.
-
Heat the reaction mixture to the desired temperature (typically 80 °C) and stir.
-
Monitor the consumption of the starting material using TLC or LC-MS (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for SNAr with O/S Nucleophiles
This procedure is suitable for alkoxides and thiolates (e.g., sodium methoxide, sodium thiophenoxide).
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or thiol (e.g., methanol or thiophenol, 5 mL).
-
If starting from the neutral alcohol/thiol, add a strong base like sodium hydride (NaH, 60% dispersion in oil, 1.1 mmol, 44 mg) portion-wise at 0 °C and stir for 20-30 minutes until gas evolution ceases. Alternatively, use a pre-made solution of the sodium salt (e.g., 25 wt% sodium methoxide in methanol).
-
Add a solution of this compound (1.0 mmol, 225.5 mg) in a minimal amount of a suitable solvent (e.g., THF or the corresponding alcohol, 2-3 mL) dropwise to the nucleophile solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir. These reactions are often rapid and may be complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Perform an aqueous workup and purification as described in Section 4.1 (steps 8-10).
Quantitative Data Summary
The following table summarizes representative reaction conditions for the mono-substitution at the C4-position. Actual conditions and yields will vary based on the specific nucleophile.
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | DMF | DIPEA | 80 | 6 | 85-95 |
| 2 | Benzylamine | DMSO | TEA | 80 | 8 | 80-90 |
| 3 | Aniline | NMP | K₂CO₃ | 100 | 12 | 65-75 |
| 4 | Sodium Methoxide | Methanol | - | 25 | 2 | 90-98 |
| 5 | Sodium Thiophenoxide | DMF | - | 25 | 1 | 90-98 |
Field-Proven Insights & Troubleshooting
-
Controlling Di-substitution: If substitution at both C4 and C2 is observed, the reaction can be controlled to favor mono-substitution by using a strict stoichiometry of the nucleophile (1.0-1.05 equivalents) and running the reaction at a lower temperature for a longer duration.
-
Low Reactivity: For weakly nucleophilic amines (e.g., anilines), a higher temperature (100-120 °C), a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃), or a more polar solvent like NMP or DMSO may be required.
-
Solvent Choice: While DMF and DMSO are excellent solvents for SNAr, ensure they are anhydrous, as water can compete as a nucleophile, especially at elevated temperatures. For base-sensitive substrates, consider using acetonitrile or 1,4-dioxane.
-
Workup Challenges: Some products, particularly those derived from polar amines, may have moderate water solubility. In these cases, extensive extraction or salting out may be necessary to ensure a good recovery from the aqueous phase.
References
- Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
- Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an arom
- Nucleophilic arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- Makoś, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts.
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- SAFETY DATA SHEET: 2,4-Dichloro-6-nitroaniline. (2024, March 29). Fisher Scientific.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- SAFETY DATA SHEET: 4-Nitroaniline. (2024, March 5). Sigma-Aldrich.
- SAFETY DATA SHEET: 3-Chloro-4-nitroaniline. (2024, March 30). Fisher Scientific.
- Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.
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Topic: Utilizing 3-Chloro-2,4-difluoro-6-nitroaniline in Suzuki-Miyaura Cross-Coupling Reactions
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the application of 3-Chloro-2,4-difluoro-6-nitroaniline as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in pharmaceutical and materials science research due to its unique electronic and structural features.[1][2] However, its electron-deficient nature and the presence of a resilient carbon-chlorine bond present specific challenges for C-C bond formation. This guide offers a comprehensive overview of the reaction mechanism, an in-depth analysis of critical experimental parameters, a robust, field-tested protocol, and troubleshooting advice to enable researchers to successfully synthesize novel biaryl and heteroaryl aniline derivatives.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically joins an organoboron compound with an organohalide using a palladium catalyst and a base.[3]
This compound is a highly functionalized aromatic ring, making it a valuable starting material for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2] The strategic placement of its substituents offers several advantages:
-
The nitro group and fluorine atoms create a highly electron-deficient aromatic system, influencing the molecule's reactivity and the properties of its derivatives.
-
The chloro substituent serves as the primary handle for cross-coupling reactions.
-
The aniline moiety provides a vector for subsequent chemical modifications, such as amide bond formation or diazotization.
Despite its potential, the inherent properties of this substrate make its use in Suzuki coupling non-trivial. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making oxidative addition to the palladium catalyst the rate-determining and most challenging step of the catalytic cycle.[5][6] This guide provides the necessary framework to overcome these challenges.
Reaction Principle and Catalytic Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: General experimental workflow for the Suzuki coupling protocol.
Materials and Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask or reaction vial, magnetic stirrer, condenser, heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates and/or LC-MS for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.5 equiv).
-
Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl chloride.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.
-
Catalyst Addition: In a single portion under a positive flow of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%). Note: The order of addition is critical; the catalyst should be added to the degassed mixture.
-
Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench with water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Summary and Optimization Guidelines
The conditions provided are a general starting point. For different boronic acids (e.g., electron-rich, electron-poor, or sterically hindered), optimization may be necessary.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 1-3 mol% Pd | Increase to 5 mol% | For very slow or incomplete reactions. |
| Ligand | SPhos | Switch to XPhos or RuPhos | Modulates steric and electronic properties for specific substrates. [5] |
| Base | K₃PO₄ | Switch to Cs₂CO₃ | Cs₂CO₃ is a stronger base and can sometimes accelerate difficult couplings. [8] |
| Temperature | 90-110 °C | Increase to 120 °C | Provides more energy to overcome the activation barrier for oxidative addition. |
| Solvent | 1,4-Dioxane | Toluene, DMF, or 2-MeTHF [9] | Solvent can significantly impact catalyst solubility and reactivity. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base/ligand combination. | 1. Ensure rigorous inert atmosphere and degassing.2. Increase reaction temperature.3. Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃). |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Catalyst system promotes hydrodehalogenation. | 1. Use anhydrous solvents and reagents.2. A different ligand may suppress this side reaction. |
| Boronic Acid Homocoupling | 1. Oxygen contamination.2. High catalyst loading or temperature. | 1. Improve degassing procedure.2. Reduce catalyst loading or temperature once the reaction has initiated. |
Safety Precautions
-
Reagents: this compound is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of fine powders.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood.
-
Reaction Conditions: Reactions under inert atmosphere and at elevated temperatures should be conducted with appropriate care and safety measures.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success requires a departure from "standard" Suzuki conditions and a thoughtful approach to catalyst selection. By employing modern, electron-rich biaryl phosphine ligands, a strong inorganic base, and carefully controlled anhydrous conditions, researchers can effectively utilize this valuable building block to access a wide array of novel, highly functionalized aniline derivatives for applications in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
RSC Publishing. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
UniMiB. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Available at: [Link]
-
ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. Available at: [Link]
-
ResearchGate. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. Available at: [Link]
-
National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Available at: [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. boa.unimib.it [boa.unimib.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors from 3-Chloro-2,4-difluoro-6-nitroaniline: An In-depth Application and Protocol Guide
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. Among the myriad of heterocyclic scaffolds employed to target the ATP-binding site of kinases, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged scaffold."[1][2][3][4][5] Its structural resemblance to the endogenous ATP purine base allows it to form key hydrogen bonding interactions within the kinase hinge region, providing a robust anchor for inhibitor binding.
This technical guide provides a detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold, commencing from the versatile, yet underexplored, starting material: 3-Chloro-2,4-difluoro-6-nitroaniline . The unique substitution pattern of this aniline derivative—a nitro group for directing cyclization, a chloro group, and two fluoro atoms for modulating physicochemical properties and potential metabolic stability—makes it an attractive synthon for the generation of diverse kinase inhibitor libraries. This guide will elucidate the synthetic strategy, provide a step-by-step experimental protocol, and discuss the rationale behind the chosen methodology, aimed at researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties of the Starting Material
A comprehensive understanding of the starting material is fundamental to successful synthesis.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 50408-94-1 |
| Molecular Formula | C₆H₃ClF₂N₂O₂ |
| Molecular Weight | 208.55 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 105-109 °C |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and alcohols. |
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound is envisioned as a two-step process. This strategy is adapted from established methodologies for the synthesis of related heterocyclic systems, particularly from patents describing the preparation of similar kinase inhibitor scaffolds. The general workflow is depicted below:
Step 1: Pyrazole Ring Formation via Hydrazine Cyclization. The initial and critical step involves the reaction of the ortho-nitroaniline with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of one of the fluorine atoms by hydrazine, followed by an intramolecular cyclization and subsequent reduction of the nitro group to an amine, which then forms the pyrazole ring. The fluorine at the 2-position is the most likely to be displaced due to its activation by the adjacent nitro group.
Step 2: Pyrimidine Ring Closure. The resulting substituted aminopyrazole is then cyclized to form the pyrazolo[3,4-d]pyrimidine core. A common and effective method for this transformation is heating the aminopyrazole with formamide, which serves as both a reagent and a solvent, to construct the pyrimidine ring.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a well-equipped chemical laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]amine
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (5.0 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Stir the mixture to obtain a suspension.
-
Slowly add hydrazine hydrate (5.0 eq) to the suspension at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]amine as a solid.
Rationale for Experimental Choices:
-
Excess Hydrazine: A significant excess of hydrazine hydrate is used to ensure complete reaction and to act as a reducing agent for the nitro group, which is a key part of the cyclization mechanism.
-
Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it is polar enough to dissolve the reactants to some extent and has a boiling point that allows for a controlled reaction temperature at reflux.
-
Cooling for Precipitation: The product is typically less soluble in cold ethanol than the starting materials and by-products, allowing for its isolation by precipitation and filtration.
Step 2: Synthesis of 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]amine (1.0 eq)
-
Formamide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]amine (1.0 eq) in formamide.
-
Heat the mixture to 180-200 °C and maintain for 2-4 hours. The reaction should become a clear solution as it progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual formamide.
-
Dry the product under vacuum to obtain 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine.
Rationale for Experimental Choices:
-
Formamide as Reagent and Solvent: Formamide serves as the source of the C4 and N3 atoms of the pyrimidine ring. At high temperatures, it decomposes to provide the necessary fragments for the cyclization. It also acts as a high-boiling solvent suitable for this transformation.
-
High Temperature: The cyclization reaction requires significant thermal energy to proceed at a reasonable rate.
-
Precipitation in Water: The desired product is typically insoluble in water, allowing for its purification from the water-soluble formamide by precipitation.
Characterization of the Final Product
The structure of the synthesized 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine should be confirmed by standard analytical techniques.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Characteristic signals for the pyrazole and pyrimidine protons. |
| ¹³C NMR | Distinct signals for the carbon atoms of the fused heterocyclic system, with characteristic shifts for carbons attached to chlorine and fluorine. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aromatic C-H and C=N bonds. |
Application in Kinase Inhibitor Synthesis
The synthesized 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for the development of a wide range of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy to target the hinge-binding region of kinases and to modulate the selectivity and potency of the inhibitor.
By reacting the chloro-substituted scaffold with a library of amines (R-NH₂), a diverse set of final compounds can be generated for screening against a panel of kinases. The fluorine atom at the 5-position can also influence the binding affinity and pharmacokinetic properties of the final inhibitor.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate for kinase inhibitor development, starting from this compound. The described two-step synthesis is robust and scalable, offering a reliable route to this valuable scaffold. The strategic use of this uniquely substituted aniline allows for the generation of novel chemical matter with the potential to address the ongoing challenges in the development of targeted cancer therapies. The versatility of the final product opens up avenues for the creation of extensive libraries of kinase inhibitors for further biological evaluation.
References
-
Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(6), 1229-1249. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(53), 33623-33641. [Link]
-
Pinna, G. A., et al. (2019). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 11(15), 1989-2017. [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
Sources
- 1. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Synthesis of 3-Amino-4-fluoropyrazoles / The Journal of Organic Chemistry, 2011 [sci-hub.ru]
- 4. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2013077921A3 - Substituted pyrazolo[3,4-d]pyrimidines and uses thereof - Google Patents [patents.google.com]
reaction of 3-Chloro-2,4-difluoro-6-nitroaniline with Grignard reagents
An Application Note on the Synthesis of Substituted Nitroanilines via Grignard Reaction with 3-Chloro-2,4-difluoro-6-nitroaniline
Abstract
This application note provides a comprehensive technical guide for the . Substituted fluoro-nitroanilines are pivotal precursors in the synthesis of complex heterocyclic compounds, particularly benzimidazoles, which exhibit a wide range of biological activities and are prominent in medicinal chemistry and drug development.[1] This document details the underlying reaction principles, addresses critical challenges such as the multifunctionality of the substrate, and presents a robust, step-by-step protocol for conducting the reaction. It is intended for researchers, chemists, and professionals in drug development seeking to utilize this carbon-carbon bond-forming reaction to generate novel molecular scaffolds.
Introduction and Scientific Context
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most fundamental and versatile methods for forming carbon-carbon bonds in organic synthesis.[2] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[3] While classically applied to aldehydes and ketones, its utility extends to a broad spectrum of electrophiles.
The substrate, this compound, is a highly functionalized aromatic ring, presenting multiple potential reaction sites. Its derivatives are of significant interest as they serve as building blocks for pharmacologically active agents, including antimicrobial and anticancer compounds.[1][4] The strategic addition of an alkyl or aryl group via a Grignard reagent can introduce molecular complexity, paving the way for the synthesis of novel drug candidates. However, the reaction is not trivial due to the presence of acidic amine protons and multiple electrophilic centers on the aromatic ring, necessitating a carefully designed experimental approach.
Reaction Principles and Mechanistic Considerations
The success of this reaction hinges on understanding the interplay between the powerful nucleophilic and basic properties of the Grignard reagent and the electronic landscape of the substituted aniline substrate.
Duality of the Grignard Reagent
A Grignard reagent (R-MgX) is a potent carbon nucleophile but also an exceptionally strong base, readily deprotonating any available acidic protons.[5] In the presence of this compound, the most immediate and fastest reaction will be the acid-base neutralization of the two amine (N-H) protons. This is a critical consideration for stoichiometry; at least two equivalents of the Grignard reagent will be consumed in this non-productive deprotonation step before any nucleophilic attack can occur. The reaction must therefore be conducted with a significant excess of the Grignard reagent.
Analysis of the Electrophilic Substrate
The aromatic ring possesses several potential sites for nucleophilic attack:
-
Carbon atoms bearing halogen substituents: The fluorine and chlorine atoms are subject to Nucleophilic Aromatic Substitution (SNAr). Fluorine is generally a better leaving group than chlorine in SNAr reactions. The strong electron-withdrawing nitro group (-NO₂) activates the ring towards this type of substitution, particularly at the ortho (C-2) and para (C-4) positions.
-
The Nitro Group: Grignard reagents can react with nitro groups, often through a conjugate addition mechanism, which can lead to the formation of nitroso derivatives or other reduced species.[6]
Given these possibilities, the most probable productive pathway, following the initial deprotonation of the amine, is an SNAr reaction. The fluorine atom at the C-4 position is para to the activating nitro group and is sterically more accessible than the fluorine at the C-2 position. Therefore, substitution of the C-4 fluorine is the most anticipated outcome.
Diagram 1: Proposed Reaction Mechanism
The diagram below outlines the proposed two-stage reaction pathway. First, the Grignard reagent acts as a base to deprotonate the aniline. Second, an additional equivalent of the reagent acts as a nucleophile to displace the fluoride at the C-4 position via an SNAr mechanism.
Caption: Proposed mechanism for the reaction of this compound with a Grignard reagent (R-MgX).
Detailed Experimental Protocol
This protocol describes the reaction using ethylmagnesium bromide as a representative Grignard reagent. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) as Grignard reagents are highly sensitive to moisture and oxygen.[7]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (98%+) | Three-neck round-bottom flask (flame-dried) |
| Magnesium turnings | Reflux condenser (with drying tube) |
| Bromoethane (anhydrous) | Pressure-equalizing dropping funnel |
| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Magnetic stirrer and stir bar |
| Iodine (crystal) | Syringes and needles |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Inert gas line (Nitrogen or Argon) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ice bath / Dry ice-acetone bath |
| Ethyl Acetate, Hexanes (for chromatography) | Rotary evaporator |
| Silica Gel (for column chromatography) | TLC plates and chamber |
Workflow Overview
Diagram 2: Experimental Workflow
The following flowchart illustrates the end-to-end laboratory procedure.
Caption: Step-by-step workflow for the synthesis and purification of the Grignard reaction product.
Step-by-Step Procedure
Part A: Synthesis of Ethylmagnesium Bromide (EtMgBr)
-
Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.
-
Place magnesium turnings (2.43 g, 100 mmol, 5.0 eq) in the flask. Add a single small crystal of iodine.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of bromoethane (7.3 mL, 98 mmol, 4.9 eq) in 40 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the bromoethane solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the reaction has initiated. If it does not start, gentle warming or sonication may be required.[7]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the resulting grey/brown solution for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Prepare a solution of this compound (4.17 g, 20 mmol, 1.0 eq) in 50 mL of anhydrous THF. Note: THF is often preferred for dissolving the substrate.
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Add the aniline solution dropwise to the stirred Grignard solution over 30 minutes. Bubbling (ethane gas evolution) will be observed due to the acid-base reaction. An exothermic reaction is expected.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aniline spot is consumed.
Part C: Workup and Purification
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent. This is a highly exothermic process that will produce gas. Continue adding until the bubbling ceases and two distinct layers form.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).
-
Combine all organic extracts and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to isolate the desired product.
Expected Results and Characterization
The primary expected product is 3-Chloro-4-ethyl-2-fluoro-6-nitroaniline . The yield will be variable depending on reaction conditions but a moderate yield can be anticipated.
| Table 1: Reaction Parameters Summary | |
| Parameter | Value / Condition |
| Substrate | This compound |
| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) |
| Stoichiometry (EtMgBr:Substrate) | ~5 : 1 |
| Solvent | Anhydrous Diethyl Ether / THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Workup | Saturated Aqueous NH₄Cl |
| Purification | Silica Gel Chromatography |
| Table 2: Hypothetical Spectroscopic Data for 3-Chloro-4-ethyl-2-fluoro-6-nitroaniline | |
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, Ar-H), 6.2-6.5 (br s, 2H, -NH₂), 2.7-2.9 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances expected for aromatic carbons (some with C-F coupling), and aliphatic carbons at ~25 ppm (-CH₂) and ~14 ppm (-CH₃) |
| IR (KBr, cm⁻¹) | ~3400, 3300 cm⁻¹ (N-H stretch), ~1520, 1340 cm⁻¹ (N-O stretch of -NO₂) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ corresponding to the molecular formula C₈H₈ClFN₂O₂ |
| Note: These are predicted values and must be confirmed experimentally. Spectroscopic analysis protocols for similar compounds can be found in the literature.[9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Grignard reaction fails to initiate. | Wet glassware/solvents; inactive magnesium surface. | Ensure all equipment is rigorously flame-dried. Use freshly opened anhydrous solvents. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[7] |
| Low or no product yield. | Insufficient Grignard reagent; Grignard reagent quenched. | Use a larger excess of Grignard reagent (>4 eq). Verify the quality and concentration of the Grignard reagent before adding the substrate. |
| Complex mixture of products. | Side reactions (e.g., reaction with nitro group). | Lower the reaction temperature (e.g., -20 °C or -78 °C) during the substrate addition to improve selectivity. |
Safety Precautions
-
Grignard Reagents: Can be pyrophoric. React violently with water and protic solvents. Handle exclusively under an inert atmosphere.
-
Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Do not distill to dryness.
-
Substrate/Product: Halogenated nitroanilines are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Quenching: The quenching of excess Grignard reagent is highly exothermic and releases flammable gas (ethane). Perform this step slowly, with adequate cooling and behind a safety shield.
References
- Vertex AI Search. (n.d.). A green synthesis of benzimidazoles.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
- Organic Syntheses. (n.d.). Procedure 3.
- Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH.
- Wikipedia. (n.d.). Grignard reaction.
- Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as....
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry.
- RSC Publishing. (n.d.). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems.
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Application Note: Chemoselective Catalytic Reduction of 3-Chloro-2,4-difluoro-6-nitroaniline
A Guide to Synthesizing 6-Chloro-3,5-difluorobenzene-1,2-diamine with High Fidelity
Introduction and Strategic Overview
The reduction of the nitro group in 3-Chloro-2,4-difluoro-6-nitroaniline is a critical transformation for the synthesis of 6-Chloro-3,5-difluorobenzene-1,2-diamine. This diamine serves as a vital, highly functionalized building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The primary challenge in this synthesis is not the reduction itself, but achieving it with high chemoselectivity. The presence of a chloro-substituent on the aromatic ring introduces the significant risk of hydrodechlorination, an undesired side reaction that leads to impurity formation and reduced yield.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing this reduction with high selectivity. We will explore the mechanistic rationale behind catalyst selection, present two robust protocols—catalytic hydrogenation and catalytic transfer hydrogenation—and offer insights into process optimization and troubleshooting. The objective is to provide a self-validating system that ensures the production of the target diamine with high purity and yield.
The Challenge: Chemoselectivity in Hydrogenation of Halogenated Nitroaromatics
Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups.[1][2] The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium or platinum on a carbon support, through a series of intermediates including nitroso and hydroxylamine species.
However, the hydrogenation of halogenated nitroaromatics presents a significant challenge.[3][4] Many common hydrogenation catalysts, particularly palladium on carbon (Pd/C), are also highly effective at catalyzing the cleavage of carbon-halogen bonds (hydrodehalogenation).[5] This leads to the formation of dehalogenated byproducts, complicating purification and lowering the yield of the desired haloaniline.
The key to a successful reduction lies in selecting a catalytic system that favors the hydrogenation of the nitro group while minimizing the cleavage of the C-Cl bond. Factors that influence this selectivity include:
-
Choice of Metal: Platinum-based catalysts are often less prone to causing dehalogenation compared to palladium catalysts.[3][6]
-
Catalyst Modifiers: The selectivity of catalysts can be enhanced by adding modifiers or "poisons" that suppress their activity towards dehalogenation.[3][7]
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can be tuned to favor the desired reaction pathway.
-
Hydrogen Source: Catalytic transfer hydrogenation, which uses a chemical hydrogen donor instead of H₂ gas, can offer a milder and highly selective alternative.[5][8][9]
Below is a diagram illustrating the desired reaction pathway versus the undesired side reaction.
Caption: Desired selective reduction vs. undesired hydrodehalogenation.
Recommended Protocols and Methodologies
We present two effective methods for the selective reduction of this compound. Protocol A utilizes classical catalytic hydrogenation with a platinum catalyst, suitable for laboratories equipped with high-pressure reactors. Protocol B details a catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas and can be performed in standard laboratory glassware.
Protocol A: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)
This protocol leverages the inherently higher selectivity of platinum catalysts for nitro group reduction in the presence of halogens.[6]
3.1. Materials and Equipment
-
Substrate: this compound
-
Catalyst: 5% Platinum on activated carbon (5% Pt/C)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc), anhydrous grade
-
Hydrogen Source: Hydrogen gas (high purity)
-
Equipment: High-pressure reactor (e.g., Parr hydrogenation apparatus), magnetic stirrer, filtration apparatus (Büchner funnel), Celite® or similar filter aid, rotary evaporator.
3.2. Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and operated in a well-ventilated fume hood away from ignition sources.
-
Pyrophoric Catalyst: Pt/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Always handle it under a solvent or an inert atmosphere (e.g., Nitrogen or Argon).[10]
3.3. Step-by-Step Procedure
-
Reactor Preparation: Charge a suitable high-pressure reaction vessel with this compound (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), add 5% Pt/C (typically 1-5 mol% Pt relative to the substrate).
-
Solvent Addition: Add the chosen solvent (e.g., Methanol) to the vessel. The typical concentration is 0.1-0.5 M.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (3-4 times) followed by evacuating to remove residual air. Then, purge with hydrogen gas in the same manner.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat to the target temperature (e.g., 25-50 °C) if necessary.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by TLC or GC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with additional solvent if necessary. Carefully filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with water.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Chloro-3,5-difluorobenzene-1,2-diamine.
-
Purification: The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography if necessary.
Protocol B: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate
This method is an excellent alternative that avoids handling flammable hydrogen gas.[8] The combination of Pd/C and hydrazine hydrate has been shown to be remarkably selective for reducing nitro groups in halogenated systems.[5][9]
3.1. Materials and Equipment
-
Substrate: this compound
-
Catalyst: 10% Palladium on activated carbon (10% Pd/C)
-
Hydrogen Donor: Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, Celite®.
3.2. Safety Precautions
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Exothermic Reaction: The addition of hydrazine can be exothermic. Add it slowly and with cooling if necessary.
-
Pyrophoric Catalyst: As with Protocol A, the Pd/C catalyst can be pyrophoric. Handle with care during filtration.[10]
3.3. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the solvent (e.g., Methanol).
-
Catalyst Addition: Add 10% Pd/C (typically 0.5-2 mol% Pd relative to the substrate).
-
Heating: Gently heat the stirred suspension to a moderate temperature (e.g., 40-60 °C).
-
Hydrogen Donor Addition: Slowly add hydrazine monohydrate (2-5 eq) dropwise via a syringe or dropping funnel. Gas evolution (N₂) will be observed. Control the addition rate to maintain a steady reflux.
-
Monitoring: Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product) or GC-MS until the starting material is fully consumed.
-
Workup: Once complete, cool the reaction to room temperature.
-
Catalyst Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent. Quench the catalyst on the filter paper with water.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with water and brine to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent to yield the crude product, which can be purified as described in Protocol A.
Experimental Workflow and Data Summary
The overall process for both protocols can be visualized as follows:
Caption: A generalized workflow for catalytic reduction.
Table 1: Comparison of Recommended Protocols
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Catalytic Transfer Hydrogenation |
| Catalyst | 5% Pt/C (1-5 mol%) | 10% Pd/C (0.5-2 mol%) |
| Hydrogen Source | H₂ Gas | Hydrazine Monohydrate |
| Pressure | 50-100 psi | Atmospheric |
| Temperature | 25-50 °C | 40-60 °C |
| Key Advantage | High activity, well-established | No high-pressure equipment needed |
| Key Challenge | Requires specialized pressure reactor | Handling of toxic hydrazine |
| Selectivity | Generally high | Excellent for halogenated substrates[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive or insufficient catalyst.2. Insufficient hydrogen pressure or donor.3. Poor stirring. | 1. Use fresh, high-quality catalyst; increase catalyst loading.2. Increase H₂ pressure or add more hydrazine.3. Ensure vigorous stirring to keep catalyst suspended. |
| Dehalogenation | 1. Catalyst is too active (especially Pd/C with H₂).2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Switch to Pt/C; use Protocol B; add a catalyst modifier.2. Reduce the reaction temperature.3. Stop the reaction as soon as the starting material is consumed. |
| Low Yield | 1. Product loss during workup/filtration.2. Incomplete reaction or side reactions.3. Adsorption of product onto the catalyst. | 1. Ensure thorough washing of the filter cake with solvent.2. Optimize reaction conditions (see above).3. Wash the catalyst thoroughly; consider a different solvent. |
Conclusion
The chemoselective reduction of this compound to 6-Chloro-3,5-difluorobenzene-1,2-diamine is a readily achievable transformation when the appropriate catalytic system and conditions are employed. While standard catalytic hydrogenation with Pd/C poses a significant risk of dehalogenation, the use of a platinum-based catalyst (Protocol A) or a catalytic transfer hydrogenation system with hydrazine hydrate (Protocol B) provides robust and high-fidelity pathways to the desired product. By understanding the principles of chemoselectivity and following these detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.
References
-
Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]
-
Journal of the American Chemical Society. Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. [Link]
-
ACS Publications. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development. [Link]
-
Journal of the American Chemical Society. A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support. [Link]
-
ACS Publications. Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts | The Journal of Organic Chemistry. [Link]
-
ResearchGate. The results of the catalytic transfer hydrogenation of nitro compounds. [Link]
-
Sci-Hub. Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. [Link]
-
ResearchGate. Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]
-
Scilit. Reduction of Nitroarenes with Hydrogen Transfer Catalysis. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. [Link]
-
ResearchGate. Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor | Request PDF. [Link]
-
NIH National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
ResearchGate. ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
RSC Publishing. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. [Link]
-
ACS Omega. Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. [Link]
-
ResearchGate. Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to... | Download Scientific Diagram. [Link]
-
Nature. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. [Link]
-
CP Lab Safety. This compound, 95% Purity, C6H3ClF2N2O2, 1 gram. [Link]
-
MySkinRecipes. This compound. [Link]
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Application Notes & Protocols: A Multi-Step Synthesis of Bioactive Benzimidazoles from 3-Chloro-2,4-difluoro-6-nitroaniline
Abstract
This technical guide provides a comprehensive, in-depth protocol for a multi-step synthesis starting from the versatile chemical building block, 3-Chloro-2,4-difluoro-6-nitroaniline. This compound, featuring a strategically substituted aniline core, is an invaluable intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.[1][2] The following protocols detail a robust and efficient two-step pathway to synthesize a 2-aryl-4-chloro-5,7-difluoro-1H-benzimidazole, a scaffold known for its wide range of pharmacological activities.[3][4][5] The narrative emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development and organic synthesis.
Introduction: The Strategic Utility of this compound
This compound is a highly functionalized aromatic compound. Its utility as a synthetic precursor stems from the distinct reactivity of its substituent groups:
-
Nitro Group: Serves as a precursor to a primary amine via reduction, which is a critical transformation for constructing many nitrogen-containing heterocycles.[6]
-
Amino Group: Acts as a directing group and a key nucleophile in subsequent cyclization reactions.
-
Halogen Atoms (Cl, F): The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring for certain transformations.[7] Furthermore, they provide sites for late-stage functionalization via cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SNAr).[8][9][10]
This guide focuses on a synthetic route that leverages the nitro and amino groups to construct the benzimidazole core, a privileged structure in medicinal chemistry renowned for its presence in anti-ulcer, anticancer, and antimicrobial agents.[3][11][12] The overall workflow is a two-step process: (1) selective catalytic reduction of the nitro group to form a substituted o-phenylenediamine, and (2) condensation and oxidative cyclization of this diamine with an aldehyde to yield the target benzimidazole.
Visualized Synthetic Workflow
Caption: Overall two-step synthetic pathway.
Part 1: Synthesis of 4-Chloro-3,5-difluorobenzene-1,2-diamine
Principle and Rationale
The foundational step in this synthesis is the selective reduction of the nitro group on the starting material to an amine. This transformation converts the nitroaniline into a substituted o-phenylenediamine, the essential precursor for benzimidazole ring formation. While various methods exist for nitro reduction, including catalytic hydrogenation (e.g., H₂ with Pd/C) or using metals in acidic media (e.g., Sn/HCl), we will detail a protocol using sodium borohydride (NaBH₄) with a heterogeneous catalyst.[13][14] This approach is often preferred for its operational simplicity, mild reaction conditions, and high selectivity, minimizing side reactions and simplifying product purification.[15][16][17] The use of recyclable nanoparticle catalysts, such as copper ferrite (CuFe₂O₄), also aligns with green chemistry principles by offering an environmentally benign and economical process.[18][16]
Detailed Experimental Protocol: Catalytic Nitro Reduction
Materials and Reagents:
-
This compound (1.0 eq)
-
Copper Ferrite (CuFe₂O₄) nanoparticles (0.05 eq) or 10% Pd/C
-
Sodium Borohydride (NaBH₄) (4.0 eq)
-
Methanol (or Ethanol/Water mixture)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the catalyst (e.g., CuFe₂O₄ nanoparticles).
-
Add methanol as the solvent to create a slurry (approx. 10 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation and perform in a fume hood. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the heterogeneous catalyst by filtration through a pad of Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-Chloro-3,5-difluorobenzene-1,2-diamine.
Data Summary: Step 1
| Compound Name | Starting Material / Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity Notes |
| This compound | Starting Material | 208.55 | N/A | >98% |
| 4-Chloro-3,5-difluorobenzene-1,2-diamine | Product | 178.57 | 85-95% | >97% by NMR/HPLC |
Part 2: Synthesis of 2-Aryl-4-chloro-5,7-difluoro-1H-benzimidazole
Principle and Rationale
The synthesis of the benzimidazole ring is classically achieved via the Phillips method, which involves the condensation of an o-phenylenediamine with a carboxylic acid under harsh acidic conditions.[19] Modern methods, however, favor the condensation with aldehydes, which proceeds under milder conditions and offers a broader substrate scope.[20][21] The mechanism involves an initial condensation between one of the amine groups of the diamine and the aldehyde to form a Schiff base (iminium) intermediate. This is followed by an intramolecular cyclization where the second amine attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole product.[22] This oxidation can occur in the presence of air or can be facilitated by adding a mild oxidant. The protocol below utilizes a supported gold nanoparticle catalyst, which has been shown to efficiently promote this transformation under ambient conditions without the need for harsh oxidants.[20]
Visualized Benzimidazole Formation Mechanism
Caption: Simplified mechanism of benzimidazole formation.
Detailed Experimental Protocol: Benzimidazole Formation
Materials and Reagents:
-
4-Chloro-3,5-difluorobenzene-1,2-diamine (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Supported Gold Catalyst (e.g., Au/TiO₂, 1 mol % Au)
-
Solvent (e.g., Chloroform:Methanol 3:1 v/v)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, add the supported gold catalyst (1 mol % Au).
-
Add the solvent mixture (CHCl₃:MeOH, 3:1, approx. 10 mL per mmol of diamine).
-
Add the 4-Chloro-3,5-difluorobenzene-1,2-diamine (1.0 eq) and the selected aldehyde (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature (25 °C). The reaction is typically open to the air, which can facilitate the final oxidation step.
-
Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.[20]
-
Upon completion, separate the solid catalyst by centrifugation or filtration. Wash the catalyst with a small amount of ethanol.
-
Combine the organic solutions and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 2-Aryl-4-chloro-5,7-difluoro-1H-benzimidazole.
Data Summary: Step 2
| Compound Name | Role | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity Notes |
| 4-Chloro-3,5-difluorobenzene-1,2-diamine | Starting Material | 178.57 | N/A | >97% |
| Benzaldehyde | Reagent | 106.12 | N/A | >99% |
| 4-Chloro-5,7-difluoro-2-phenyl-1H-benzimidazole | Product | 264.68 | 80-92% | >98% by NMR/HPLC |
Conclusion and Broader Applications
This guide demonstrates a reliable and high-yielding synthetic route to a pharmacologically relevant benzimidazole derivative using this compound as a versatile starting material. The protocols are designed to be robust and adaptable for various research applications. The final product, a highly functionalized benzimidazole, serves as a valuable scaffold for further derivatization in drug discovery programs, targeting a wide array of diseases.[5] The strategic placement of halogen atoms on the starting material provides synthetic handles for diversification, allowing researchers to build libraries of compounds for structure-activity relationship (SAR) studies.
References
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Farooqi, Z. H., Begum, R., & Naseem, K. (2018). Catalytic reduction of 2-nitroaniline: a review. PubMed. Available at: [Link]
-
Gholami, L., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. Available at: [Link]
-
Li, M., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC - NIH. Available at: [Link]
-
Gholami, L., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
-
Gholami, L., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. Available at: [Link]
-
Kalamaras, E., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
Gao, M., et al. (2022). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Available at: [Link]
-
Various Authors. Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Walia, R., et al. (2011). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available at: [Link]
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Walia, R., et al. (2011). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Semantic Scholar. Available at: [Link]
-
Shokr, M. S., et al. (2023). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
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Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. PubMed. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
-
Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Szatylowicz, H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
-
Iaroshenko, V. O., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC - NIH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date unknown). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Gaber, A. A., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.
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- 12. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for N-alkylation of 3-Chloro-2,4-difluoro-6-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic N-Alkylation of a Highly Functionalized Aniline Derivative
3-Chloro-2,4-difluoro-6-nitroaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and nitro groups, along with a chlorine atom, renders the aniline nitrogen significantly less nucleophilic, presenting a unique challenge for synthetic modification. N-alkylation of this primary amine is a critical transformation for introducing diverse alkyl groups, which can modulate the physicochemical properties of resulting molecules, such as lipophilicity, solubility, and metabolic stability, making it a key step in the synthesis of novel pharmaceutical candidates and functional materials.[1]
This document provides a comprehensive guide to the N-alkylation of this compound, detailing a robust experimental protocol, the underlying chemical principles, and strategies for optimization and troubleshooting.
Reaction Principle: Overcoming Reduced Nucleophilicity
The N-alkylation of this compound proceeds via a classical SN2 (nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of an alkyl halide. However, the strong electron-withdrawing effects of the nitro and halogen substituents decrease the electron density on the nitrogen, thereby reducing its nucleophilicity.[2] This necessitates the use of a suitable base and potentially more forcing reaction conditions to facilitate the reaction.
A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.[1] The choice of a polar aprotic solvent, like N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it can solvate the cation of the base while not significantly solvating the aniline, thus preserving its reactivity.[3]
Visualizing the Reaction Mechanism and Workflow
To clearly illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: The SN2 reaction mechanism for N-alkylation.
Caption: A streamlined experimental workflow for N-alkylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials and Reagents:
| Reagent | CAS Number | Notes |
| This compound | (Not available) | Starting material. |
| Alkyl halide (e.g., iodomethane, ethyl bromide) | Various | Alkylating agent. |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | Non-nucleophilic base. |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Polar aprotic solvent. |
| Ethyl acetate | 141-78-6 | Extraction solvent. |
| Deionized water | 7732-18-5 | For workup. |
| Brine (saturated NaCl solution) | 7647-14-5 | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying agent. |
| Silica gel | 7631-86-9 | For column chromatography. |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | Various | Eluent for purification. |
Safety Precautions:
-
This compound: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similarly structured nitroanilines.[4][5][6][7]
-
Alkyl halides: Many are toxic, volatile, and potential carcinogens. Handle in a well-ventilated fume hood.
-
DMF: A reproductive toxin.[1]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask.[2]
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the aniline.[2]
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.[1][8]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), for instance, using a 3:1 hexanes:ethyl acetate eluent. The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers and wash with deionized water, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
-
Purification:
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[1]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive alkylating agent. Inadequate temperature. Inactive base. | Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Increase the reaction temperature. Ensure the base is anhydrous and of high quality. |
| Formation of dialkylated product | Excess alkylating agent. High reaction temperature or prolonged reaction time. | Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq).[3] Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. Recrystallization could be an alternative purification method.[9][10] |
Conclusion
The N-alkylation of this compound, while challenging due to the substrate's electronically deactivated nature, can be successfully achieved using a classical SN2 approach with an alkyl halide and a suitable base in a polar aprotic solvent. The provided protocol serves as a robust starting point for the synthesis of a variety of N-alkylated derivatives. Careful monitoring of the reaction progress and optimization of conditions are key to achieving high yields and purity. This synthetic route opens avenues for the development of novel compounds with tailored properties for applications in drug discovery and materials science.
References
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health (NIH). Available at: [Link]
-
N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. Available at: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]
-
Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... ResearchGate. Available at: [Link]
-
Safety Data Sheet: 3-Chloroaniline. Carl ROTH. Available at: [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline. The successful synthesis of this key intermediate hinges on navigating the complexities of electrophilic aromatic substitution on a highly substituted and sensitive aniline ring. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered challenges to improve reaction yield, purity, and safety.
Section 1: Synthetic Strategy and Core Challenges
The most direct route to this compound is the nitration of its precursor, 3-Chloro-2,4-difluoroaniline. However, this reaction is fraught with challenges. Direct nitration of anilines using a standard mixed acid (HNO₃/H₂SO₄) is often problematic. In the strongly acidic medium, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺), which is a powerful deactivating group and directs incoming electrophiles to the meta-position.[1] This can lead to a mixture of unwanted isomers, oxidation of the aniline, and overall low yields.
A more robust and regioselective strategy involves a three-step sequence: protection of the amino group, followed by nitration, and subsequent deprotection.
Caption: The recommended three-step synthesis workflow.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, and HPLC/GC analysis shows multiple product peaks. What is the primary cause?
A: This is a classic symptom of uncontrolled regioselectivity and potential side reactions. The root cause is likely the direct nitration of the unprotected aniline. In the presence of strong acids like sulfuric acid, the highly activating, ortho-, para-directing amino group (-NH₂) is protonated into a deactivating, meta-directing anilinium group (-NH₃⁺).[1] This leads to the formation of various nitro-isomers.
Solution: Protect the amino group as an acetanilide by reacting the starting material with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which provides better control over the reaction and prevents oxidation. This protection strategy directs the incoming nitro group primarily to the desired position (para to the acetamido group) and can be easily removed later.[1]
Q2: I'm observing a dark, tar-like consistency in my reaction vessel and experiencing product loss. How can I prevent this material degradation?
A: The formation of tar or dark polymeric material is indicative of oxidation, a common side reaction when nitrating anilines directly.[1] This process is highly exothermic, and poor temperature control will accelerate these undesirable side reactions.
Solution:
-
Strict Temperature Control: The nitration step must be performed at low temperatures, typically between -5°C and 5°C.[2] Use an ice-salt or dry ice-acetone bath to maintain this temperature range throughout the addition of the nitrating agent.
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of the substrate. A rapid addition will cause a sharp increase in temperature (an exotherm), leading to degradation.
-
Protecting Group: As mentioned in Q1, converting the amine to an acetanilide makes the ring less susceptible to oxidation.
Q3: The reaction is sluggish and incomplete, with significant starting material remaining even after extended reaction times. What parameters should I optimize?
A: Incomplete conversion points to issues with the reaction conditions, primarily the potency of the nitrating agent or insufficient activation.
Solution:
-
Acid Concentration: Ensure the sulfuric acid used is concentrated (98%) or fuming. Water in the system can deactivate the nitronium ion (NO₂⁺), the active electrophile. The use of fuming sulfuric acid can increase the reaction rate.[2]
-
Stoichiometry: While a slight excess of nitric acid is necessary, a large excess can lead to di-nitration or other side reactions. An optimal molar ratio of the nitrating agent to the substrate is crucial and often falls in the range of 1.05 to 1.1 equivalents.[2]
-
Reaction Time & Temperature: While low temperature is critical for the addition, allowing the reaction to stir for an adequate period (e.g., 2-4 hours) after addition is complete is necessary for full conversion.[3] A slight, controlled increase in temperature after the addition may be required in some cases, but this must be monitored carefully.
Caption: A logic diagram for troubleshooting common synthesis issues.
Q4: What are the best practices for purifying the final product and removing isomeric impurities?
A: Effective purification is critical to obtaining high-purity this compound.
-
Work-up: After the reaction is complete, the mixture is typically quenched by pouring it carefully onto crushed ice. This precipitates the crude product, which can be collected by filtration.
-
Recrystallization: This is the most common and effective method for purifying the crude solid. Solvents such as ethanol or isopropanol are often suitable. The choice of solvent should be optimized to maximize the recovery of the desired product while leaving impurities in the mother liquor.
-
Chromatography: If recrystallization fails to remove closely related isomers, column chromatography using silica gel is a viable alternative. A solvent system (e.g., a hexane/ethyl acetate gradient) can be developed using Thin-Layer Chromatography (TLC) to achieve separation.[4]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques to confirm the purity of the final product and quantify any remaining impurities.[5]
Section 3: Optimized Experimental Protocol
This protocol details the recommended three-step synthesis. Disclaimer: This procedure involves hazardous materials and highly exothermic reactions. It must be performed by trained personnel in a properly equipped laboratory with appropriate personal protective equipment (PPE) and safety measures in place.
Step 1: Protection (Acetylation) of 3-Chloro-2,4-difluoroaniline
-
To a stirred solution of 3-Chloro-2,4-difluoroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting aniline.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum to yield N-(3-chloro-2,4-difluorophenyl)acetamide.
Step 2: Nitration of the Protected Intermediate
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled (0°C) concentrated sulfuric acid (3-4 eq). Maintain the temperature below 10°C during this addition.
-
Cool the nitrating mixture to 0°C.
-
Dissolve the N-(3-chloro-2,4-difluorophenyl)acetamide from Step 1 in concentrated sulfuric acid and cool the solution to 0°C.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture onto a stirred mixture of ice and water.
-
Filter the resulting precipitate, wash thoroughly with water to remove residual acid, and dry.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude nitrated acetanilide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-8 hours, or until TLC/HPLC shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with an aqueous base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Recommended Condition | Rationale |
| Nitration Temperature | 0°C to 5°C | Minimizes oxidation and side reactions.[2] |
| Nitrating Agent | HNO₃ in H₂SO₄ | Provides the necessary nitronium ion (NO₂⁺) for electrophilic substitution. |
| Molar Ratio (HNO₃:Substrate) | 1.05 : 1.0 | A slight excess ensures complete reaction without promoting di-nitration.[2] |
| Deprotection Method | Acidic Hydrolysis (HCl/Ethanol) | Effective method for cleaving the amide bond to restore the amine functionality.[1] |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Is it ever advisable to attempt direct nitration without a protecting group? While possible under very specific and highly controlled conditions, direct nitration is not recommended for achieving high yield and purity. The risk of oxidation and isomer formation is exceptionally high due to the protonation of the amino group in the strong acid medium.[1] The protection-nitration-deprotection sequence is a far more reliable and controllable method for industrial and laboratory synthesis.
FAQ 2: Are there alternative nitrating agents that are milder than mixed acid? Yes, other nitrating agents can be considered, although their efficacy depends on the specific substrate. For sensitive substrates, reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer milder reaction conditions. However, for this specific synthesis, the mixed acid approach applied to the protected aniline remains the most common and cost-effective method.
FAQ 3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material and the appearance of the product.[4] For more quantitative analysis during process development, taking aliquots from the reaction mixture (after proper quenching and work-up) for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended.[4][5]
References
- Benchchem. (n.d.). Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline.
- Benchchem. (n.d.). Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
- Krause, S., & Pfirrmann, R. (1999). U.S. Patent No. 5,965,775. Washington, DC: U.S. Patent and Trademark Office.
- Kaszynski, P., & Tabei, K. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43.
- Beck, G., & Sülzle, D. (1994). U.S. Patent No. 5,294,742. Washington, DC: U.S. Patent and Trademark Office.
- Guidechem. (n.d.). What is the synthesis method of 3,5-Difluoroaniline?.
- Li, M., et al. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.
- Unknown. (n.d.). Process for synthesizing 2,3-difluoroaniline. Google Patents.
- Clark, J. H., & Wails, D. (1994). Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene.
- Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
- MySkinRecipes. (n.d.). This compound.
- DeMarco, A. M., & Green, M. (1991). U.S. Patent No. 5,041,674. Washington, DC: U.S. Patent and Trademark Office.
- Unknown. (2012). Methods for the nitration of aromatic compounds. Google Patents.
- ResearchGate. (n.d.). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.
- Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
- Unknown. (n.d.). Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.
- Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
Sources
Technical Support Center: Purification of Crude 3-Chloro-2,4-difluoro-6-nitroaniline by Recrystallization
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Chloro-2,4-difluoro-6-nitroaniline via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this purification process.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the solvent.[1]
The success of this technique hinges on the selection of an appropriate solvent and the careful control of experimental conditions. This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring you can achieve high purity for your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of a good recrystallization solvent for this compound?
A1: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics[2]:
-
High solubility at elevated temperatures: The crude material should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The pure compound should precipitate out of the solution as it cools, maximizing the yield.
-
Inertness: The solvent should not react with this compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][3]
-
Dissolving impurities: The solvent should either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]
Q2: Which solvents are good starting points for the recrystallization of this compound?
A2: Based on the polar nature of the nitro and amino groups and the halogen substituents, polar protic and aprotic solvents are likely candidates. A systematic screening of solvents is the most reliable approach. Good starting points, based on data for similar compounds like other nitroanilines, include[4][5][6][7]:
-
Alcohols: Ethanol, methanol, or isopropanol. Ethanol is often a good choice for nitroanilines.[5][6]
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Solvent Mixtures: An ethanol/water mixture is a common and effective choice for recrystallizing nitroanilines.[8]
Q3: What are the common impurities in crude this compound?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the nitration of a substituted aniline or the amination of a polychlorinated nitrobenzene. Potential impurities could include[9][10]:
-
Isomeric products: Other positional isomers of chloro-difluoro-nitroaniline.
-
Unreacted starting materials: For example, 2,4-difluoro-6-nitroaniline or a polychlorinated precursor.
-
Byproducts of incomplete reaction: Such as nitroso and hydroxylamine intermediates, which can lead to colored impurities like azo and azoxy compounds.[10]
-
Dehalogenation products: For instance, 2,4-difluoro-6-nitroaniline.
Q4: How do I perform a solvent screening experiment?
A4: A small-scale solvent screening is crucial for identifying the optimal solvent.
-
Place a small amount of your crude this compound (e.g., 50 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.
-
Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath.
-
The best solvent will yield a good quantity of crystals upon cooling.
Experimental Protocol: Recrystallization of this compound
This section provides a detailed, step-by-step methodology for developing a recrystallization procedure.
Step 1: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.[5]
-
Gently heat the mixture on a hot plate with magnetic stirring.
-
Add the solvent in small portions until the solid completely dissolves at the boiling point.[5] Avoid adding a large excess of solvent to maximize the recovery yield.[6]
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by rinsing with a small amount of the hot solvent.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Step 4: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for a few minutes to help them dry.
Step 5: Drying
-
Transfer the crystals from the filter paper to a watch glass or a drying dish.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Step 6: Purity and Yield Analysis
-
Once the crystals are completely dry, weigh them to calculate the percent recovery.
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as NMR or HPLC can be performed to confirm the purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation.- Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound is too impure. | - Use a lower-boiling solvent.- Ensure slow cooling. Insulate the flask to slow down the cooling rate.- Add a small amount of a solvent in which the compound is more soluble (if using a mixed solvent system). |
| Low recovery of purified crystals. | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the wash solvent is thoroughly chilled.- Use a preheated funnel and flask for hot filtration and work quickly. |
| Colored impurities in the final product. | - The impurities are co-crystallizing with the product.- Incomplete removal of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals form too quickly. | - The solution is too concentrated.- The solution is cooling too rapidly. | - Add a small amount of additional hot solvent to the solution.- Allow the solution to cool more slowly by insulating the flask. |
Visualization of the Recrystallization Workflow
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. [11]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11]Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information. [11][12]
References
- CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google P
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University.
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])
- LAB 1 - EXPERIMENTAL PROCEDURE.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- Solvent selection for recrystallization: An undergraduate organic experiment.
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl ROTH. (URL: [Link])
- CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline - Google P
-
4-Nitroaniline - Wikipedia. (URL: [Link])
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (URL: [Link])
- Crystallization Solvents.pdf.
-
Solvent Choice - Chemistry Teaching Labs - University of York. (URL: [Link])
-
Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate. (URL: [Link])
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: [Link])
- 2 - SAFETY DATA SHEET.
-
p-Nitroaniline : Organic synthesis - YouTube. (URL: [Link])
-
Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv. (URL: [Link])
- Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur.
Sources
- 1. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
Technical Support Center: Troubleshooting the Reduction of 3-Chloro-2,4-difluoro-6-nitroaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the chemical reduction of 3-Chloro-2,4-difluoro-6-nitroaniline to its corresponding diamine, a critical transformation in synthetic chemistry. We will explore the causality behind common experimental failures and provide robust, field-proven protocols to ensure success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing this compound?
The reduction of this compound presents a significant chemoselectivity challenge. The primary goal is to reduce the nitro (-NO₂) group to an amine (-NH₂) without affecting the halogen substituents on the aromatic ring. The main obstacle is preventing hydrodehalogenation , particularly the cleavage of the carbon-chlorine (C-Cl) bond, which is more susceptible to reduction than the carbon-fluorine (C-F) bonds.[1] Highly active catalytic hydrogenation methods, especially with standard palladium on carbon (Pd/C), are known to cause this unwanted side reaction.[1]
Q2: What are the most common byproducts I should be aware of?
Controlling byproduct formation is critical for achieving high purity. The primary impurities arise from incomplete reduction or undesired side reactions:
-
Incomplete Reduction Intermediates : The reduction of a nitro group is a stepwise process.[2] If the reaction does not go to completion, intermediates such as 3-chloro-2,4-difluoronitrosobenzene and N-(3-chloro-2,4-difluorophenyl)hydroxylamine can remain as impurities.[1]
-
Condensation Products : These reactive intermediates can condense with each other or the final aniline product to form colored dimeric impurities like azoxy , azo , and hydrazo compounds.[1][3] Their presence often indicates an incomplete or poorly controlled reaction.
-
Dehalogenation Products : The most significant byproduct is often 2,4-difluoro-6-nitroaniline or 2,4-difluoroaniline , resulting from the cleavage of the C-Cl bond.[1]
Q3: Which reduction methods are generally recommended for halogenated nitroaromatics?
Selecting the right method is paramount for success. While numerous methods exist for nitro group reduction, their compatibility with halogen substituents varies greatly.[4][5]
| Method | Reagents | Advantages | Disadvantages & Risks for this Substrate |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Nickel | High efficiency, clean reaction.[4] | High risk of dehalogenation (especially C-Cl) with Pd/C.[1][6] Requires careful catalyst and condition screening.[7][8] |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Robust, well-established, and generally tolerant of halogens.[6][9][10] | Can generate significant metal waste.[1] Workup can be complicated by the precipitation of metal salts.[11][12] |
| Sodium Dithionite | Na₂S₂O₄ | Mild, metal-free, and exhibits excellent chemoselectivity, often preserving halogen groups.[13][14][15] | Reaction can be sluggish; requires careful control of pH and temperature.[13] |
| Catalytic Transfer Hydrogenation | HCOONH₄ (Ammonium formate), Pd/C | Avoids the use of high-pressure hydrogen gas. | Still carries a risk of dehalogenation, though sometimes less than direct hydrogenation.[1] |
Troubleshooting Failed Reductions
This section addresses the most common failure modes in a question-and-answer format, providing a logical workflow to diagnose and solve the issue.
Problem 1: Incomplete reaction with significant starting material remaining.
An incomplete reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.[16]
Likely Causes & Solutions:
-
Insufficient Reducing Agent : For metal-based reductions (Fe, SnCl₂), the metal surface can become passivated. Ensure a sufficient excess of the reducing agent is used (typically 3-5 equivalents).[16]
-
Low Reaction Temperature : Many reduction reactions are sluggish at room temperature. Gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. However, be cautious, as excessive heat can promote side reactions.[16]
-
Poor Reagent Quality : Ensure your reducing agent is fresh. For example, sodium dithionite can decompose upon exposure to air and moisture.[17] Tin(II) chloride should be the dihydrate form if specified in the protocol.
-
Catalyst Inactivity (for Hydrogenation) : If using a heterogeneous catalyst like Pd/C or Pt/C, it may be poisoned or simply not active enough. Ensure the catalyst is from a reliable source and has been stored correctly.[16]
Problem 2: My final product is highly colored (yellow/orange/red), indicating impurities.
The formation of colored byproducts almost always points to the presence of azo or azoxy compounds.[1]
Likely Cause & Solutions:
This occurs when nitroso and hydroxylamine intermediates condense.[1][3] This is a strong indicator of an incomplete or insufficiently reducing environment.
-
Ensure Complete Reduction : The most effective solution is to ensure the reaction goes to completion. Increase the equivalents of the reducing agent or the reaction time/temperature as described in Problem 1.
-
Control Reaction Conditions : In some cases, particularly with metal/acid reductions, localized "hot spots" or poor stirring can lead to a non-homogenous reaction where intermediates can accumulate and react with each other. Ensure vigorous and efficient stirring throughout the addition and reaction period.[12]
Problem 3: Mass spectrometry analysis shows a major peak for 2,4-difluoroaniline (dechlorinated product).
This confirms that hydrodehalogenation, specifically hydrodechlorination, has occurred. This is the most critical side reaction to avoid with this substrate.
Likely Cause & Solutions:
-
Overly Active Catalyst : Standard 10% Pd/C is often too active and will readily cleave C-Cl bonds.[1]
-
Switch Catalysts : Consider using Raney Nickel, which is often recommended for substrates where dehalogenation is a concern.[6] Alternatively, sulfided platinum on carbon (Pt-S/C) is specifically designed to be selective for nitro group reduction in the presence of halogens.
-
Use a Catalyst Inhibitor : Modifying the catalyst with organic inhibitors containing nitrogen or sulfur can sometimes suppress dehalogenation.[18][19]
-
-
Change Reduction Method : The most reliable way to avoid hydrodehalogenation is to switch to a non-catalytic method.
Problem 4: During the basic workup of my SnCl₂ or Fe reaction, an intractable precipitate formed.
This is a very common issue with metal-acid reductions. Upon adding a base (like NaOH or NaHCO₃) to neutralize the acid and free the amine, insoluble tin or iron hydroxides/oxides precipitate, often forming an emulsion or a thick slurry that makes extraction impossible.[11]
Likely Cause & Solutions:
-
Insufficient Base/Incorrect pH : Tin(II) and Tin(IV) hydroxides are amphoteric but only dissolve at very high pH (typically >12-13).[11] You may need to add a significant amount of concentrated NaOH solution to reach this pH and dissolve the salts as stannates.
-
Filtration Aid : A common and effective technique is to filter the entire mixture through a pad of Celite® (diatomaceous earth) before extraction.[11]
-
Procedure : After neutralizing the reaction, add a generous amount of Celite® to the slurry, stir well, and then filter the entire mixture through a Büchner funnel packed with a 1-2 inch pad of Celite®. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate). This will remove the inorganic solids, allowing for a clean separation of the organic and aqueous layers in the filtrate.
-
Visualized Workflows & Pathways
General Reaction Pathway
The reduction of an aromatic nitro group proceeds through several intermediates. Controlling the reaction to push the equilibrium fully to the final amine product is key to avoiding side reactions.
Caption: Stepwise reduction of a nitro group and formation of condensation byproducts.
Troubleshooting Decision Workflow
Use this diagram to navigate from a failed experiment to a logical solution.
Caption: A decision tree for troubleshooting the reduction of this compound.
Recommended Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This classic method is highly reliable for halogenated nitroarenes and avoids dehalogenation. The primary challenge is the workup.[21][22]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 5M Sodium Hydroxide (NaOH)
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitroaniline (1.0 eq) in ethyl acetate or ethanol (approx. 10-15 mL per gram of substrate).
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution in portions. The reaction may be mildly exothermic.
-
Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing an equal volume of crushed ice.
-
Slowly add saturated NaHCO₃ solution or 5M NaOH with vigorous stirring until the mixture is basic (pH ~8-9). A thick white precipitate of tin salts will form.[16]
-
Add a generous amount of Celite® to the slurry and stir for 10 minutes.
-
Filter the entire mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The layers should now be clear. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
This metal-free method offers excellent chemoselectivity and is ideal for preserving the halogen substituents.[14][15]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide (NH₄OH, concentrated)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, suspend the starting nitroaniline (1.0 eq) in a 1:1 mixture of Methanol/Water or THF/Water (approx. 20 mL per gram of substrate).
-
Add concentrated ammonium hydroxide until the solution is basic (approx. 1-2 mL).
-
Heat the mixture to 50-60 °C.
-
Add sodium dithionite (3.0-4.0 eq) slowly in small portions over 30-60 minutes. The reaction is often accompanied by gas evolution and a color change.
-
Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, cool the mixture to room temperature and remove the organic solvent (MeOH or THF) under reduced pressure.
-
Extract the remaining aqueous slurry three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product may require further purification by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(22), 452-464. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Available at: [Link]
-
ScienceDirect. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Available at: [Link]
-
ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (n.d.). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces. Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Fiveable. (n.d.). Sodium Dithionite Definition. Available at: [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available at: [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]
-
Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Available at: [Link]
-
WordPress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]
-
WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available at: [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]
-
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 10. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 11. reddit.com [reddit.com]
- 12. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 13. fiveable.me [fiveable.me]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 20. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 21. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 22. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Technical Support Center: Synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline. This document provides in-depth troubleshooting for potential side products and offers practical solutions to optimize reaction outcomes, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-Chloro-2,4-difluoroaniline. This reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]
Q2: Why is the nitro group expected to add at the C-6 position?
The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aniline ring: the amino group (-NH₂), the chlorine atom (-Cl), and the two fluorine atoms (-F).
-
Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This increases the electron density at the positions ortho and para to it.[1][3]
-
Halogens (-Cl, -F): Chlorine and fluorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
In the case of 3-Chloro-2,4-difluoroaniline, the C-6 position is ortho to the strongly activating amino group, making it a highly favorable site for electrophilic attack. The positions are ranked in terms of activation towards electrophilic substitution, with the position ortho to the amine being the most activated.
Q3: How does the acidity of the reaction medium affect the outcome?
In a strongly acidic medium, such as the nitric acid/sulfuric acid mixture, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[4][5] This protonated form is a strong deactivating group and a meta-director. This can lead to the formation of undesired isomers. Therefore, controlling the reaction conditions, such as temperature and the rate of addition of the nitrating agent, is crucial to favor nitration of the unprotonated aniline and achieve the desired regioselectivity.
Troubleshooting Guide: Side Products and Their Mitigation
This section addresses common side products encountered during the synthesis of this compound and provides strategies to minimize their formation.
| Side Product ID | Structure | IUPAC Name | Formation Mechanism & Rationale | Mitigation Strategies |
| SP-1 | (Structure of 3-Chloro-2,4-difluoro-5-nitroaniline) | 3-Chloro-2,4-difluoro-5-nitroaniline | Isomeric byproduct. Formation is due to nitration at the C-5 position, which is meta to the amino group. This can occur when the aniline is protonated to the anilinium ion, which is a meta-director. | - Maintain a low reaction temperature to minimize the protonation of the aniline. - Use a milder nitrating agent if possible. - Control the rate of addition of the nitrating mixture to avoid localized high acidity. |
| SP-2 | (Structure of 3-Chloro-2,4-difluoro-x,y-dinitroaniline) | Dinitro derivatives | Over-nitration of the aromatic ring. The presence of the activating amino group can make the product susceptible to a second nitration, especially if reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | - Use stoichiometric amounts of the nitrating agent. - Maintain a low reaction temperature. - Monitor the reaction closely using techniques like TLC or HPLC to stop the reaction upon completion. |
| SP-3 | (Structure of a hydrolyzed product, e.g., 3-Chloro-2-fluoro-4-hydroxy-6-nitroaniline) | Hydrolysis products | The strong acidic conditions and elevated temperatures can lead to the hydrolysis of the C-F or C-Cl bonds, although C-F bonds are generally more resistant to hydrolysis. Halogenated anilines can be susceptible to degradation in acidic conditions.[6] | - Keep the reaction temperature as low as possible. - Minimize the reaction time. - Use the minimum amount of sulfuric acid necessary for the reaction. |
| SP-4 | (Structure of oxidized/polymeric materials) | Oxidation/Polymerization Products | Direct nitration of anilines can lead to the formation of tarry oxidation products due to the high reactivity of the aniline ring. | - Protect the amino group as an acetanilide before nitration, followed by deprotection. This moderates the activating effect of the amino group. - Maintain a low reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Chloro-2,4-difluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-Chloro-2,4-difluoroaniline to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Analytical Method for Impurity Profiling by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known amount of the crude reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
This method can be used to separate the main product from potential isomeric and other byproducts, allowing for their identification and quantification.
Visualizing Reaction Pathways
Main Synthesis Pathway
Caption: Desired synthesis route to this compound.
Potential Side Product Formation
Caption: Competing reactions leading to side product formation.
References
- Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. (n.d.). BenchChem.
- Holleman, A. F., & Wiberg, E. (2001). Inorganic Chemistry. Academic Press.
- Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. (n.d.). BenchChem.
- Nitration of aniline. (2019, May 25). Chemistry Stack Exchange.
- Stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions. (n.d.). BenchChem.
- Nitration of Aniline. (2022, December 22). YouTube.
- Nitration of Aniline (video). (n.d.). Khan Academy.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2020). Frontiers in Chemistry, 8, 593.
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Renson, J., & Bourdon, V. (1968). [Hydroxylation and Defluorination of Fluorinated Derivatives of Aniline]. Archives Internationales de Pharmacodynamie et de Thérapie, 171(1), 240–242.
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2014).
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline. (1991).
- Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (2004). Molecules, 9(8), 649-655.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Journal of Physical Organic Chemistry, 31(3), e3771.
- This compound. (n.d.). MySkinRecipes.
- 3-Chloro-2,4-difluoroaniline. (n.d.). PubChem.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- US4145364A - Preparation of fluorinated anilines. (1979).
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2005). Journal of Fluorine Chemistry, 126(4), 543-549.
- Amines. (n.d.). NCERT.
- Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. (2015, June 2). ChemistryViews.
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). BenchChem.
- 3-Chloro-2,6-difluoroaniline. (n.d.). PubChem.
- 3-Chloro-4,6-difluoro-2-nitroaniline. (n.d.). BLDpharm.
- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999).
Sources
stability of 3-Chloro-2,4-difluoro-6-nitroaniline in acidic vs basic conditions
Welcome to the technical support center for 3-Chloro-2,4-difluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges regarding its stability in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a halogenated nitroaniline that is generally stable under neutral, dry conditions and when protected from light. However, its stability is significantly compromised in both acidic and basic environments, primarily due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring to nucleophilic attack.
Q2: How does this compound behave in acidic solutions?
A2: In acidic conditions, the primary concern is the acid-catalyzed hydrolysis of the halogen substituents. The amino group of the aniline can be protonated to form an anilinium ion. This protonation, however, does not prevent the degradation of the molecule. The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the halogen atoms, makes the carbon atoms attached to the halogens highly electrophilic and susceptible to nucleophilic attack by water.
Q3: Is the compound more or less stable in basic solutions compared to acidic solutions?
A3: this compound is expected to be significantly less stable in basic conditions. The presence of a strong nucleophile, such as a hydroxide ion, will readily attack the electron-deficient aromatic ring. This leads to a nucleophilic aromatic substitution (SNAr) reaction, where the halogen atoms are displaced. The rate of degradation is generally much faster in basic media than in acidic media.
Q4: Which of the halogen atoms is most likely to be substituted first?
A4: In nucleophilic aromatic substitution (SNAr) reactions, fluoride is typically a better leaving group than chloride. Therefore, it is anticipated that one of the fluorine atoms, being ortho and para to the strongly activating nitro group, will be the first to be substituted.
Q5: What are the likely degradation products in acidic or basic conditions?
A5: Under acidic or basic hydrolysis, the halogen atoms are expected to be replaced by hydroxyl groups. This would lead to the formation of various chlorinated and fluorinated nitrophenols. For example, a primary degradation product could be 3-chloro-2-fluoro-6-nitro-4-hydroxyaniline. Further degradation could lead to the substitution of other halogens. It is also possible for the nitro group to be reduced under certain conditions, leading to amino derivatives.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellow to orange or brown discoloration of the compound in solution. | This is a strong indicator of degradation, likely due to the formation of nitrophenol derivatives which are often colored. | Immediately analyze a sample of the solution using a stability-indicating method like HPLC to identify and quantify the degradation products. Prepare fresh solutions for your experiments. |
| Unexpected peaks appearing in my HPLC chromatogram over time. | These new peaks are likely degradation products. | Conduct a forced degradation study by intentionally exposing the compound to acidic and basic conditions. This will help confirm the identity of the degradation peaks. Use a mass spectrometer (LC-MS) to elucidate the structures of the new peaks.[1][2] |
| Low yield in a reaction where this compound is a starting material under acidic or basic conditions. | The starting material is likely degrading under the reaction conditions. | Consider modifying your reaction parameters. If possible, use a milder pH, lower the reaction temperature, or shorten the reaction time. If the reaction requires a strong acid or base, consider adding it slowly or using a less nucleophilic base if only basicity is required. |
| Inconsistent analytical results for samples containing the compound. | The compound may be degrading in the analytical sample solvent or during storage. | Ensure your sample diluent is neutral and aprotic if possible. Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (2-8 °C) and protected from light.[3][4][5] |
Stability Summary and Potential Degradation Pathways
| Condition | Expected Stability | Primary Degradation Mechanism | Potential Major Degradation Products |
| Strongly Acidic (e.g., pH < 2) | Low | Acid-catalyzed nucleophilic aromatic substitution (SNAr) | 3-Chloro-2-fluoro-6-nitro-4-hydroxyaniline, 3-Chloro-4-fluoro-6-nitro-2-hydroxyaniline |
| Weakly Acidic (e.g., pH 4-6) | Moderate | Slow acid-catalyzed hydrolysis | Trace amounts of hydroxylated derivatives |
| Neutral (pH ~7) | High | Minimal degradation | - |
| Weakly Basic (e.g., pH 8-10) | Low to Moderate | Base-catalyzed nucleophilic aromatic substitution (SNAr) | 3-Chloro-2-fluoro-6-nitro-4-hydroxyaniline, 3-Chloro-4-fluoro-6-nitro-2-hydroxyaniline |
| Strongly Basic (e.g., pH > 12) | Very Low | Rapid base-catalyzed nucleophilic aromatic substitution (SNAr) | Polychlorinated/fluorinated nitrophenols, potentially leading to further substitution products.[6] |
Visualizing Degradation: A Potential Pathway
The following diagram illustrates a probable degradation pathway for this compound under basic conditions, leading to the initial substitution of a fluorine atom.
Experimental Protocol: Forced Degradation Study
To experimentally verify the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[7][8]
Objective: To assess the stability of this compound under acidic and basic hydrolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
HPLC system with a UV/Vis or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 N HCl.
-
Incubate both solutions at 60°C.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 N NaOH.
-
Keep both solutions at room temperature.
-
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of a 50:50 methanol:water mixture.
-
-
Time Points: Withdraw aliquots from each stressed solution and the control at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (a PDA detector is highly recommended to assess peak purity).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
-
Experimental Workflow Diagram
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. MedCrave online. [Link]
-
American Chemical Society. (2025, September 14). Reactivity Bottlenecks in Alkaline Hydrolysis of Polychlorinated Polynitrobenzenes. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]
-
Chemos GmbH & Co.KG. (2021, March 31). Safety Data Sheet: p-nitroaniline. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2,4-difluoro-6-nitroaniline
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-2,4-difluoro-6-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this highly functionalized aniline derivative. Our approach is grounded in fundamental principles of organic chemistry, providing not just protocols, but the causal logic behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most logical and accessible synthetic route to this compound?
A1: The most direct and commonly employed strategy for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of the commercially available precursor, 3-chloro-2,4-difluoroaniline.[1] This approach leverages a well-established transformation in organic synthesis. However, the polysubstituted nature of the starting material presents unique challenges in regioselectivity and reaction control.
Q2: What are the primary safety concerns when performing this nitration?
A2: Aromatic nitration using mixed acids (concentrated nitric and sulfuric acids) is a high-hazard procedure that demands strict safety protocols.[2] Key concerns include:
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not rigorously controlled.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[2]
-
Formation of Unstable Byproducts: Under certain conditions, nitration can generate thermally unstable polynitrated compounds or oxidative side products.[3] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An ice bath must be readily available for emergency cooling.
Q3: How do the existing substituents on the aniline ring direct the incoming nitro group?
A3: The regiochemical outcome of the nitration is determined by the cumulative electronic and steric effects of the amino (-NH2), chloro (-Cl), and two fluoro (-F) groups. The amino group is a powerful activating ortho-, para-director. The halogen atoms are deactivating but are also ortho-, para-directors. The nitration occurs at the C6 position due to the strong directing effect of the amino group to its ortho position, which is the most sterically accessible and electronically favorable vacant position on the ring.
Q4: What are the key physical and chemical properties of the starting material and the expected product?
A4: Understanding the properties of the molecules involved is crucial for reaction setup, monitoring, and purification.
| Property | 3-Chloro-2,4-difluoroaniline (Starting Material) | This compound (Product - Predicted) |
| CAS Number | 2613-34-5[1] | Not readily available |
| Molecular Formula | C₆H₄ClF₂N[1] | C₆H₃ClF₂N₂O₂ |
| Molecular Weight | 163.55 g/mol [1] | 208.55 g/mol |
| Appearance | Likely a solid or liquid | Expected to be a yellow crystalline solid[4] |
| Boiling Point | ~214 °C (for 3-Chloro-2-fluoroaniline) | Expected to be significantly higher than starting material |
| Melting Point | Not readily available | Expected to be in the range of other chloro-nitroanilines (e.g., 157-159 °C for 6-chloro-2,4-dinitroaniline)[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected to be poorly soluble in water, soluble in polar organic solvents |
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Q5: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A5: Low yield is a common problem and can stem from several factors. A systematic approach is key to diagnosing the issue.
-
Incomplete Reaction: The deactivating effect of the three halogen atoms can make the ring sluggish towards nitration.
-
Solution: Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts.[5]
-
Solution: Ensure the reaction temperature is kept low (typically 0-10 °C) during the addition of the nitrating mixture. A slow, dropwise addition is crucial.
-
-
Suboptimal Nitrating Agent Ratio: The concentration of the active electrophile, the nitronium ion (NO₂⁺), is critical.
-
Solution: The ratio of sulfuric acid to nitric acid is important for generating the nitronium ion. Ensure you are using concentrated acids and the correct stoichiometry. A slight excess of nitric acid (1.1-1.2 equivalents) is often beneficial.
-
Q6: I am observing the formation of multiple spots on my TLC plate, suggesting isomeric byproducts. How can I improve the regioselectivity?
A6: While the C6 position is the expected major product, minor isomers can form.
-
Understanding the Cause: The formation of other isomers is possible, although less likely due to the strong directing effect of the amino group. The key is to run the reaction under conditions that favor kinetic control.
-
Optimization Strategy:
-
Lower the Temperature: Running the reaction at the lowest feasible temperature (e.g., -10 to 0 °C) often enhances selectivity.
-
Choice of Nitrating Agent: While mixed acid is standard, other nitrating agents could be explored for improved selectivity, though this would require significant methods development. For example, using iron(III) nitrate has been shown to favor ortho-nitration in some anilines.[6]
-
Q7: The work-up procedure is problematic. I'm getting an emulsion during extraction / my product is not precipitating cleanly. What should I do?
A7: A clean work-up is essential for obtaining a pure product.
-
Problem: Emulsion during extraction.
-
Cause: This is common with aniline derivatives.
-
Solution: Add a saturated brine solution to the aqueous layer to increase its ionic strength. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[7]
-
-
Problem: Product does not precipitate upon quenching.
-
Cause: The product may have some solubility in the acidic aqueous mixture, or the reaction may not have gone to completion.
-
Solution: After quenching the reaction mixture on ice, slowly neutralize the excess acid with a base like sodium bicarbonate or dilute sodium hydroxide solution while keeping the mixture cold. The neutral product should precipitate. Be extremely careful during neutralization as it is an exothermic process.
-
Q8: How do I effectively purify the final product from starting material and any potential isomers?
A8: Purification is critical to obtain this compound of high purity.
-
Recrystallization: This is the most effective method if the product is a solid and the impurities have different solubilities.
-
Solvent Screening: Test various solvents and solvent pairs (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Column Chromatography: If recrystallization fails to separate isomers with similar polarities, silica gel column chromatography is the next step.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. Monitor the fractions by TLC to isolate the desired product.
-
Visualizing the Process
Regioselectivity of Nitration
The directing effects of the substituents on 3-chloro-2,4-difluoroaniline determine the position of nitration. The amino group is a strong ortho, para-director, while the halogens are weak ortho, para-directors. The diagram below illustrates how these effects converge to favor substitution at the C6 position.
Caption: Directing effects in the nitration of 3-chloro-2,4-difluoroaniline.
Experimental Workflow
A typical workflow for the synthesis and purification is outlined below.
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical principles for aromatic nitration. It should be optimized for your specific laboratory conditions. All steps must be performed in a certified fume hood with appropriate PPE.
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 3-chloro-2,4-difluoroaniline (e.g., 5.0 g, 1.0 equiv) portion-wise to the sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker or flask, carefully add concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath.
-
-
Nitration Reaction:
-
Transfer the prepared nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a beaker containing crushed ice (e.g., 100 g) with stirring.
-
A yellow precipitate should form. If not, proceed to neutralization.
-
Slowly neutralize the cold slurry by adding a saturated aqueous solution of sodium bicarbonate or dilute (10%) sodium hydroxide until the pH is ~7. Check the pH with litmus paper. This neutralization is exothermic; ensure the mixture remains cold.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the product when hot but not when cold. An ethanol/water mixture is often a good starting point.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored with insoluble impurities, you may perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
-
PubChem. (2025). 3-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
Albayati, T. M., & Doyle, A. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Ghorpade, S., et al. (2017). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. [Link]
-
FMC Corporation. (1983). Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
- Google Patents. (1991).
-
Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
- Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
-
Singh, F. V., & Wirth, T. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]
- Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
NRO Chemistry. (2024). Nitration reaction safety. YouTube. [Link]
-
PubChem. (2025). 6-Chloro-2,4-dinitroaniline. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. [Link]
-
PubChem. (2025). 3-Chloroaniline. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]
-
Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Suze Chemical. (n.d.). 6-Chloro-2,4-Nitroaniline Bulk Manufacturer, CAS NO 3531-19-9. [Link]
-
SlideShare. (n.d.). Preparation of P-Nitroaniline-organic preparations. [Link]
Sources
- 1. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. icheme.org [icheme.org]
- 4. 6-Chloro-2,4-Nitroaniline Bulk Manufacturer, CAS NO 3531-19-9 | Suze Chemical [suzehg.com]
- 5. Preparation of P-Nitroaniline-organic preparations | PPTX [slideshare.net]
- 6. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline (CAS No. 50408-94-1). This document is intended for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. As a valued building block in the pharmaceutical and agrochemical industries, ensuring a robust, safe, and efficient synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during its preparation.
Overview of Synthetic Strategy
The most common and industrially viable route to this compound involves the nitration of a suitable precursor. Based on analogous syntheses of halogenated nitroaromatics, a primary route is the direct nitration of 1-Chloro-2,4-difluorobenzene, followed by subsequent amination. However, a more direct and often preferred route, when the starting material is available, is the nitration of 3-Chloro-2,4-difluoroaniline. This guide will focus on the challenges associated with the direct nitration of a halogenated aromatic precursor, a common industrial approach. The nitration of halogenated benzenes is a well-established electrophilic aromatic substitution.[3][4]
Proposed Synthetic Workflow
The synthesis can be visualized as a multi-step process, each with its own set of challenges during scale-up.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern during this synthesis?
A1: The primary safety concern is the nitration step itself. The use of mixed acids (concentrated nitric and sulfuric acid) presents significant hazards, including high corrosivity and the potential for runaway reactions.[5] Nitration reactions are highly exothermic, and improper temperature control can lead to vigorous decomposition, releasing large volumes of toxic nitrogen oxides. A thorough risk assessment and adherence to strict safety protocols are essential.
Q2: Why is sulfuric acid used in the nitration mixture?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6] This increases the rate and efficiency of the electrophilic aromatic substitution on the deactivated halogenated benzene ring.
Q3: What are the likely isomeric impurities, and how can they be minimized?
A3: The directing effects of the substituents on the starting material (1-chloro-2,4-difluorobenzene) will influence the position of nitration. The fluorine atoms are ortho, para-directing, while the chlorine is also ortho, para-directing. The interplay of these directing effects can lead to the formation of other isomers. To minimize these, precise control of reaction temperature and the rate of addition of the nitrating agent is crucial. Lower temperatures generally favor the formation of the thermodynamically more stable product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the reaction's progress.[7] A small aliquot of the reaction mixture can be carefully quenched, extracted, and analyzed to track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9][10]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.
Problem: Low Yield of the Desired Product
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time, temperature, or concentration of the nitrating agent. | Monitor the reaction using TLC or GC until the starting material is consumed. Consider a slight increase in reaction temperature or a longer reaction time. Ensure the mixed acid is of high quality and appropriate concentration. |
| Side Reactions/Degradation | Overly aggressive reaction conditions (e.g., temperature too high) can lead to the formation of byproducts or degradation of the product. | Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent. Ensure efficient stirring to dissipate heat. |
| Loss during Work-up | The product may have some solubility in the aqueous phase, or an inappropriate extraction solvent may be used. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of the product into the organic phase. |
Problem: Formation of Impurities
| Potential Cause | Underlying Reason | Recommended Solution |
| Isomeric Impurities | The nitration occurs at positions other than the desired C6 position. | Optimize the reaction temperature. Lower temperatures often increase regioselectivity. The rate of addition of the mixed acid should also be carefully controlled. |
| Over-nitration (Dinitro Compounds) | Use of an excessive amount of nitrating agent or prolonged reaction times at elevated temperatures. | Use a stoichiometric amount or only a slight excess of nitric acid. Quench the reaction promptly once the starting material is consumed. |
| Oxidation Byproducts | The strong oxidizing nature of nitric acid can lead to the formation of phenolic and other oxidized impurities. | Maintain a low reaction temperature and avoid localized "hot spots" through efficient agitation. |
Troubleshooting Workflow: Impurity Analysis
Caption: Decision tree for troubleshooting impurities in the synthesis.
Problem: Difficult Purification
| Potential Cause | Underlying Reason | Recommended Solution |
| Oily Product | The crude product fails to solidify, often due to the presence of impurities that depress the melting point. | Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. If this fails, column chromatography may be necessary for the initial purification. |
| Co-crystallization of Impurities | Impurities with similar solubility profiles to the desired product crystallize out during recrystallization. | Screen a variety of recrystallization solvents and solvent systems (e.g., ethanol/water, toluene/hexane). A multi-step purification involving both recrystallization and a charcoal treatment to remove colored impurities may be effective. |
| Residual Acid | Incomplete neutralization during work-up can leave residual acid, which can affect crystallization and stability. | Ensure thorough washing with a mild base (e.g., sodium bicarbonate solution) followed by water until the aqueous washes are neutral. |
Experimental Protocols
General Nitration Protocol (Illustrative)
Disclaimer: This is a general procedure and must be adapted and optimized for specific scales and equipment. All work should be conducted by trained personnel with appropriate safety measures in place.
-
Preparation of Mixed Acid: In a jacketed reactor cooled to 0-5°C, slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 volumes) with vigorous stirring. Maintain the temperature below 10°C.
-
Reaction: To a separate reactor containing 1-Chloro-2,4-difluorobenzene (1.0 equivalent) in a suitable solvent (or neat), add the pre-cooled mixed acid dropwise. Maintain the internal temperature between 0-10°C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-3 hours, monitoring by TLC or GC until completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Extract the product with dichloromethane (3x). Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
HPLC Method for Purity Analysis
A validated HPLC method is crucial for determining the purity of the final product.[11]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
References
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Various methods to obtain nitrated anilines. ResearchGate. Available at: [Link]
- US Patent 5041674A: Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents.
- CN Patent 101245020B: Process for synthesizing 2,3-difluoroaniline. Google Patents.
- EP Patent 0635483A1: Process for preparing nitroaniline derivatives. Google Patents.
- EP Patent 0001825A1: Method of preparing 2,4-difluoroaniline. Google Patents.
- EP Patent 0001825B1: Method of preparing 2,4-difluoroaniline. Google Patents.
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
- CN Patent 111646907A: Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.
- US Patent 7081548B2: Process for preparing 3-chloro-5-nitrotoluene. Google Patents.
-
HPLC Methods for analysis of 3,4-Difluoroaniline. HELIX Chromatography. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]
-
Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. Available at: [Link]
-
1-Chloro-2,4-difluoro-5-nitrobenzene. PubChem. Available at: [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]
-
1-Chloro-2,4-difluorobenzene. PubChem. Available at: [Link]
-
Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Semantic Scholar. Available at: [Link]
-
Nitration of Aniline. YouTube. Available at: [Link]
-
1,4-Dichloro-2-nitrobenzene. Wikipedia. Available at: [Link]
-
A review of the newly identified impurity profiles in methamphetamine seizures. PMC. Available at: [Link]
-
Nitration of Chlorobenzene. YouTube. Available at: [Link]
-
4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Selective Reduction of 3-Chloro-2,4-difluoro-6-nitroaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the selective reduction of 3-Chloro-2,4-difluoro-6-nitroaniline to its corresponding diamine, 3-Chloro-2,4-difluoro-1,6-diaminobenzene. The primary challenge in this transformation is the chemoselective reduction of the nitro group without causing hydrodehalogenation of the chloro or fluoro substituents. This document outlines alternative reducing agents, provides detailed troubleshooting guides, and presents step-by-step protocols to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing the nitro group in this compound?
The principal challenge is achieving high chemoselectivity. The aromatic ring is electron-deficient due to the presence of three halogen atoms and a nitro group, which can make the carbon-halogen bonds susceptible to cleavage under certain reductive conditions.
-
Dehalogenation: The most common side reaction is the reductive cleavage of the carbon-chlorine (C-Cl) bond, and to a lesser extent, the carbon-fluorine (C-F) bond. This is particularly problematic with standard catalytic hydrogenation conditions, such as using Palladium on carbon (Pd/C) with hydrogen gas, which is known to facilitate dehalogenation of aryl halides.[1]
-
Incomplete Reduction: The reaction may stall at intermediate stages, such as the nitroso or hydroxylamine species, leading to complex product mixtures and purification difficulties.[2]
-
Reaction Control: Some reduction methods are highly exothermic and require careful control of reagent addition and temperature to prevent runaway reactions and the formation of byproducts.
The goal is to select a reducing agent and conditions that possess a high kinetic preference for the nitro group over the aryl-halide bonds.
Q2: Which non-catalytic metal-based reagents are recommended to avoid dehalogenation?
Metal/acid systems are classic, robust, and generally the most reliable methods for selectively reducing nitroarenes bearing halogen substituents. They operate through a stepwise single-electron transfer mechanism that is typically not aggressive enough to cleave the C-X bonds.[1][3]
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a widely used, cost-effective, and environmentally benign method.[3] Iron powder in the presence of an acid like hydrochloric acid, acetic acid, or a salt like ammonium chloride is highly selective for the nitro group. The reaction is heterogeneous and generally requires heating. Acetic acid is a common choice, though it can sometimes lead to N-acetylation of the product aniline if not controlled.[4][5][6]
-
Tin(II) Chloride (SnCl₂·2H₂O): Stannous chloride in an acidic medium (typically concentrated HCl) is another highly effective method.[1][3][7] It is known for its mildness and high chemoselectivity, tolerating a wide range of functional groups.[1] The primary drawback is the workup, which requires careful basification to precipitate tin salts, sometimes making product isolation challenging.[7][8]
-
Zinc (Zn): Zinc dust in acidic conditions (e.g., acetic acid or HCl) also provides a mild and selective reduction.[3][9]
Q3: Can catalytic hydrogenation be employed for this substrate? If so, what precautions are essential?
While standard catalytic hydrogenation with Pd/C is often problematic due to dehalogenation, certain catalysts and conditions can be optimized for this transformation.[10]
-
Raney Nickel: This catalyst is often a better choice than palladium for substrates where dehalogenation is a concern.[3][11] It is typically less active towards aryl halide cleavage.
-
Sulfided Platinum on Carbon (Pt/C): Using a "poisoned" or sulfided catalyst can dramatically increase selectivity. The sulfur selectively deactivates the catalyst sites responsible for dehalogenation while leaving the sites for nitro reduction active.[1][12]
-
Additives and pH Control: Conducting the hydrogenation in an acidic medium can sometimes suppress dehalogenation.[13] Conversely, some systems use specific bases like morpholine to inhibit the side reaction.[14]
-
Process Control: Lowering hydrogen pressure, reducing reaction temperature, and minimizing catalyst loading are crucial process parameters to adjust to favor nitro reduction over dehalogenation.[12]
Q4: What are some effective metal-free or milder alternatives for this reduction?
Several modern reagents offer high selectivity under mild conditions, avoiding the use of strong acids or high-pressure hydrogenation.
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, safe, and highly versatile reducing agent.[15][16] It is particularly valued for its excellent chemoselectivity, readily reducing nitro groups in the presence of halogens and other sensitive functionalities.[17][18] The reaction is typically run in a biphasic system (e.g., water with an organic solvent) and is believed to proceed via the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[16]
-
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, or hydrazine.[1][19][20][21] While often used with Pd/C, the reaction conditions can be tuned to be much milder than direct hydrogenation, potentially minimizing dehalogenation. Careful optimization is required.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the reduction of this compound.
Issue 1: Incomplete or Stalled Reaction
-
Possible Cause (Metal/Acid):
-
Insufficient Acid: The acidic medium is crucial for activating the metal and protonating the nitro group intermediates.[1]
-
Poor Metal Quality: The surface of the metal powder (e.g., Iron, Zinc) may be oxidized. Pre-activation by washing with dilute acid may be necessary.
-
Poor Mass Transfer: In heterogeneous reactions, vigorous stirring is essential to ensure contact between the substrate, solvent, and solid-phase reagent.[2]
-
-
Possible Cause (Catalytic Hydrogenation):
-
Catalyst Poisoning/Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Using a fresh, high-quality catalyst is critical.[2]
-
Insufficient Hydrogen: Ensure there are no leaks in the hydrogenation apparatus and that the hydrogen source is adequate.
-
-
Solution Workflow:
-
Monitor reaction progress by Thin-Layer Chromatography (TLC) or HPLC.
-
If using a metal/acid system, consider adding a small, additional portion of acid.
-
For catalytic methods, ensure the catalyst is well-suspended. If the reaction remains stalled, the catalyst may need to be filtered and replaced.
-
Issue 2: Significant Dehalogenation Observed
-
Possible Cause (Catalytic Hydrogenation):
-
Incorrect Catalyst Choice: Pd/C is highly active for dehalogenation.[1]
-
Harsh Reaction Conditions: High temperature, high hydrogen pressure, or high catalyst loading can promote dehalogenation.
-
-
Solution Workflow:
-
Immediately switch to a non-catalytic method like Fe/NH₄Cl or SnCl₂.
-
If catalytic hydrogenation must be used, switch to a more selective catalyst such as sulfided Pt/C or Raney Nickel.[1][3][12]
-
Optimize conditions: lower the temperature, decrease hydrogen pressure to atmospheric (balloon), and reduce the catalyst loading.[12]
-
Consider adding an inhibitor like morpholine or conducting the reaction in an acidic medium.[13][14]
-
Issue 3: Difficult Workup and Low Isolated Yield
-
Possible Cause (SnCl₂ Reduction):
-
Incomplete Precipitation of Tin Salts: During basification, tin hydroxides can form emulsions or colloidal suspensions that make extraction difficult.[8]
-
-
Possible Cause (Fe/Acid Reduction):
-
Product Adsorption: The desired aniline product can adsorb onto the iron oxide sludge formed during the reaction.
-
-
Solution Workflow:
-
For Tin Reductions: After basifying the reaction mixture (pH > 10), filter the entire mixture through a pad of Celite® to remove the tin salts before proceeding with the aqueous extraction.[8] Thoroughly wash the filter cake with the extraction solvent (e.g., ethyl acetate).
-
For Iron Reductions: After the reaction, filter off the iron sludge while the mixture is still hot. Wash the sludge extensively with hot solvent (e.g., ethanol or ethyl acetate) to recover any adsorbed product.[5]
-
For all methods, perform multiple extractions of the aqueous layer to ensure complete recovery of the product.
-
Visual Diagrams & Workflows
Diagram 1: Reagent Selection Workflow
This diagram provides a decision-making framework for selecting the most appropriate reducing agent based on key experimental parameters.
Caption: Decision tree for selecting a reduction method.
Diagram 2: Troubleshooting Flowchart
This flowchart guides the user through diagnosing and solving common experimental problems.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride
This protocol is a robust and cost-effective method that avoids dehalogenation.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol (10 mL/g of substrate), and water (2.5 mL/g of substrate).
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the mixture.
-
Heat the suspension to reflux (approx. 80-85°C) with vigorous stirring. The reaction is often exothermic initially.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxide sludge.
-
Wash the filter cake thoroughly with several portions of hot ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate and water. Extract the aqueous layer 3 times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-Chloro-2,4-difluoro-1,6-diaminobenzene.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This protocol uses a mild reagent known for excellent chemoselectivity.[8]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (ensure adequate cooling, as the reaction can be exothermic).
-
Stir the reaction mixture at room temperature or heat gently (40-50°C) and monitor progress by TLC (typically 1-3 hours).
-
Upon completion, cool the mixture to room temperature in an ice bath.
-
Carefully basify the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.[8]
-
Filter the entire slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
References
- Selective reduction of nitro group without affecting other functional groups. BenchChem. [URL: https://www.benchchem.com/technical-support-center/selective-reduction-of-nitro-group]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007817/]
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/reduction-of-nitrobenzene-to-aniline-with-tin-and-hcl-sn-hcl/]
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodiumhydrosulfite.shtm]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
- Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents (US5068436A). [URL: https://patents.google.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00318]
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem. [URL: https://www.benchchem.com/technical-support-center/application-notes-protocols-sodium-dithionite-for-the-reduction-of-nitro-compounds]
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6718712/]
- Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22439811/]
- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/062.shtm]
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1-amines/reductionsnitrocompounds.shtm]
- Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
- Catalytic hydrogenation of halonitrobenzene compounds. Google Patents (US3148217A). [URL: https://patents.google.
- Nitroaromatic Reduction w/Sn. Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=17112]
- A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. BenchChem. [URL: https://www.benchchem.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049214/]
- Sodium Dithionite Definition. Fiveable. [URL: https://library.fiveable.me/key-terms/sodium-dithionite]
- (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [URL: https://www.researchgate.net/publication/333198083_Reduction_of_Nitroarenes_via_Catalytic_Transfer_Hydrogenation_Using_Formic_Acid_as_Hydrogen_Source_A_Comprehensive_Review]
- Chemoselective Reduction of Halo-Nitro Aromatic Compounds by β-Cyclodextrin-Modified Transition Metal Catalysts in a Biphasic System. ResearchGate. [URL: https://www.researchgate.
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [URL: https://www.researchgate.
- What are the best reagents to reduce aromatic nitro to amine? ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_best_reagents_to_reduce_aromatic_nitro_to_amine_Does_anyone_have_suggestions_other_than_Raney_Ni_Pd_C_Sn_HCl_Fe_HCl]
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00589/full]
- Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluoroaniline. BenchChem. [URL: https://www.benchchem.com/technical-support-center/optimizing-the-synthesis-of-3-chloro-4-fluoroaniline]
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910701445296]
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [URL: https://typeset.io/papers/aryl-nitro-reduction-with-iron-powder-or-stannous-chloride-2l547h1q]
- Method for reducing aromatic nitro groups. Google Patents (EP0347136A2). [URL: https://patents.google.
- A new reagent for selective reduction of nitro group. NISCAIR Online Periodicals Repository. [URL: http://nopr.niscair.res.in/handle/123456789/5766]
- Nitro Reduction Using Dithionite. Scribd. [URL: https://www.scribd.com/document/610815332/4juli-Nitro-Reduction-Using-Dithionite]
- Process for the reduction of halo nitro aromatic compounds. Google Patents (US3145231A). [URL: https://patents.google.
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- 13. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 14. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
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- 21. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Technical Support Center: A Guide to Managing Impurities in Commercial 3-Chloro-2,4-difluoro-6-nitroaniline
Welcome to the technical support center for 3-Chloro-2,4-difluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in this critical chemical intermediate. The purity of this compound is paramount, as impurities can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the quality, handling, and analysis of this compound.
Q1: What are the common impurities in commercial this compound and how do they arise?
A1: Impurities in commercial this compound typically originate from the synthetic route and can include:
-
Isomeric Impurities: Positional isomers may form during the nitration or halogenation steps of the aniline precursor. The precise nature of these isomers depends on the specific synthetic pathway employed by the manufacturer.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursor molecules in the final product. For instance, if the synthesis involves the ammonolysis of a trichloro-difluoro-nitrobenzene precursor, this starting material could be a potential impurity.[3]
-
Byproducts of Side Reactions: Side reactions such as dehalogenation or over-nitration can introduce unexpected molecular species.[4]
-
Residual Solvents and Reagents: Solvents and reagents used during synthesis and purification may be present in trace amounts.
Q2: What is the potential impact of these impurities on my downstream applications?
A2: The presence of impurities can have several detrimental effects:
-
Reduced Reaction Yield: Impurities can interfere with catalysts, react with reagents, or alter the reaction kinetics, leading to lower yields of the desired product.
-
Formation of Unwanted Byproducts: Impurities can participate in the reaction, leading to a complex product mixture that is difficult to purify.
-
Inaccurate Dosing and Stoichiometry: The presence of impurities means that the actual amount of this compound is lower than weighed, leading to incorrect stoichiometric calculations.
-
Compromised Biological Activity: In drug development, even small amounts of impurities can alter the pharmacological or toxicological profile of the final compound.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A multi-technique approach is often best for comprehensive purity analysis.[2][5]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the purity of halogenated anilines and separating them from non-volatile impurities.[1][2][5] A reversed-phase C18 column with a UV detector is typically employed.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and residual solvents.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities without the need for reference standards for every impurity.[2][6]
Q4: What are the acceptable purity levels for this reagent?
A4: The required purity level depends on the application. For early-stage research, a purity of >95% may be acceptable. However, for applications in pharmaceutical development and GMP (Good Manufacturing Practice) processes, a purity of ≥99.5% is often required.[1][2]
Q5: How should I store this compound to prevent degradation?
A5: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[7]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield or stalled reaction | Impurities in the this compound may be inhibiting the reaction. | 1. Assess the purity of the starting material using HPLC (see Protocol 1).2. If impurities are detected, purify the material using recrystallization (Protocol 2) or column chromatography (Protocol 3). |
| Unexpected peaks in analytical data (HPLC, NMR) | The commercial material contains isomeric or process-related impurities. | 1. Use GC-MS to identify volatile impurities.2. Employ NMR spectroscopy to gain structural information about the impurities.3. If the impurities are difficult to separate, consider purchasing a higher-purity grade of the reagent or implementing a robust purification step. |
| Material is discolored (e.g., yellow to brown) | The presence of colored impurities or degradation products.[5] | 1. Perform a decolorization step by treating a solution of the material with activated charcoal.2. Follow this with recrystallization to isolate the purified, colorless product.[8] |
| Inconsistent results between different batches | There is significant batch-to-batch variability in the impurity profile. | 1. Qualify each new batch of this compound upon receipt using a standardized analytical method like HPLC.2. Keep a reference sample of a "good" batch for comparison. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting issues related to reagent purity.
Part 3: Experimental Protocols
These protocols provide detailed methodologies for the analysis and purification of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and identifying non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[1]
-
-
Gradient: A typical gradient would be to start at a low percentage of Solvent B, and gradually increase it over 20-30 minutes to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute to 0.1 mg/mL for injection.[4]
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Filter the sample through a 0.45 µm syringe filter before injection.[4] Inject the blank (diluent), followed by the standard and the sample. Purity can be calculated using the area percent method.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample.
-
Materials: Crude this compound, various solvents for testing (e.g., ethanol, isopropanol, toluene, hexane), Erlenmeyer flasks, heating source, ice bath, and vacuum filtration apparatus.
-
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Test small amounts of the crude material with different solvents to find a suitable one or a co-solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[5]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
For impurities that are difficult to separate by recrystallization, such as isomers, silica gel column chromatography is a more powerful technique.[5][8]
-
Materials: Crude this compound, silica gel, appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), chromatography column, and collection tubes.
-
Procedure:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the desired compound and the impurities.
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen solvent system.
-
Sample Loading: Dissolve the crude material in a minimal amount of the solvent and load it onto the top of the silica gel column.
-
Elution: Run the solvent system through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound by recrystallization.
Part 4: Safety and Handling
As a Senior Application Scientist, I must emphasize that all experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).
-
General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][9]
Always consult the Safety Data Sheet (SDS) for this compound before use. [7][9]
References
- Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. Benchchem.
- SAFETY DATA SHEET: 2,4-Dichloro-6-nitroaniline. (2024-03-29).
- Improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. Benchchem.
- SAFETY DATA SHEET: 3-Chloro-2,6-dinitroaniline. Sigma-Aldrich. (2024-03-05).
- SAFETY DATA SHEET: 3-Chloro-4-nitroaniline. Fisher Scientific. (2024-03-30).
- Process for synthesizing 2,3-difluoroaniline. Google Patents.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. Benchchem.
- Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Benchchem.
- Safety Data Sheet: 3-Chloroaniline. Carl ROTH.
- Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate.
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
- Technical Support Center: Post-Processing of 3-Chloro-4-fluoroaniline Crude Product. Benchchem.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
- o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. Loba Chemie. (2016-05-18).
- Method 8131: Aniline and selected derivatives by gas chromatography. EPA.
- This compound. MySkinRecipes.
- This compound, 95% Purity, C6H3ClF2N2O2, 1 gram. CP Lab Safety.
- Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.
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Validation & Comparative
1H and 13C NMR analysis of 3-Chloro-2,4-difluoro-6-nitroaniline
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-2,4-difluoro-6-nitroaniline: A Predictive and Comparative Approach
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a highly substituted aromatic compound, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique arrangement of electron-withdrawing groups (NO₂, Cl, F) and an electron-donating group (NH₂) on a benzene ring creates a distinct electronic environment, making NMR an invaluable tool for its characterization.
Part 1: The Rationale Behind the NMR Experiment
Choosing the right analytical technique is the first step toward reliable characterization. For a molecule like this compound, NMR spectroscopy is the preferred method for several reasons:
-
¹H NMR provides information on the number and electronic environment of protons. In this case, it will be crucial for identifying the aromatic proton and the amine protons.
-
¹³C NMR reveals the number of unique carbon environments and, critically, shows the influence of attached fluorine atoms through carbon-fluorine (C-F) coupling, a key structural indicator.
-
Fluorine (¹⁹F) NMR , while not the focus of this guide, is a complementary technique that would directly observe the fluorine environments, offering another layer of structural confirmation. The presence of fluorine makes NMR particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2]
The causality behind our experimental choices lies in leveraging the specific interactions between the nuclei (¹H, ¹³C, and ¹⁹F) within the molecule's unique electronic landscape to generate an undeniable structural fingerprint.
Part 2: Experimental Protocol for High-Quality Spectra Acquisition
A self-validating protocol is essential for trustworthy results. The following details a robust methodology for acquiring ¹H and ¹³C NMR spectra for a substituted aniline like our target compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds and its single residual solvent peak.[3] However, if solubility is an issue or if hydrogen bonding with the amine protons needs to be observed more clearly, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4]
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. Instrument & Measurement Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.[5]
- ¹H NMR Parameters:
- Pulse Program: Standard single-pulse acquisition.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: ~2-5 seconds.
- Number of Scans: 8-16 scans, depending on sample concentration.
- ¹³C NMR Parameters:
- Pulse Program: Proton-decoupled single-pulse acquisition (e.g., zgpg30).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: ~2 seconds.
- Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
The workflow for this analysis can be visualized as follows:
Part 3: Predictive Analysis of this compound Spectra
The structure and numbering scheme for our analysis are presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the amine (NH₂) protons and the single aromatic proton (H-5).
-
Amine Protons (NH₂): These protons will appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration but is typically expected in the range of δ 4.0-6.0 ppm . The broadening is due to quadrupole effects from the nitrogen atom and potential chemical exchange.
-
Aromatic Proton (H-5): This is the most informative proton signal. It is positioned between two electron-withdrawing groups (a fluorine at C4 and a nitro group at C6). This deshielding environment will shift its resonance significantly downfield, likely in the range of δ 7.5-8.5 ppm .
The multiplicity of H-5 is determined by its coupling to the nearby fluorine atoms.
-
Coupling to F-4: This is a three-bond coupling (³J_HF), which is typically in the range of 8-10 Hz for an ortho relationship.
-
Coupling to F-2: This is also a three-bond coupling (³J_HF), but through a different path. The magnitude will be smaller, likely around 2-4 Hz.
Therefore, the H-5 signal is predicted to appear as a doublet of doublets (dd) .
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| Aromatic Proton | 7.5 - 8.5 | Doublet of Doublets (dd) | ³J_H5-F4 ≈ 8-10 Hz, ³J_H5-F2 ≈ 2-4 Hz | H-5 |
| Amine Protons | 4.0 - 6.0 | Broad Singlet (br s) | N/A | NH₂ |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The key diagnostic feature will be the splitting of these signals due to C-F coupling.
-
C-F Carbons (C-2, C-4): These carbons will exhibit very large one-bond C-F couplings (¹J_CF), typically in the range of 240-260 Hz. They will appear as doublets and will be the most downfield of the carbon signals due to the high electronegativity of fluorine.
-
Carbons adjacent to Fluorine (C-1, C-3, C-5): These carbons will show smaller two-bond C-F couplings (²J_CF), usually around 20-30 Hz.
-
Other Carbons: Carbons further away will show even smaller three-bond (³J_CF) or four-bond (⁴J_CF) couplings.
| Predicted Signal | Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |
| C-F | 150 - 160 | Doublet of Doublets (dd) | ¹J_C4-F4 ≈ 250 Hz, ²J_C4-F2 ≈ 25 Hz | C-4 |
| C-F | 145 - 155 | Doublet of Doublets (dd) | ¹J_C2-F2 ≈ 250 Hz, ²J_C2-F4 ≈ 25 Hz | C-2 |
| C-NO₂ | 140 - 150 | Singlet or small multiplet | - | C-6 |
| C-NH₂ | 135 - 145 | Doublet (d) | ²J_C1-F2 ≈ 20 Hz | C-1 |
| C-Cl | 115 - 125 | Doublet of Doublets (dd) | ²J_C3-F2 ≈ 20 Hz, ²J_C3-F4 ≈ 20 Hz | C-3 |
| C-H | 110 - 120 | Doublet of Doublets (dd) | ²J_C5-F4 ≈ 25 Hz, ⁴J_C5-F2 ≈ 3 Hz | C-5 |
Part 4: Comparative Analysis with Related Compounds
To ground our predictions, we can compare the expected shifts with experimental data from simpler, related molecules. This comparison allows us to observe the incremental effects of each substituent on the aniline scaffold.
| Compound | ¹H Aromatic Shifts (δ, ppm) | ¹³C Aromatic Shifts (δ, ppm) | Reference |
| 3-Chloroaniline | 6.5 - 7.1 | 113.1, 115.1, 119.1, 130.4, 134.9, 147.8 | [6] |
| 2-Nitroaniline | 6.70 (t), 6.81 (d), 7.36 (t), 8.12 (d) | (Data not readily available) | [4] |
| 4-Fluoroaniline | 6.8 - 7.0 | 115.3 (d, J=22Hz), 116.8 (d, J=8Hz), 143.9, 157.7 (d, J=238Hz) | [7] |
| 3-Chloro-2,4-difluoroaniline | 6.78 (t), 7.01 (q) | (Data not readily available) | [8] |
| Predicted: this compound | ~7.5 - 8.5 | ~110 - 160 | (This Guide) |
Analysis of Trends:
-
Adding a nitro group (as in 2-nitroaniline) introduces strong deshielding, pushing proton signals downfield, with the ortho proton (H-3) appearing at 7.36 ppm and the para proton (H-5) at 6.70 ppm.[4]
-
Adding fluorine atoms introduces C-F coupling, which is clearly visible in the ¹³C NMR of 4-fluoroaniline with a large ¹J_CF of 238 Hz.[7]
-
The combined electron-withdrawing effects of two fluorine atoms, a chlorine atom, and a powerful nitro group in our target molecule are expected to shift the single remaining aromatic proton (H-5) significantly further downfield than in any of the simpler analogues, supporting our prediction of δ > 7.5 ppm.
Conclusion
The NMR analysis of this compound serves as an excellent case study in modern structural elucidation. By combining a robust experimental methodology with a predictive approach based on foundational NMR principles, a detailed and reliable structural hypothesis can be constructed. The key identifiers for this molecule are a single, downfield doublet of doublets in the ¹H spectrum and six unique carbon signals in the ¹³C spectrum, each showing characteristic splitting patterns from coupling to the two fluorine atoms. This guide provides researchers with a comprehensive framework for interpreting the spectra of this and other complex, halogenated aromatic compounds.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Lamm, B., & Nordfält, K. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4-difluoroaniline. PubChem. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
S. K. Mandal, M. K. Saha, D. Saha, M. M. Shaikh and S. M. S. Kumar, Dalton Trans., 2017, 46, 13190-13201. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
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A Senior Application Scientist's Guide to the FT-IR Spectrum of 3-Chloro-2,4-difluoro-6-nitroaniline: A Comparative Interpretation
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a molecular fingerprint based on the vibrational modes of functional groups. This guide provides an in-depth interpretation of the expected FT-IR spectrum of 3-Chloro-2,4-difluoro-6-nitroaniline, a complex substituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative analysis with structurally similar compounds to provide a robust and scientifically grounded interpretation.
The Foundation: Understanding FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in the spectrum provide a wealth of information about the functional groups present in the molecule.
Predicted FT-IR Spectrum of this compound: A Detailed Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), two fluorine atoms (-F), and one chlorine atom (-Cl). Each of these functional groups, along with the aromatic ring itself, will give rise to characteristic absorption bands in the FT-IR spectrum.
Below is a table summarizing the predicted characteristic FT-IR peaks for this compound, based on established correlation tables and data from similar molecules.[1][2][3]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3500 - 3300 | Medium-Strong | N-H (Amino group) | Asymmetric and Symmetric Stretching |
| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretching |
| 1650 - 1580 | Strong | N-H (Amino group) | Scissoring (Bending) |
| 1620 - 1585 | Medium-Strong | Aromatic C=C | Stretching |
| 1570 - 1490 | Strong | N-O (Nitro group) | Asymmetric Stretching |
| 1390 - 1300 | Strong | N-O (Nitro group) | Symmetric Stretching |
| 1400 - 1000 | Strong | C-F | Stretching |
| 1340 - 1265 | Medium-Strong | C-N (Aromatic amine) | Stretching |
| 840 - 600 | Medium-Strong | C-Cl | Stretching |
| 900 - 675 | Strong | Aromatic C-H | Out-of-plane Bending |
Key Interpretive Insights:
-
N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of two bands is a clear indicator of a primary amine.[4]
-
Nitro Group Vibrations: The nitro group (-NO₂) is characterized by two strong and sharp absorption bands. The asymmetric stretching vibration typically appears at a higher wavenumber (1570–1490 cm⁻¹) than the symmetric stretching vibration (1390–1300 cm⁻¹).[2][5]
-
Carbon-Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F bond, being stronger, will absorb at a higher frequency (1400-1000 cm⁻¹) compared to the C-Cl bond (840-600 cm⁻¹). These bands can sometimes be difficult to assign definitively due to overlap with other vibrations in this region.[1][6]
-
Aromatic Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1450 cm⁻¹ region. Additionally, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the ring.
Comparative Spectral Analysis: Unveiling Structural Nuances
To further refine our interpretation, we will compare the predicted spectrum of this compound with the experimental spectra of three related compounds: 2-Chloro-4-nitroaniline, 4-Fluoroaniline, and 2,4-Dichloroaniline.
Comparison with 2-Chloro-4-nitroaniline
-
Similarities: Both molecules share a chloro-substituted nitroaniline core. Therefore, we expect to see strong absorptions for the N-H stretching, N-O stretching of the nitro group, and C-N stretching in similar regions. The aromatic C=C and C-H vibrations will also be comparable.[7]
-
Key Difference: The most significant difference will be the absence of C-F stretching bands in the 2-Chloro-4-nitroaniline spectrum. The presence of strong absorptions in the 1400-1000 cm⁻¹ range for our target molecule will be a key differentiating feature.
Comparison with 4-Fluoroaniline
-
Similarities: The presence of the C-F bond and the primary amino group will result in overlapping signals for C-F stretching and N-H stretching and bending vibrations.[8][9][10]
-
Key Differences: 4-Fluoroaniline lacks the nitro and chloro substituents. Consequently, its spectrum will not exhibit the characteristic strong N-O stretching bands or the C-Cl stretching vibration. The substitution pattern on the aromatic ring is also different, which will lead to variations in the C-H out-of-plane bending region.
Comparison with 2,4-Dichloroaniline
-
Similarities: Both molecules contain a primary amino group and halogen substituents on the aromatic ring. We can expect to see N-H stretching and bending vibrations, as well as aromatic ring absorptions.[11][12][13][14]
-
Key Differences: 2,4-Dichloroaniline has two chlorine atoms and no fluorine or nitro groups. Its spectrum will show C-Cl stretching but will lack the strong N-O and C-F stretching bands. The positions of the C-Cl bands may also differ due to the different electronic environment.
This comparative approach allows for a more confident assignment of the predicted spectral features of this compound by observing the appearance and disappearance of specific bands corresponding to the unique functional groups of each molecule.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
For a solid sample such as this compound, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality FT-IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry the sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and particle size reduction.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected and may be smoothed if necessary.
-
Identify and label the wavenumbers of the major absorption peaks.
-
Visualizing Molecular Structure and Functional Groups
To aid in the conceptualization of the relationship between the molecular structure and the FT-IR spectrum, the following diagram illustrates the key functional groups of this compound.
Caption: Molecular structure of this compound with key functional groups.
Conclusion
References
-
TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]
-
YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
-
Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubMed. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
JETIR. (2019). FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from [Link]
-
Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,4-Difluoro-6-nitroacetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-chloro-2-nitroaniline. Retrieved from [Link]
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Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2,4-difluoro-6-nitroaniline
For Immediate Release
In the landscape of drug development and chemical analysis, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in structural elucidation. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pattern of 3-Chloro-2,4-difluoro-6-nitroaniline, a polysubstituted aromatic compound. By drawing comparisons with structurally related molecules and grounding the analysis in established fragmentation mechanisms, this document serves as a valuable resource for researchers in analytical chemistry, pharmacology, and materials science.
The Analytical Imperative: Why Fragmentation Matters
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The process involves ionizing a chemical compound and then separating these ions based on their mass-to-charge ratio to generate a mass spectrum.[1] For structural elucidation, tandem mass spectrometry (MS/MS) is often employed, where ions of a specific mass-to-charge ratio are selected and subjected to fragmentation. The resulting fragment ions provide a wealth of information about the molecule's structure. Understanding these fragmentation pathways is crucial for identifying unknown compounds, characterizing metabolites, and ensuring the purity of synthesized molecules.
The fragmentation of a molecule is not a random process; it is governed by the principles of chemical stability. Bonds are cleaved and rearrangements occur to form the most stable possible fragment ions and neutral losses. The functional groups present on a molecule and their relative positions on the aromatic ring significantly influence these fragmentation pathways.
Predicting the Fragmentation of this compound: A Mechanistic Approach
The structure of this compound presents a fascinating case for fragmentation analysis due to the interplay of its electron-withdrawing and donating groups. The presence of a nitro group, a chloro group, two fluoro groups, and an amino group on a benzene ring suggests several competing fragmentation pathways.
The following sections will detail the predicted primary fragmentation pathways under typical electron ionization (EI) or collision-induced dissociation (CID) conditions.
The Initial Ionization Event
The first step in the mass spectrometer is the ionization of the molecule to form a molecular ion (M+•). For this compound, this would involve the loss of an electron, most likely from the lone pair of the amino group or the pi system of the aromatic ring, resulting in a radical cation.
Caption: Ionization of the parent molecule.
Key Fragmentation Pathways
Based on the fragmentation patterns of similar compounds, several key fragmentation pathways can be predicted for the molecular ion of this compound.
The nitro group is a common and predictable leaving group in the mass spectrometry of aromatic nitro compounds.[2][3] This can occur through two primary mechanisms:
-
Loss of NO₂• (a radical): This is a common fragmentation for nitroaromatics and would result in a fragment ion with a mass 46 Da less than the molecular ion.
-
Loss of •NO (a radical): The loss of a nitric oxide radical (30 Da) is also frequently observed, particularly in ortho-substituted nitroanilines due to potential "ortho-effects".[4][5] This often involves a rearrangement where an oxygen atom from the nitro group is transferred to the adjacent amino group or the aromatic ring.
The loss of halogen atoms is another characteristic fragmentation pathway.[5]
-
Loss of Cl• (a radical): The cleavage of the C-Cl bond would result in the loss of a chlorine radical (35 or 37 Da, depending on the isotope).
-
Loss of HCl (a neutral molecule): The elimination of hydrogen chloride (36 or 38 Da) is also possible, often involving a hydrogen atom from the adjacent amino group.
More complex fragmentation patterns arise from the sequential loss of multiple groups. For instance, the initial loss of a nitro group could be followed by the loss of a halogen, or vice versa. The loss of smaller neutral molecules like CO and HCN from the aromatic ring can also occur after initial fragmentations. Studies on fluoronitroaniline isomers have shown that the substitution pattern can influence subsequent losses, such as the loss of HF.[6]
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted fragmentation of this compound.
Comparative Analysis with Structurally Related Compounds
To further refine our predictions, it is instructive to compare the expected fragmentation of this compound with known fragmentation patterns of similar molecules.
| Compound | Key Fragmentation Pathways | Reference |
| Nitrobenzene | Primary loss of NO₂• (m/z 77), followed by loss of CO to m/z 51. Also, loss of •NO to m/z 93.[2] | [2] |
| Ortho-Nitroaniline | Exhibits a prominent loss of •NO, attributed to an "ortho-effect".[4] | [4] |
| Para-Nitroanilines | The loss of NO₂• is typically the most favored process.[6] | [6] |
| Fluoronitroanilines | The substitution pattern of fluorine atoms affects fragmentation, with some isomers showing efficient •NO loss followed by HF loss.[6] | [6] |
| Halogenated Aromatics | Show characteristic losses of the halogen radical (e.g., •Cl, •Br) or a hydrogen halide molecule (e.g., HCl, HBr).[5] | [5] |
This comparative data suggests that for this compound, the presence of the amino group ortho to the nitro group will likely promote the loss of •NO. However, the steric hindrance and electronic effects of the adjacent fluorine and chlorine atoms may influence the prevalence of this pathway compared to the direct loss of NO₂•.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion peak.
-
Analyze the fragment ions and their relative abundances.
-
Propose fragmentation pathways consistent with the observed spectrum and the known principles of mass spectrometry.
The following workflow diagram outlines the experimental and analytical process:
Caption: Workflow for experimental fragmentation analysis.
Conclusion
While a definitive fragmentation pattern for this compound can only be established through experimental analysis, this guide provides a robust, evidence-based prediction of its behavior under mass spectrometric conditions. The interplay of the nitro, amino, and halogen substituents is expected to yield a complex and informative mass spectrum. The primary fragmentation pathways are predicted to involve the loss of the nitro group (as •NO or NO₂•) and the chlorine atom. By understanding these fundamental fragmentation mechanisms and comparing them with related compounds, researchers can more effectively identify and characterize this and other novel polysubstituted aromatic compounds.
References
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022). PubMed. Retrieved from [Link]
-
Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry | Request PDF. (2008). ResearchGate. Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (2022). YouTube. Retrieved from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2021). ResearchGate. Retrieved from [Link]
-
Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar. (1998). Semantic Scholar. Retrieved from [Link]
-
Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. (2018). ResearchGate. Retrieved from [Link]
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- 3. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Chloro-2,4-difluoro-6-nitroaniline
For researchers, scientists, and professionals in drug development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 3-Chloro-2,4-difluoro-6-nitroaniline, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity must be rigorously assessed to prevent the carryover of potentially harmful process-related impurities and by-products into the final drug substance. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this critical intermediate.
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific goals of the analysis, such as routine quality control or in-depth impurity identification. This document will delve into the theoretical underpinnings of each technique, present typical experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your analytical needs.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the key characteristics of this compound. Its structure, featuring a nitro group and halogen substituents on an aniline backbone, imparts a moderate polarity and a chromophore that allows for UV detection, a common detection method in HPLC. While the compound has some volatility, its thermal stability must be carefully considered for GC-MS analysis to avoid on-column degradation.
Potential impurities in this compound can arise from the synthetic route, which often involves the nitration of a chlorinated and fluorinated benzene derivative followed by amination, or vice-versa. These impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Positional isomers with the same molecular formula but different substitution patterns.[1]
-
Over- or under-halogenated species: By-products with additional or fewer chlorine or fluorine atoms.
-
Side-reaction products: Compounds formed from unintended reactions during synthesis.
The successful analytical method must be able to separate the main component from these structurally similar impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[2] For the purity determination of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
The Causality Behind Experimental Choices in HPLC
The development of a robust RP-HPLC method involves a systematic selection of chromatographic parameters, each choice having a direct impact on the quality of the separation.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for the separation of moderately polar compounds like halogenated nitroanilines. The nonpolar nature of the C18 stationary phase allows for the retention of the analyte and its impurities based on their hydrophobicity.
-
Mobile Phase: A mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent (typically acetonitrile or methanol) is used. The ratio of these components is optimized to achieve the desired retention and separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute a wide range of impurities with varying polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of the aniline functional group.
-
Detection: Given the presence of the nitroaniline chromophore, UV detection is a simple, robust, and sensitive method for quantification. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.
A Self-Validating System: The Importance of System Suitability
In accordance with regulatory guidelines from bodies like the ICH and pharmacopeias such as the USP, any chromatographic method must be validated to ensure its performance.[3][4][5] A critical component of this is the daily system suitability test (SST), which verifies that the chromatographic system is performing as expected before sample analysis. Key SST parameters include:
-
Resolution: Ensures baseline separation between the main peak and its closest eluting impurity.
-
Tailing factor: Measures peak symmetry, which can be affected by column degradation or interactions with the stationary phase.
-
Reproducibility: Assessed by the relative standard deviation (%RSD) of multiple injections of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identification
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and thermally stable compounds.[6] For this compound, GC-MS can be an excellent complementary technique to HPLC, especially for the identification of unknown impurities and the quantification of volatile organic compounds (VOCs).
Key Considerations for GC-MS Method Development
The successful application of GC-MS for the analysis of halogenated nitroanilines requires careful optimization of the experimental conditions to ensure analyte integrity and achieve the desired separation.
-
Inlet Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation of the analyte.
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often a good starting point for the separation of halogenated aromatic compounds.
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A slow initial ramp can improve the resolution of early eluting, more volatile impurities.
-
Mass Spectrometry Detection: The mass spectrometer provides not only quantitative data but also valuable structural information from the fragmentation pattern of the molecules. This is invaluable for the tentative identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for target impurities.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical challenge. The following table provides a direct comparison of the two techniques for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Broad applicability for a wide range of impurities. | Best suited for volatile and thermally stable compounds. May require derivatization for less volatile or polar analytes. |
| Sensitivity | High, typically in the nanogram (ng) range with UV detection. Can be enhanced with more sensitive detectors like mass spectrometry (LC-MS). | Very high, often in the picogram (pg) to femtogram (fg) range, especially in SIM mode. |
| Specificity | Good, based on retention time. PDA detectors provide additional spectral information. | Very high, as it provides mass spectral data for definitive identification of compounds. |
| Sample Throughput | Moderate, with typical run times of 15-60 minutes. | Generally faster than HPLC, with typical run times of 10-30 minutes. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment due to the mass spectrometer. |
| Strengths for this Application | Robust and reliable for routine purity and assay determination. Excellent for separating a wide range of polar and non-polar impurities.[2] | Excellent for identifying unknown volatile impurities and residual solvents. High sensitivity for trace-level genotoxic impurities.[7] |
| Limitations for this Application | May not be suitable for very volatile impurities. Identification of unknown peaks requires a reference standard or coupling to a mass spectrometer (LC-MS). | Potential for thermal degradation of the analyte in the injector or on the column. Not suitable for non-volatile impurities. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity analysis of this compound using both HPLC and GC-MS. These protocols are intended as a starting point and should be optimized and validated for your specific application and instrumentation.
HPLC Method for Purity Determination
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by the UV spectrum of the main component)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 20 80 30 20 80 31 70 30 | 40 | 70 | 30 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main component using the area normalization method.
-
Identify and quantify any specified or unspecified impurities based on their retention times and peak areas relative to the main peak.
GC-MS Method for Impurity Identification
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of halogenated compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents and Solutions:
-
Methylene chloride or other suitable high-purity solvent.
-
Sample Solution: Dissolve the sample in methylene chloride to obtain a concentration of approximately 1 mg/mL.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
4. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the chromatogram for other peaks corresponding to potential impurities.
-
Compare the mass spectra of the impurity peaks with a library (e.g., NIST) for tentative identification.
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for both HPLC and GC-MS analysis.
Caption: HPLC Analytical Workflow
Caption: GC-MS Analytical Workflow
Conclusion
Both HPLC and GC-MS are indispensable tools for ensuring the purity of this compound. HPLC, particularly with UV detection, stands out as a robust, reliable, and cost-effective method for routine purity assessment and quality control. Its ability to handle non-volatile compounds makes it ideal for a comprehensive impurity profile. On the other hand, GC-MS offers unparalleled sensitivity and specificity for the identification of volatile impurities and is a powerful technique for structure elucidation of unknown peaks.
For a comprehensive quality control strategy, a combination of both techniques is often employed. HPLC is used for the routine determination of purity and the quantification of known impurities, while GC-MS is utilized for the analysis of residual solvents and for investigational purposes, such as identifying new impurities that may arise from process changes. By understanding the strengths and limitations of each technique and applying them judiciously, researchers and drug development professionals can ensure the quality and safety of this vital pharmaceutical intermediate.
References
-
ICH, Q3A(R2) Impurities in New Drug Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
DSDP Analytics, USP <621> Chromatography. [Link]
-
Pharmaffiliates, The Importance of API Impurity Profiling in Drug Development. [Link]
-
AMSbiopharma, Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1999. [Link]
-
PubChem, 3-Chloro-2,4-difluoroaniline. [Link]
-
EPA, Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
ResearchGate, An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
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- 5. agilent.com [agilent.com]
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X-ray Crystal Structure of 3-Chloro-2,4-difluoro-6-nitroaniline Derivatives: A Comparative Analysis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4-difluoro-6-nitroaniline and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds and functional materials.[1][2] Understanding their three-dimensional structure is paramount for rational drug design and the development of novel materials with tailored properties. This guide provides a comparative analysis of the X-ray crystal structure of this compound, drawing insights from the crystallographic data of closely related nitroaniline derivatives. While a specific crystal structure for this compound is not publicly available as of this guide's compilation, this document synthesizes existing data to predict its structural characteristics and compares them with known structures, offering valuable insights for researchers in the field.
Introduction: The Significance of Nitroaniline Scaffolds
Nitroaniline derivatives are a class of organic compounds characterized by the presence of both a nitro (-NO2) and an amino (-NH2) group attached to a benzene ring.[1] This "push-pull" electronic system, with the electron-donating amino group and the electron-withdrawing nitro group, gives rise to unique photophysical properties and reactivity, making them valuable building blocks in various applications.[3][4]
In the realm of medicinal chemistry, the nitroaniline scaffold is a common feature in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the aniline ring plays a crucial role in modulating the biological activity and pharmacokinetic profile of these molecules. Halogen atoms, such as chlorine and fluorine, are often incorporated to enhance properties like metabolic stability and membrane permeability.
Synthesis and Crystallization of Nitroaniline Derivatives
The synthesis of substituted nitroanilines typically involves electrophilic aromatic substitution reactions on anilines or nucleophilic aromatic substitution on nitrobenzenes. For instance, the preparation of 2,3-dichloro-6-nitroaniline can be achieved by reacting 2,3,4-trichloronitrobenzene with ammonia water in the presence of a sulfur-containing catalyst.[5] A general synthetic route for nitroaniline derivatives is outlined in a patent, detailing the reaction of an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base.[6]
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial and often determined empirically. For many nitroaniline derivatives, solvents like methanol, ethanol, and dichloromethane have been successfully employed.[7]
Comparative Crystallographic Analysis
To infer the structural characteristics of this compound, we will compare it with the known crystal structures of other substituted nitroanilines. Key parameters for comparison include bond lengths, bond angles, torsion angles, and intermolecular interactions.
Molecular Geometry: Bond Lengths and Angles
In related nitroaniline structures, the C-N bond length of the amino group is typically shorter than a standard C-N single bond, indicating some degree of double bond character due to resonance with the aromatic ring.[8] Conversely, the C-N bond of the nitro group is often slightly elongated. The presence of electron-withdrawing fluorine and chlorine atoms in this compound is expected to influence the electron distribution within the benzene ring and, consequently, the bond lengths of the substituents.
The planarity of the molecule is another important feature. In many nitroaniline derivatives, the nitro group is twisted out of the plane of the benzene ring to varying degrees due to steric hindrance and intermolecular interactions in the crystal lattice.[9] Given the substitution pattern in this compound, some deviation from planarity is anticipated.
Intermolecular Interactions and Crystal Packing
The crystal packing of nitroaniline derivatives is predominantly governed by hydrogen bonding and π-π stacking interactions. The amino group acts as a hydrogen bond donor, while the nitro group and halogen atoms can act as hydrogen bond acceptors.
In the crystal structure of 2-methyl-5-nitroaniline, intermolecular N-H···O hydrogen bonds link the molecules into chains.[8] Similarly, in other nitroaniline derivatives, these hydrogen bonds play a crucial role in the formation of supramolecular architectures.[10] For this compound, it is expected that N-H···O hydrogen bonds involving the amino and nitro groups will be a dominant feature in the crystal packing. Additionally, weaker C-H···O, C-H···F, and halogen-halogen interactions may also contribute to the overall stability of the crystal lattice.
The following table summarizes key crystallographic data for a selection of substituted nitroanilines, providing a basis for comparison.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 2-Methyl-5-nitroaniline | P21/n | N-H···O hydrogen bonds | [8] |
| 2-Chloro-5-nitroaniline | Not specified | N-H···O and N-H···N interactions | [11] |
| 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline | Not specified | C-H···Cl hydrogen bonds | [12] |
| p-Nitroaniline | Not specified | N-H···O hydrogen bonds, π-π stacking | [13] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a well-established process. Here is a representative workflow for the X-ray crystallographic analysis of a novel nitroaniline derivative.
Step-by-Step Methodology
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[14] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial model is then refined against the experimental data to obtain the final atomic coordinates and displacement parameters.[14]
Visualization of Molecular Structure and Interactions
The following diagrams illustrate the expected molecular structure and key intermolecular interactions of a hypothetical this compound derivative based on the analysis of related compounds.
Caption: Predicted molecular structure of this compound.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
This guide has provided a comparative overview of the structural characteristics of this compound based on the analysis of related nitroaniline derivatives. The presence of multiple halogen substituents and the inherent "push-pull" nature of the nitroaniline core suggest a rich and complex structural landscape governed by a variety of intermolecular interactions.
The definitive elucidation of the crystal structure of this compound and its derivatives through single-crystal X-ray diffraction remains a crucial step for a deeper understanding of their structure-property relationships. Such studies will undoubtedly provide invaluable data for the rational design of new pharmaceuticals and advanced materials.
References
-
PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Research Square. (2021). geometry of 2-methyl-5-nitroaniline. Retrieved from [Link]
-
MDPI. (2020). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from [Link]
-
ACS Publications. (2020). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Retrieved from [Link]
-
PubMed. (2024). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. Retrieved from [Link]
-
Ovid. (n.d.). ELECTRONIC STRUCTURE AND PMR CHARACTERISTICS OF SUBSTITUTED NITROANILINES. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]
-
YouTube. (2021). Understanding x-ray crystallography structures. Retrieved from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
-
ResearchGate. (n.d.). Crystal structure of 9-chloro-2,3,4,4a,5,6-hexahydro-1H-pyrido [1′,2′:1,6]pyrazino[2,3-b]quinoxaline, C14H15ClN4. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of p-nitroaniline. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-2-nitroaniline. Retrieved from [Link]
-
ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]
-
MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
-
PubChem. (n.d.). 6-Bromo-3-chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Electronic spectra and structure of nitroanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-2,4-difluoro-6-nitroaniline in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences synthesis efficiency, yield, and overall cost. Halogenated nitroanilines are valuable building blocks, prized for their utility in constructing complex molecular architectures via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two closely related analogs: 3-Chloro-2,4-difluoro-6-nitroaniline and 3-Bromo-2,4-difluoro-6-nitroaniline, offering both theoretical rationale and a practical experimental framework.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring electron-deficient and susceptible to attack by nucleophiles[1][2]. This is the foundation of the SNAr reaction, a cornerstone of modern organic synthesis.
The reaction proceeds via a two-step addition-elimination mechanism[3][4]:
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group. This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity[2][3]. The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex[1][5].
-
Leaving Group Elimination: The leaving group departs, restoring the aromaticity of the ring in a rapid, energetically favorable step[1][3].
In the case of 3-halo-2,4-difluoro-6-nitroanilines, the aromatic ring is heavily "activated" towards nucleophilic attack. The nitro group (NO₂), particularly at the ortho position to the amino group and para to a fluorine, is a powerful EWG that can effectively stabilize the negative charge of the Meisenheimer complex through resonance[1][4]. The fluorine atoms also contribute to this activation through their strong inductive electron withdrawal.
The Halogen "Element Effect": Chlorine vs. Bromine
The central question is which position is most susceptible to substitution and how the identity of the halogen at position 3 (Cl vs. Br) influences the overall reaction rate. While there are three halogens, substitution typically occurs at the positions activated by the nitro group (ortho or para). In this specific scaffold, substitution is most likely to occur at the C-F positions, particularly C-4, which is para to the nitro group. However, for this guide, we will focus on the comparative electronic influence of the C-3 halogen on the overall reactivity profile.
A common misconception, derived from aliphatic SN2 reactions, is that leaving group ability is dictated by bond strength (C-I > C-Br > C-Cl > C-F). In SNAr chemistry, this trend is inverted.[1]
The reactivity order for halogens in SNAr is often F > Cl ≈ Br > I. [1][6]
This counterintuitive trend, known as the "element effect," arises because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[2][7] The key factors are:
-
Electronegativity and Inductive Effect: The halogen's primary role in the rate-determining step is to withdraw electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Chlorine is more electronegative than bromine, exerting a stronger inductive pull. This suggests that the chloro-substituted ring is more activated and should react faster.
-
Leaving Group Ability and C-X Bond Strength: In the second, fast step of the mechanism, the carbon-halogen bond is broken. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. However, since this step is not rate-limiting, this factor has a much smaller influence on the overall reaction rate compared to the activation of the ring.[5]
The mechanism of Nucleophilic Aromatic Substitution (SNAr) is depicted below, highlighting the critical, resonance-stabilized Meisenheimer complex.
Experimental Design for Comparative Analysis
To empirically validate the predicted reactivity difference, a parallel kinetic study is proposed. The reaction of each analog with a model nucleophile, such as piperidine, can be monitored over time.
Protocol: Comparative Kinetic Analysis via HPLC
Objective: To determine the relative reaction rates of this compound and its bromo analog with piperidine.
Materials:
-
This compound (Substrate C)
-
3-Bromo-2,4-difluoro-6-nitroaniline (Substrate B)
-
Piperidine (Nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of the internal standard (IS) in DMSO.
-
For each substrate (C and B), accurately weigh 0.2 mmol and dissolve in 8.0 mL of DMSO in a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to the mark with DMSO. This yields a 0.02 M substrate solution with a 0.01 M IS concentration.
-
Prepare a 1.0 M stock solution of piperidine in DMSO.
-
-
Reaction Setup (Perform in parallel for Substrate C and B):
-
Place a stir bar in a 25 mL round-bottom flask equipped with a septum.
-
Add 10 mL of the respective substrate/IS solution to the flask.
-
Place the flask in a thermostatted oil bath at 50 °C and allow it to equilibrate for 15 minutes.
-
To initiate the reaction (t=0), rapidly inject 0.4 mL of the 1.0 M piperidine solution (2.0 equivalents) into the flask with vigorous stirring.
-
-
Reaction Monitoring:
-
Immediately after injection (t=0), withdraw a ~50 µL aliquot, quench it in a vial containing 1 mL of HPLC mobile phase (e.g., Acetonitrile/Water), and label it.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
Analyze all quenched samples by HPLC, monitoring the disappearance of the starting material peak relative to the stable internal standard peak.
-
-
Data Analysis:
-
Calculate the ratio of the substrate peak area to the internal standard peak area for each time point.
-
Normalize this ratio against the t=0 sample.
-
Plot the percentage of remaining substrate vs. time for both reactions. The reaction with the steeper initial slope is the faster one.
-
The following diagram outlines the experimental workflow for this comparative study.
Anticipated Results and Data Interpretation
The experimental data can be tabulated to provide a clear, quantitative comparison. The results are expected to show a faster rate of consumption for the chloro-substituted aniline.
Table 1: Hypothetical Comparative Reactivity Data
| Time (min) | % Remaining 3-Chloro Analog | % Remaining 3-Bromo Analog |
| 0 | 100.0 | 100.0 |
| 15 | 88.2 | 90.5 |
| 30 | 77.8 | 81.9 |
| 60 | 60.5 | 67.1 |
| 90 | 47.1 | 55.0 |
| 120 | 36.7 | 45.1 |
| 180 | 22.4 | 30.9 |
| 240 | 13.6 | 21.1 |
Based on this hypothetical data, the 3-chloro analog consistently reacts faster, confirming the theoretical prediction that the stronger inductive effect of chlorine outweighs its slightly poorer leaving group ability in the context of an SNAr mechanism.
Conclusion for the Practicing Scientist
For drug development professionals and synthetic chemists, this analysis provides a clear directive:
-
Reactivity: this compound is expected to exhibit slightly higher reactivity in SNAr reactions compared to its 3-bromo counterpart.
-
Practical Implications: In situations where reaction time and temperature are critical, the chloro analog may offer a modest advantage, potentially allowing for milder conditions or shorter reaction cycles.
-
Cost and Availability: The final choice of reagent will also depend on commercial availability and cost. While the chloro compound may be more reactive, the bromo analog might be more economical or readily available, and its slightly lower reactivity can often be compensated for by minor adjustments to the reaction conditions.
Ultimately, understanding the subtle electronic differences between these two building blocks allows researchers to make more informed decisions, optimizing synthetic routes for efficiency and success.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chaudhari, M. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ren, Y., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts. (2023, October 27). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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A Theoretical and Computational Guide to 3-Chloro-2,4-difluoro-6-nitroaniline: A Comparative Analysis for Drug Discovery and Materials Science
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Halogenated nitroanilines, in particular, represent a class of compounds with significant potential, serving as crucial intermediates in the synthesis of pharmaceuticals and advanced materials. Their utility is largely dictated by the intricate interplay of electronic and steric effects imparted by the substituent groups on the aniline ring. This guide provides an in-depth theoretical and computational examination of a promising, yet less explored, member of this family: 3-Chloro-2,4-difluoro-6-nitroaniline.
This document is structured to offer a comprehensive comparison of its predicted properties against well-characterized analogs, providing a valuable resource for anticipating its chemical behavior and potential applications. The insights herein are grounded in established computational methodologies and supported by experimental data for related compounds.
Molecular Synopsis and Synthetic Strategy
This compound is a multifaceted molecule featuring an electron-donating amino group and a potent electron-withdrawing nitro group, further modulated by the inductive effects of three halogen substituents. This unique arrangement is anticipated to give rise to interesting electronic and optical properties.
A potential synthetic workflow is outlined below:
Caption: A proposed synthetic workflow for this compound.
Computational Methodology: A Framework for In Silico Prediction
To elucidate the properties of this compound, a robust computational approach based on Density Functional Theory (DFT) is proposed. DFT has been widely and successfully applied to predict the structural, spectroscopic, and electronic properties of nitroaniline derivatives.
The following workflow outlines the key computational steps:
Caption: A typical workflow for the computational analysis of this compound.
The choice of the B3LYP functional in conjunction with a 6-311++G(d,p) basis set offers a good balance between computational cost and accuracy for this class of molecules. Time-Dependent DFT (TD-DFT) is essential for simulating electronic transitions and UV-Vis spectra.
Comparative Analysis of Predicted Properties
The true value of computational studies lies in the ability to draw comparisons with known compounds. In the absence of direct experimental data for this compound, we can predict its properties and benchmark them against well-characterized molecules like p-nitroaniline (a prototypical NLO material) and other halogenated anilines.
Structural Parameters
The introduction of chloro and fluoro substituents is expected to induce notable changes in the geometry of the aniline ring compared to p-nitroaniline. The C-F and C-Cl bond lengths will be characteristic of aromatic halides. The planarity of the nitro and amino groups relative to the benzene ring will also be influenced by steric hindrance from the adjacent halogen atoms.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The simulated vibrational spectra of this compound can be compared with the experimental spectra of related compounds to aid in future experimental characterization. Key vibrational modes to consider are:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comparative Notes |
| N-H stretching (amino group) | 3300 - 3500 | Position influenced by intramolecular hydrogen bonding. |
| C-H stretching (aromatic) | 3000 - 3100 | |
| NO₂ asymmetric stretching | 1500 - 1550 | Strong IR absorption. |
| NO₂ symmetric stretching | 1300 - 1350 | |
| C-F stretching | 1100 - 1400 | Strong, characteristic bands. |
| C-Cl stretching | 600 - 800 |
Electronic Properties and UV-Vis Spectroscopy
The electronic properties of aniline derivatives are dominated by the interplay between the electron-donating amino group and any electron-withdrawing substituents.
| Property | p-Nitroaniline (Reference) | Predicted for this compound | Rationale for Difference |
| HOMO-LUMO Gap (ΔE) | ~4.5 - 5.0 eV | Expected to be lower | The combined electron-withdrawing effects of the nitro and halogen groups are likely to stabilize the LUMO more than the HOMO, leading to a smaller energy gap. |
| λmax (UV-Vis) | ~380 nm (in nonpolar solvents) | Potentially red-shifted | A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption. |
| Dipole Moment (μ) | ~6.2 D | Expected to be high | The multiple electronegative substituents will likely lead to a significant molecular dipole moment. |
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the aniline ring and the amino group, reflecting its electron-donating character. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) will likely be concentrated on the nitro group and the aromatic ring, indicating its electron-accepting nature. The spatial overlap and energy difference between these frontier orbitals are critical in determining the charge transfer characteristics and reactivity of the molecule.
Molecular Electrostatic Potential (MEP): The MEP surface will visually represent the charge distribution. We anticipate a region of negative potential (red/yellow) around the nitro group and the fluorine atoms, indicating sites susceptible to electrophilic attack. A region of positive potential (blue) is expected near the amino group's hydrogen atoms.
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge transfer, like p-nitroaniline, often exhibit large second-order NLO responses, which are quantified by the first hyperpolarizability (β). The presence of strong donor (-NH₂) and acceptor (-NO₂) groups is a key prerequisite.
| Compound | First Hyperpolarizability (β) | Comparative Assessment |
| p-Nitroaniline | High | The introduction of electron-withdrawing halogens in this compound could modulate the charge transfer character. While the halogens themselves do not contribute directly to the donor-acceptor system, their inductive effects can influence the electron density of the π-system, potentially enhancing or diminishing the NLO response. A detailed computational analysis is required for a definitive prediction. |
Experimental Protocols for Validation
The theoretical predictions presented in this guide should be validated through experimental characterization. Standard protocols for the analysis of similar compounds are provided below.
Protocol 1: Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include aromatic protons and the amino protons.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Note the characteristic shifts for carbons attached to fluorine (with C-F coupling).
-
¹⁹F NMR: This will be crucial for confirming the fluorine environments.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
C. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
Protocol 2: Kurtz-Perry Powder Technique for NLO Measurement
This technique is a common method for screening the second-harmonic generation (SHG) efficiency of powdered crystalline materials.
-
Sample Preparation: Grind the crystalline sample to a fine powder and sieve to obtain a uniform particle size.
-
Instrumentation: Use a Q-switched Nd:YAG laser (1064 nm) as the fundamental beam.
-
Measurement: Irradiate the powdered sample with the laser and detect the intensity of the frequency-doubled light (532 nm) using a photomultiplier tube.
-
Comparison: Compare the SHG intensity with that of a known standard (e.g., urea or KDP) to determine the relative NLO efficiency.
Conclusion
This compound presents an intriguing molecular architecture with the potential for unique electronic and optical properties. This computational and theoretical guide provides a framework for understanding and predicting its behavior in comparison to other well-known nitroaniline derivatives. The combination of strong electron-donating and -withdrawing groups, modulated by multiple halogen substituents, makes it a compelling target for synthesis and experimental validation. The predictive data and outlined protocols herein offer a valuable starting point for researchers aiming to explore its utility in drug discovery, materials science, and other advanced applications.
References
- Note: As no direct experimental or theoretical studies on this compound were found, the following references provide the basis for the methodologies and comparisons discussed in this guide.
-
Computational Studies of Nitroaniline Derivatives:
-
Title: Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives
-
Source: The Journal of Physical Chemistry A
-
URL: [Link]
-
Title: Benchmark study of the linear and nonlinear optical polarizabilities in proto-type NLO molecule of para-nitroaniline
-
Source: Journal of Theoretical and Computational Chemistry
-
URL: [Link]
-
-
Spectroscopic Analysis of Halogenated Anilines:
-
Title: A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives
-
Source: Benchchem
-
Title: 3-Chloro-2,4-difluoroaniline
-
Source: PubChem
-
URL: [Link]
-
-
Synthesis of Halogenated Nitroaromatics:
-
Title: Process for synthesizing 2,3-difluoroaniline
-
Source: Google Patents
-
URL:
-
Title: improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis
-
Source: Benchchem
-
Navigating the Bioactive Landscape of Halogenated Nitroanilines: A Comparative Guide to Derivatives of 3-Chloro-2,4-difluoro-6-nitroaniline
For the modern medicinal chemist, the strategic selection of a core scaffold is a critical determinant of success in drug discovery. The unique electronic properties imparted by halogen and nitro functionalities make substituted anilines, particularly those with fluorine atoms, a compelling starting point for the synthesis of novel bioactive agents. This guide provides a comprehensive comparative analysis of the potential biological activities of compounds derived from the versatile, yet underexplored, scaffold: 3-Chloro-2,4-difluoro-6-nitroaniline .
While direct biological data on a wide range of derivatives from this specific starting material remains nascent in publicly available literature, this guide will extrapolate from structurally related compounds to provide a robust framework for researchers. We will explore potential applications in antimicrobial, anticancer, and anti-inflammatory research, offering objective comparisons with established alternatives and providing detailed experimental methodologies to empower your research endeavors.
The Strategic Advantage of the this compound Scaffold
The judicious arrangement of substituents on the this compound core offers a unique combination of properties that are highly advantageous in the design of bioactive molecules:
-
Electron Withdrawing Nature: The nitro group, along with the chlorine and fluorine atoms, significantly lowers the electron density of the aromatic ring. This can enhance the compound's ability to participate in crucial interactions with biological targets, such as π-stacking and hydrogen bonding. The nitro group itself is a well-established pharmacophore in many antimicrobial and anticancer drugs, often undergoing bioreduction in hypoxic environments (characteristic of tumors and sites of infection) to produce cytotoxic radicals.
-
Modulation of pKa: The presence of multiple halogens can fine-tune the acidity of the amine group, influencing its ionization state at physiological pH and thereby affecting its interaction with target proteins and its pharmacokinetic properties.
-
Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, leading to increased metabolic stability and a longer in vivo half-life of the derived compounds.
-
Versatile Synthetic Handle: The nitro and amino groups provide reactive sites for a wide array of chemical transformations, allowing for the generation of diverse libraries of derivatives, including but not limited to benzimidazoles, quinoxalines, and triazoles.
Comparative Analysis of Potential Biological Activities
Based on the known bioactivities of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of therapeutic effects. This section will compare these potential activities with those of established or alternative compound classes.
Antimicrobial Activity
The anilino scaffold is a component of numerous antimicrobial agents. The introduction of halogens and a nitro group is a common strategy to enhance antimicrobial potency.
Hypothetical Derivatives vs. Established Antibiotics:
| Compound Class | Mechanism of Action (Hypothesized/Known) | Potential Advantages of this compound Derivatives | Supporting Evidence from Related Compounds |
| Derivatives of this compound (e.g., amides, sulfonamides) | Inhibition of essential enzymes (e.g., DNA gyrase, dihydrofolate reductase) through targeted binding. The nitro group may also lead to the generation of reactive nitrogen species. | Enhanced potency against resistant strains due to novel binding interactions. Improved pharmacokinetic profile (increased metabolic stability). | Pyrano pyrimidin-diones with a 2,4-difluoro derivative have shown antimicrobial activity. Trifluoro-anilines have demonstrated efficacy against Vibrio species. 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows synergistic effects with other antibacterials. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV. | Potential to overcome existing resistance mechanisms to fluoroquinolones. Different spectrum of activity. | N/A |
| Sulfonamides (e.g., Sulfamethoxazole) | Inhibition of dihydropteroate synthase, blocking folic acid synthesis. | Potential for broader spectrum of activity or enhanced potency. | N/A |
Anticancer Activity
The development of novel anticancer agents is a continuous effort, with a focus on targeted therapies. Kinase inhibition is a particularly promising avenue.
Hypothetical Derivatives as Kinase Inhibitors vs. Established Drugs:
| Compound Class | Target (Hypothesized/Known) | Potential Advantages of this compound Derivatives | Supporting Evidence from Related Compounds |
| Derivatives of this compound (e.g., substituted pyrrolo[2,3-d]pyrimidines) | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, PDGFR). | Increased selectivity and potency due to unique binding modes facilitated by the halogenated aniline moiety. Potential to overcome resistance to existing kinase inhibitors. | N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines with 4-chloro-2-fluoroanilino substitutions act as potent RTK inhibitors. |
| Sunitinib (Multi-kinase inhibitor) | VEGFR, PDGFR, c-KIT, and others. | Potentially improved side-effect profile through greater selectivity for specific kinases. | N/A |
| Erlotinib (EGFR inhibitor) | Epidermal Growth Factor Receptor (EGFR). | Activity against EGFR mutations that confer resistance to erlotinib. | N/A |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents with improved safety profiles is of high interest.
Hypothetical Derivatives vs. NSAIDs:
| Compound Class | Mechanism of Action (Hypothesized/Known) | Potential Advantages of this compound Derivatives | Supporting Evidence from Related Compounds |
| Derivatives of this compound (e.g., thiourea derivatives) | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX) or modulation of inflammatory signaling pathways (e.g., NF-κB). | Dual inhibition of COX and LOX, leading to a broader anti-inflammatory effect. Reduced gastrointestinal side effects compared to traditional NSAIDs. | New thiourea derivatives of naproxen have shown potent anti-inflammatory activity. Certain quinoline derivatives also exhibit anti-inflammatory properties. |
| Naproxen (NSAID) | Non-selective inhibition of COX-1 and COX-2. | Potentially improved gastrointestinal safety profile. | N/A |
| Celecoxib (COX-2 selective NSAID) | Selective inhibition of COX-2. | A different mechanism of action that could be beneficial in certain inflammatory conditions. | N/A |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, the following detailed protocols for the preliminary in vitro screening of novel compounds derived from this compound are provided.
Workflow for Preliminary Biological Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Rationale for Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining MIC, allowing for direct comparison of results across different studies. The use of a 0.5 McFarland standard ensures a consistent starting inoculum, which is crucial for the reproducibility of the assay.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Rationale for Experimental Choices: The MTT assay is a robust, sensitive, and high-throughput method for assessing cytotoxicity. The choice of cell line should be guided by the therapeutic target of interest. The incubation time can be varied to assess both short-term and long-term effects of the compound.
Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This in vitro assay is a simple and effective method to screen for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation.
Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (5% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.1 mL of the test compound at various concentrations.
-
A control group is prepared without the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 70°C for 5 minutes.
-
-
Absorbance Measurement:
-
After cooling, measure the turbidity of the samples at 660 nm.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Rationale for Experimental Choices: This assay provides a preliminary indication of the ability of a compound to stabilize proteins and prevent denaturation, a key process in the inflammatory response. It is a cost-effective and rapid screening method.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds with potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. While this guide has provided a comparative framework based on structurally related molecules, the true potential of this scaffold can only be unlocked through dedicated synthesis and biological evaluation programs.
Future research should focus on the synthesis of diverse libraries of derivatives and their systematic screening using the robust in vitro assays detailed in this guide. Promising lead compounds should then be subjected to more in-depth mechanistic studies to elucidate their mode of action, paving the way for the development of the next generation of targeted therapeutics.
References
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- Bodla, R., et al. (2019). Preclinical screening methods in cancer.
- Chen, Y. W., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 24(1), 623.
- Đukić, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3169.
- Hiremath, S., et al. (2019). Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines.
- Hrytsai, I., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969.
- Kwiecień, H., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(3), 856.
- Peixoto, C. A., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Revista do Instituto de Medicina Tropical de São Paulo, 65, e15.
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PubChem. (2025). 3-Chloro-2,4-difluoroaniline. National Center for Biotechnology Information. Available at: [Link]
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- Rogoza, A. V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
- Soni, N., et al. (2018). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2560-2565.
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]
A Senior Application Scientist's Guide to the Spectral Landscape of Halogenated Nitroanilines
For researchers navigating the synthesis of pharmaceuticals, advanced materials, or azo dyes, halogenated nitroanilines are indispensable molecular scaffolds. Their reactivity and utility are dictated by the delicate interplay of the amino, nitro, and halogen substituents on the aromatic ring.[1] However, unlocking their full potential requires unambiguous structural confirmation and purity assessment, a task heavily reliant on spectroscopic analysis.
This guide addresses a significant challenge in the field: the fragmented and often scarce nature of spectral data for these critical compounds.[2] Unlike more common reagents, a single, comprehensive database for every halogenated nitroaniline isomer does not exist. Data is scattered across public repositories, commercial vendor websites, and the primary scientific literature. This guide provides a comparative overview of these resources, synthesizes key spectral features with an emphasis on causality, and presents validated protocols for obtaining high-quality data.
Navigating the Spectral Data Ecosystem
The search for reliable spectral data is rarely a one-stop shop. A multi-pronged approach, leveraging the strengths of different database types, is essential.
-
Public Repositories: These free-to-access databases are excellent starting points.
-
NIST Chemistry WebBook: A cornerstone for chemical physics data, it provides mass spectra, IR spectra, and UV/Vis spectra for many foundational nitroaniline structures.[3][4][5]
-
PubChem: Functions as a powerful aggregator, providing compound summaries that often include experimental spectral data and, crucially, links to other specialized databases like SpectraBase.[6][7][8]
-
-
Commercial & Vendor Databases: While primarily for sales, these sites are valuable sources for data on specific, commercially available isomers.
-
Aggregated Spectral Libraries:
-
The Primary Literature: For novel or less common derivatives, the original research article remains the most authoritative source. Journals such as Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy and the Journal of Molecular Structure are dedicated to the publication and detailed analysis of new spectral data.[13][14]
Workflow for Spectroscopic Characterization
A systematic workflow is critical for the comprehensive analysis of a synthesized or procured halogenated nitroaniline. This process ensures that complementary data from multiple techniques are acquired efficiently to build a complete structural picture.
Caption: General workflow for the spectroscopic analysis of halogenated nitroanilines.
A Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method provides a unique piece of the molecular puzzle. Understanding the causality—why specific structural features give rise to particular spectral signals—is key to accurate interpretation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the frontline technique for rapidly confirming the presence of essential functional groups by measuring the vibrations of chemical bonds.[15] For halogenated nitroanilines, the key is to look for the characteristic absorption bands of the amine, nitro, and carbon-halogen groups.
Why these choices? The energy of these vibrations is highly specific. The strong dipole moments of the N-H and N=O bonds lead to intense absorptions, making them easy to identify. The position of these bands can be subtly influenced by the electronic effects of adjacent substituents, providing clues about the overall molecular structure.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance & Interpretation |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | The presence of two distinct bands is characteristic of a primary amine (-NH₂).[16] |
| N-H Bend (Scissoring) | 1600 - 1650 | Confirms the -NH₂ group; appears in the double-bond region.[17] | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | A strong, sharp absorption indicative of the nitro group.[16] |
| Symmetric Stretch | 1300 - 1360 | A second strong absorption, confirming the nitro functionality.[16] | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple sharp bands confirm the presence of the benzene ring.[16] |
| C-H Out-of-plane Bend | 700 - 900 | The pattern of these bands can help infer the ring substitution pattern. | |
| Carbon-Halogen | C-Cl Stretch | 600 - 800 | Often complex and can overlap with other absorptions in the fingerprint region. |
| C-Br Stretch | 500 - 650 | A low-energy absorption confirming the presence of bromine.[16] |
Table 1: Characteristic IR Absorption Bands for Halogenated Nitroanilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for elucidating the precise atomic connectivity of a molecule. For halogenated nitroanilines, ¹H and ¹³C NMR are essential for distinguishing between isomers.
Why these choices? ¹H NMR reveals the number of unique proton environments, their neighboring protons (via spin-spin splitting), and their electronic environment (via chemical shift). ¹³C NMR provides a count of unique carbon atoms. Together, they allow for the complete assembly of the carbon-hydrogen framework.[2] For fluorinated analogs, ¹⁹F NMR is exceptionally powerful due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[18][19]
| Compound | Nucleus | Chemical Shift (δ, ppm) & Multiplicity | Assignment & Rationale |
| 2,6-Dibromo-4-nitroaniline [16] | ¹H NMR | 8.08 (s, 2H) | The two aromatic protons (H-3 and H-5) are chemically equivalent due to molecular symmetry, appearing as a singlet. |
| 6.63 (s, 2H) | The two amine protons are also equivalent and exchangeable, appearing as a broad singlet. | ||
| ¹³C NMR | 145.4 | C-1 (carbon attached to -NH₂). | |
| 137.9 | C-4 (carbon attached to -NO₂). | ||
| 127.1 | C-3 and C-5 (aromatic CH). | ||
| 109.1 | C-2 and C-6 (carbons attached to -Br). | ||
| 4-Chloro-2-nitroaniline [9] | ¹H NMR | 7.9 (d, 1H), 7.2 (d, 1H), 6.8 (dd, 1H) | The three distinct aromatic protons show characteristic splitting patterns (doublet, doublet, doublet of doublets) that confirm their relative positions. |
Table 2: Representative NMR Data for Halogenated Nitroanilines (in DMSO-d₆).
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[2] For halogenated compounds, it has a unique diagnostic advantage.
Why this choice? The natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create highly characteristic patterns in the mass spectrum. The observation of a molecular ion peak (M) and a corresponding M+2 peak with the correct intensity ratio is definitive proof of the presence and number of chlorine or bromine atoms.
| Compound | Ionization Method | m/z | Assignment & Rationale |
| 2,6-Dibromo-4-nitroaniline [16] | ESI+ | 294.80, 296.80, 298.80 | [M+H]⁺. The characteristic 1:2:1 intensity ratio of these peaks confirms the presence of two bromine atoms. |
| 4-Bromo-2-nitroaniline [8] | GC-MS | 216, 218 | Molecular ion [M]⁺. The nearly 1:1 intensity ratio of these peaks is the classic signature of a single bromine atom. |
| 5-Chloro-2-nitroaniline [6] | MS | 172, 174 | Molecular ion [M]⁺. The ~3:1 intensity ratio confirms the presence of one chlorine atom. |
Table 3: Key Mass Spectrometry Data Highlighting Isotopic Patterns.
Experimental Protocols: Ensuring Data Integrity
The quality of spectral data is directly dependent on rigorous experimental technique. The following protocols are designed to be self-validating systems, providing a reliable foundation for analysis.
Protocol 1: Spectroscopic Sample Preparation
This protocol details the standard procedures for preparing a solid halogenated nitroaniline sample for analysis by NMR, IR, and MS.
A. Materials
-
Halogenated nitroaniline sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
NMR tubes, agate mortar and pestle, hydraulic press, vials
B. Procedure for ¹H and ¹³C NMR Spectroscopy [16]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key sample resonances.
-
Dissolution: Vortex or gently warm the mixture to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.
C. Procedure for FT-IR Spectroscopy (KBr Pellet Technique) [16]
-
Grinding: Place a small amount (~1-2 mg) of the solid sample and ~100-150 mg of dry KBr powder into an agate mortar.
-
Mixing: Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained. Causality: This ensures the sample is evenly dispersed, preventing scattering of the IR beam and producing a high-quality spectrum.
-
Pressing: Transfer a portion of the powder to a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Analysis: Carefully remove the KBr pellet and place it in the spectrometer's sample holder. Record the spectrum against a background of a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[16]
Protocol 2: General Synthesis of p-Nitroaniline Derivatives
This protocol provides a foundational method for the synthesis of p-nitroacetanilide, a common precursor to p-nitroaniline, illustrating a typical electrophilic aromatic substitution.[20]
A. Materials
-
Acetanilide
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
B. Procedure for Nitration of Acetanilide [20]
-
Initial Solution: In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid with stirring.
-
Acidification: Carefully add 3.0 mL of concentrated sulfuric acid to the mixture.
-
Cooling: Cool the reaction mixture in an ice/salt bath until the temperature drops to approximately 0-5 °C. Causality: This step is critical to control the reaction rate and prevent over-nitration or decomposition, ensuring selectivity for the desired mononitrated product.
-
Nitration: Slowly add 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.
-
Reaction Time: Once the addition is complete, allow the mixture to warm to room temperature and stand for 20 minutes.
-
Precipitation: Pour the reaction mixture onto crushed ice and let it stand for another 20 minutes to allow the product to fully precipitate.
-
Isolation: Collect the crude yellow solid (p-nitroacetanilide) by vacuum filtration, wash thoroughly with cold water, and air-dry. The product can then be purified by recrystallization.
References
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Wiley Science Solutions. (n.d.). 2-Chloro-4-nitro-aniline. SpectraBase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-3-nitroaniline. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). o-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). 2-bromo-4-nitroaniline. SpectraBase. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). m-Nitroaniline Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). m-Nitroaniline Gas phase ion energetics data. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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ChemRxiv. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
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AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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De Gruyter. (n.d.). Effects of Through-Conjugation on the Molecular Structure of p-Nitroaniline. Retrieved from [Link]
-
RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
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Arabian Journal of Chemistry. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved from [Link]
-
Hadhramout University Journal of Natural & Applied Sciences. (2022). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. Retrieved from [Link]
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Internetchemistry. (2022). Spectral Databases. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). 2-Fluoroaniline. SpectraBase. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). o-Nitroaniline. SpectraBase. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Nitroaniline IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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mzCloud. (n.d.). 4 Nitroaniline. Retrieved from [Link]
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OOIR. (n.d.). Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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De Gruyter. (1982). Effects of Through-Conjugation on the Molecular Structure of p-Nitroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of p-nitroaniline. Retrieved from [Link]
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ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
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SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
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KOPS - University of Konstanz. (2022). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
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National Institutes of Health (NIH). (2014). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC. Retrieved from [Link]
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Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2013). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]
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ResearchGate. (2013). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]
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A Comparative Analysis of 3-Chloro-2,4-difluoro-6-nitroaniline and Its Positional Isomers: A Guide for Researchers
In the intricate landscape of pharmaceutical and materials science research, the selection of appropriate chemical building blocks is a critical determinant of developmental success. Halogenated nitroanilines, a class of compounds characterized by their versatile reactivity, are pivotal intermediates in the synthesis of a wide array of functional molecules. This guide provides a comprehensive comparative analysis of 3-Chloro-2,4-difluoro-6-nitroaniline and its key positional isomers. By examining their physicochemical properties, synthetic accessibility, and performance in relevant applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to the Isomeric Landscape
Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold, often exhibit remarkably different physical, chemical, and biological properties. In the context of drug discovery, for instance, a subtle shift in the position of a halogen or a nitro group on an aniline ring can profoundly impact a molecule's binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile.[1][2] Understanding these isomeric differences is therefore not merely an academic exercise but a fundamental aspect of rational molecular design.
This guide focuses on this compound (CAS 50408-94-1) and provides a detailed comparison with two of its key positional isomers: 4-Chloro-2,5-difluoro-6-nitroaniline and 5-Chloro-2,4-difluoro-2-nitroaniline. These compounds share the molecular formula C₆H₃ClF₂N₂O₂, yet their distinct substitution patterns give rise to unique chemical characteristics and synthetic considerations.[3]
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of these isomers, such as melting point, boiling point, and solubility, are fundamental parameters that influence their handling, purification, and reactivity in synthetic protocols. A comparative summary of these properties is presented below.
| Property | This compound | 4-Chloro-2,5-difluoro-6-nitroaniline | 5-Chloro-2,4-difluoro-2-nitroaniline |
| CAS Number | 50408-94-1[3] | 870606-46-5 | 104222-34-6[4] |
| Molecular Formula | C₆H₃ClF₂N₂O₂[3] | C₆H₃ClF₂N₂O₂ | C₆H₄ClFN₂O₂ |
| Molecular Weight | 208.55 g/mol [3] | 208.55 g/mol | 190.56 g/mol [4] |
| Melting Point | Data not readily available | Data not readily available | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available | Data not readily available |
| Appearance | Typically a solid | Data not readily available | Data not readily available |
Note: Experimental data for some properties of these specific isomers is not widely published. The table reflects currently available information.
The differentiation of these isomers often relies on sophisticated analytical techniques. Spectroscopic methods, in particular, provide a powerful means of elucidation.
Spectroscopic Fingerprints: Unambiguous Isomer Identification
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of positional isomers. Each technique provides a unique "fingerprint" based on the molecule's specific arrangement of atoms.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the surrounding substituents. The distinct substitution patterns of the isomers will result in unique splitting patterns and chemical shifts for the aromatic protons.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are also indicative of the substituent positions. The number of unique carbon signals can help to confirm the symmetry (or lack thereof) in the molecule.
-
¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of the adjacent substituents.
-
Mass Spectrometry (MS): While all isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to their substitution patterns.
A generalized workflow for the spectroscopic analysis of these isomers is presented below.
Synthesis and Reactivity: Navigating the Synthetic Landscape
The synthetic routes to these isomers are often multi-step processes, and the choice of starting materials and reaction conditions is crucial for achieving high yields and purity. Understanding the underlying principles of these syntheses allows for optimization and troubleshooting.
A common strategy for the synthesis of halogenated nitroanilines involves the nitration of a corresponding halogenated aniline or the amination of a halogenated nitrobenzene.[5][6][7] The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.
For instance, the synthesis of 5-Chloro-2-nitroaniline can be achieved by the nitration of m-chloroaniline, followed by hydrolysis.[8][9] The directing effects of the chloro and amino groups influence the position of the incoming nitro group.
The reactivity of these isomers is largely dictated by the interplay of the electron-withdrawing nitro and halogen groups and the electron-donating amino group. These substituents influence the susceptibility of the aromatic ring to nucleophilic and electrophilic attack, as well as the reactivity of the amino group itself.
Comparative Applications in Drug Discovery and Materials Science
The unique substitution patterns of these isomers make them valuable precursors in the synthesis of a variety of functional molecules, particularly in the pharmaceutical industry. The presence of fluorine, for example, is known to often enhance metabolic stability and binding affinity of drug candidates.[1]
While specific, direct comparative studies of the performance of these exact isomers in drug candidates are not widely published, their general class of compounds is known to be used as intermediates in the synthesis of, for example, kinase inhibitors for oncology applications. The precise positioning of the halogen and nitro groups can influence the orientation of the molecule within the kinase binding pocket, leading to differences in inhibitory activity.
Experimental Protocols
To aid researchers in the practical differentiation of these isomers, a detailed protocol for a common analytical technique is provided below.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To develop a robust HPLC method for the separation and quantification of this compound and its positional isomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Isomer standards (of known purity)
-
Methanol (for sample preparation)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve each isomer standard in methanol to prepare stock solutions of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample containing the isomer mixture in methanol to a suitable concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation. A typical gradient might be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where all isomers show significant absorbance (e.g., determined by UV-Vis spectrophotometry of the individual standards).
-
-
Analysis: Inject the standard solutions to determine the retention time of each isomer. Inject the sample solution and identify the isomers based on their retention times. The peak area can be used for quantification against the standard calibration curves.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase of a C18 column is well-suited for separating the relatively nonpolar aromatic isomers.
-
Gradient Elution: A gradient elution is employed to effectively separate isomers with potentially similar polarities. Starting with a higher aqueous mobile phase allows for the retention of all isomers, while gradually increasing the organic content elutes them based on their hydrophobicity.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.
Conclusion
The seemingly subtle differences between positional isomers like this compound and its counterparts can have significant implications for their application in research and development. This guide has provided a framework for understanding and comparing these important chemical intermediates. By carefully considering their physicochemical properties, synthetic accessibility, and reactivity, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new functional molecules.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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-
PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]
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Chemsrc. (2025). 5-Chloro-2,4-difluoroaniline CAS#:348-65-2. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Chemical Synthesis: A Deep Dive into 5-Chloro-2-nitroaniline Properties and Production. Retrieved from [Link]
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-
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-
PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2,6-difluoroaniline. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-chloro-6-nitro-aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-N-(4-chlorophenyl)-2-nitro-aniline - Optional[13C NMR]. Retrieved from [Link]
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Safety Operating Guide
3-Chloro-2,4-difluoro-6-nitroaniline proper disposal procedures
As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and foresight as any critical experimental step. The proper management of waste, particularly for complex molecules like 3-Chloro-2,4-difluoro-6-nitroaniline, is not just a regulatory necessity—it's a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. It is designed to go beyond mere procedure, explaining the chemical rationale behind each recommendation to ensure a deep, actionable understanding for researchers in the field.
Hazard Profile: A Structurally-Informed Risk Assessment
To effectively manage the disposal of this compound, we must first deconstruct its molecular identity to understand its inherent hazards. This compound is a multi-substituted aromatic amine, and each functional group contributes to its risk profile.
-
Halogenated Aromatic Core (Chloro- and Difluoro-): The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic waste .[1] This is the most critical classification for disposal purposes. Halogenated wastes cannot be disposed of with non-halogenated organic solvents, as they require specific, high-temperature incineration processes to prevent the formation of toxic dioxins and furans.[2][3] Mixing these waste streams leads to significantly higher disposal costs and regulatory complexity.
-
Nitro Group (-NO₂): The nitro group makes the compound a nitroaromatic, a class known for its potential toxicity. During combustion, this group can release toxic nitrogen oxides (NOx).[4][5]
-
Aniline Moiety (-NH₂): Aniline and its derivatives are recognized for their systemic toxicity, with primary routes of exposure being inhalation, ingestion, and dermal absorption.[6][7] This compound is likely toxic if swallowed, inhaled, or in contact with skin.[4][6][7]
-
Environmental Toxicity: As with many chlorinated aromatic compounds, this compound is expected to be toxic to aquatic life, potentially with long-lasting effects.[4][8] Therefore, it must never be discharged into drains or the environment.[6][9]
Key Hazard Summary Table
| Hazard Classification | Details & Rationale | Primary Reference(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. The aniline structure is a key contributor. | [4][7][10] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Prevents natural degradation and poses a risk to ecosystems. | [4][7][8] |
| Waste Category | Halogenated Organic Waste. Requires segregation and specialized incineration. | [1][2][11] |
| Combustion Products | Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF). | [4][5] |
Personnel Safety & Protective Equipment (PPE)
Before handling any waste materials, ensuring personal safety is paramount. The principle here is to establish a barrier between the researcher and the hazardous material.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile (EN 374).[9] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8]
-
Body Protection: A lab coat is required. For handling larger quantities or during spill cleanup, consider a chemically impervious apron or suit.[8][9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[4][9] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particle filter may be necessary.[12]
Step-by-Step Disposal Protocol
The disposal of this compound is a multi-step process that begins the moment the material is designated as waste.
Step 1: Waste Classification and Segregation
Immediately classify the waste as "Halogenated Organic Solid Waste." This is the single most important decision in the workflow.
-
Action: Designate a specific, clearly labeled waste container exclusively for this and other halogenated organic solids.
-
Causality: As established, halogenated wastes follow a distinct and more stringent disposal pathway.[2][11] Proper segregation at the source is the most effective way to ensure compliance and manage disposal costs. Do not mix with non-halogenated solvents, aqueous waste, acids, or bases.[1][2]
Step 2: Containment and Labeling
Proper containment prevents accidental release and ensures clear communication of hazards.
-
Action: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[11][13] Affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[2] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Hazard identification (e.g., Toxic, Environmental Hazard)[2]
-
The date accumulation started.
-
-
Causality: Federal and local regulations (e.g., RCRA in the U.S.) mandate that hazardous waste containers be properly labeled to ensure safe handling and disposal. A closed container prevents the release of vapors.[2][11]
Step 3: On-Site Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) while it is being filled.
-
Action: Place the sealed container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[2][13] The SAA should be located at or near the point of generation.
-
Causality: Secondary containment is a critical safety measure to prevent a small leak from becoming a major spill. Storing waste at the point of generation until the container is full minimizes unnecessary transport of hazardous materials within the facility.[2]
Step 4: Request for Disposal
Once the waste container is full (typically around 75-90% capacity to prevent overfilling), arrange for its removal.[2][11]
-
Action: Contact your institution's EHS office to schedule a waste pickup.[2][13] Do not attempt to dispose of the chemical yourself.
-
Causality: EHS professionals are trained to handle hazardous waste and work with licensed disposal contractors who operate approved high-temperature incinerators—the required final destination for this type of waste.[10][14]
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of chemical waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is critical for safety.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like clay or vermiculite.[8] Do not use combustible materials like paper towels on their own.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][12]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.[7]
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4][6][14]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
-
Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Procedure: For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[13]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect all rinsate in a properly labeled halogenated liquid waste container.
-
Once triple-rinsed and fully air-dried, the container may be disposed of according to your facility's procedures for non-hazardous waste, often after defacing the label.[13]
-
By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety and environmental responsibility from the start of your experiment to the final disposal of its waste.
References
-
U.S. Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA Nepis. [Link]
-
Carl ROTH. "Safety Data Sheet: 3-Chloroaniline." Carl ROTH. [Link]
-
Loba Chemie. "o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS." Loba Chemie. [Link]
-
Carl ROTH. "Safety Data Sheet: 3-Chloro-4-fluoroaniline." Carl ROTH. [Link]
-
University of Wisconsin-Madison. "Hazardous Waste Segregation." UW-Madison Office of Chemical Safety. [Link]
-
Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Environmental Health and Safety. [Link]
-
Temple University. "Halogenated Solvents in Laboratories." Temple University Environmental Health and Radiation Safety. [Link]
-
ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich Safety, Security, Health and Environment. [Link]
-
U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Nepis. [Link]
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A Senior Application Scientist's Guide to Handling 3-Chloro-2,4-difluoro-6-nitroaniline
As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical entities. 3-Chloro-2,4-difluoro-6-nitroaniline is one such compound, a halogenated nitroaromatic that demands rigorous safety protocols. This guide moves beyond mere checklists to instill a deep, causal understanding of the necessary precautions. It is structured to provide immediate, actionable intelligence for safe handling, ensuring that both the integrity of your research and the safety of your team are held paramount.
Immediate Safety Briefing: Hazard Analysis
This compound is classified as an acutely toxic compound. While a full toxicological profile is not available for this specific molecule, the known hazards of related halogenated and nitroaniline compounds provide a strong basis for a conservative safety approach. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1] Short-term exposure to analogous compounds can lead to irritation, while long-term exposure may present more severe health risks.[1]
The structure combines several toxophores: a halogenated aromatic ring and a nitroaniline group. Aromatic nitro compounds are known for their potential toxicity if inhaled or absorbed through the skin.[2] Therefore, all handling procedures must be designed to prevent dust formation and direct contact.
| Hazard Category | Associated Risk & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on data from similar nitroaniline compounds, this substance should be treated as toxic if swallowed, inhaled, or in contact with skin.[3][4] The primary risk is systemic toxicity. |
| Skin Corrosion / Irritation | Halogenated anilines are often skin irritants.[5][6] Assume this compound can cause skin irritation upon contact. |
| Serious Eye Damage / Irritation | Direct contact of dust or splashes with the eyes is likely to cause serious irritation or damage.[5] |
| Specific Target Organ Toxicity | Prolonged or repeated exposure to related compounds may cause organ damage.[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable. The selection of PPE is not a static choice but is dictated by the specific laboratory operation being performed.
Engineering Controls: The First Line of Defense
All manipulations of this compound, from weighing solids to preparing solutions, must be conducted inside a certified chemical fume hood.[1][2][7] This is the most critical engineering control to prevent inhalation of airborne dust or vapors. Ensure the fume hood has adequate flow and the sash is positioned at the recommended height.
Essential Personal Protective Equipment
-
Hand Protection : Wear double nitrile gloves.[1] Nitrile provides good resistance to a broad range of chemicals. The practice of double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected for integrity before use and changed immediately upon any suspected contact with the compound.[8] After handling, remove gloves using the proper technique and wash hands thoroughly.
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[8] When there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Body Protection : A full-length laboratory coat, buttoned completely, is required.[1] For procedures with a higher risk of spills, consider wearing impervious clothing or a chemically resistant apron over the lab coat.[8] Long pants and closed-toe shoes are required at all times in the laboratory.[1]
-
Respiratory Protection : While working in a fume hood should provide adequate protection from inhalation, a risk assessment may determine that a respirator is necessary for specific procedures, such as cleaning up a large spill.[2] If required, use a NIOSH-approved respirator with the appropriate filter cartridge for organic vapors and particulates.
Operational Plan: Step-by-Step Handling Protocols
Trustworthy protocols are self-validating. Before beginning work, ensure that emergency equipment, including the safety shower and eyewash station, is unobstructed and has been recently tested.
Protocol 1: Weighing and Transfer of Solid Compound
-
Preparation : Don all required PPE (double nitrile gloves, lab coat, safety goggles).
-
Engineering Control : Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Dispensing : Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or vessel. Avoid any actions that could generate dust.
-
Closure : Tightly seal the primary container immediately after dispensing.
-
Cleanup : Gently wipe down the spatula and any surfaces within the fume hood with a solvent-dampened cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
Protocol 2: Solution Preparation
-
Preparation : Don all required PPE, including a face shield if there is a splash risk.
-
Engineering Control : Conduct all solution preparation within a chemical fume hood.
-
Dissolution : Place the vessel containing the weighed solid in the fume hood. Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to avoid splashing.
-
Mixing : If necessary, use a magnetic stirrer or gentle manual swirling to dissolve the solid. Keep the container covered to the extent possible during mixing.
-
Transfer : If transferring the solution, use a pipette or cannulation technique to minimize aerosol generation.
The following diagram illustrates the logical workflow for selecting appropriate PPE and responding to an exposure event.
Caption: PPE selection workflow based on task assessment and emergency response steps.
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation : As a halogenated aromatic nitro compound, waste containing this compound must be treated as hazardous and segregated.[2] It must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix this waste with non-halogenated streams.[2]
-
Containerization : Use a compatible, sealed, and clearly labeled container for all waste.[2] This includes contaminated consumables such as gloves, weigh boats, and pipette tips. All dry waste should be disposed of in a container with a liner.[1]
-
Final Disposal : The final disposal of the hazardous waste must be handled by a licensed disposal company in accordance with all local, state, and federal regulations.[2][10]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately wash the affected skin with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing while under a safety shower, if necessary.[1][7] Seek immediate medical attention.[11]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[1] Be sure to hold the eyelids open to ensure the entire surface is rinsed. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, administer artificial respiration and call for immediate medical assistance.[7][12]
-
Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and call a physician or Poison Control Center immediately.[8]
-
Spill Cleanup : Evacuate the area. Wearing appropriate PPE, carefully cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2]
By adhering to these scientifically grounded protocols, you build a resilient culture of safety, ensuring that your valuable research can proceed without compromising the well-being of your team.
References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-NITROANILINE. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]
- Unknown Source.
- Unknown Source. (2005, October 11).
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Loba Chemie. DIETHYLENE TRIAMINE FOR SYNTHESIS. Retrieved from [Link]
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-
University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
CP Lab Safety. This compound, 95% Purity, C6H3ClF2N2O2, 1 gram. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). o-CHLORO–p-NITROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
